2-Dodecenoic acid
Description
2E-Lauroleic acid, also known as 2-lauroleate or 12:1, N-10 trans, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2E-Lauroleic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2E-Lauroleic acid has been primarily detected in urine. Within the cell, 2E-lauroleic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 2E-Lauroleic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 2E-lauroleic acid is involved in fatty acid biosynthesis pathway.
Structure
3D Structure
Properties
IUPAC Name |
(E)-dodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWGRNGPMLVJQH-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401343611 | |
| Record name | trans-Dodec-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401343611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-Dodec-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010729 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1289-45-8, 4412-16-2, 32466-54-9 | |
| Record name | Dodecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001289458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodec-2-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodec-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dodecenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-dodec-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Unveiling of a Ubiquitous Molecule: A Technical History of 2-Dodecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond a Simple Fatty Acid
2-Dodecenoic acid, a 12-carbon monounsaturated fatty acid, represents more than just a simple lipid. It is a molecule at the crossroads of chemical synthesis, natural product chemistry, and intricate biological signaling. Its story is not one of a singular, dramatic discovery, but rather a gradual unveiling through advances in organic synthesis and analytical chemistry. This technical guide will traverse the historical landscape of this compound, from its early chemical synthesis, which for a long time defined its existence in the scientific literature, to the eventual recognition of its presence in the natural world and the diverse roles its isomers play in biology. We will explore the foundational synthetic methodologies that made this molecule accessible to researchers and the evolution of analytical techniques that enabled its characterization.
A Molecule Born from Synthesis: The Mid-20th Century Chemical Landscape
In the annals of chemistry, the existence of a molecule is often first established not by its isolation from a natural source, but by its deliberate construction in the laboratory. Such is the case for many fundamental organic compounds, including this compound. The mid-20th century was a fertile period for the development of synthetic methodologies for fatty acids, driven by a desire to create pure standards for analytical comparison and to study the properties of these essential biological molecules.
A significant milestone in the history of this compound is the detailed and reliable synthesis of its trans isomer, a testament to the meticulous work of early organic chemists.
Key Synthetic Protocol: The Knoevenagel Condensation
One of the most robust and historically significant methods for the synthesis of α,β-unsaturated acids like trans-2-dodecenoic acid is the Knoevenagel condensation. A notable example of this is the procedure described by C. Freeman Allen and Max J. Kalm, which provided the scientific community with a clear and reproducible path to this compound.
Experimental Protocol: Synthesis of trans-2-Dodecenoic Acid via Knoevenagel Condensation [1]
Principle: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated to form a carbon-carbon double bond. In this specific application, malonic acid provides the active hydrogen compound, and decanal is the aldehyde. Pyridine acts as a basic catalyst.
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Reagents:
-
Decanal
-
Malonic acid
-
Pyridine
-
Ether
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place decanal and a slight excess of malonic acid.
-
Catalysis: Add a catalytic amount of pyridine to the mixture.
-
Reaction: Heat the mixture gently under reflux. The reaction progress is monitored by the evolution of carbon dioxide.
-
Workup: After the reaction is complete, cool the mixture and dissolve it in ether.
-
Extraction: Transfer the ethereal solution to a separatory funnel and wash it with dilute hydrochloric acid to remove pyridine, followed by washing with water.
-
Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the ether to obtain the crude product.
-
Purification: The crude trans-2-dodecenoic acid is then purified by vacuum distillation or recrystallization.
This synthetic route provided a reliable source of trans-2-dodecenoic acid, enabling further studies of its physical and chemical properties.
The Analytical Challenge: Characterizing an Invisible Molecule
The synthesis of this compound was one part of the story; its characterization and identification, especially from complex natural mixtures, was another significant challenge. The evolution of analytical techniques was paramount to understanding the world of fatty acids.
Early Characterization Techniques (Pre-1950s)
Before the advent of modern chromatographic and spectroscopic methods, chemists relied on a combination of physical properties and chemical derivatization to identify fatty acids.[2]
| Property/Technique | Description |
| Melting Point | A fundamental physical property for crystalline solids. Mixed melting point analysis with a known standard could confirm identity. |
| Boiling Point | Determined under reduced pressure to prevent decomposition of the fatty acid at high temperatures. |
| Saponification Equivalent | The molecular weight of the fatty acid as determined by titration. |
| Iodine Value | A measure of the degree of unsaturation in the fatty acid. |
| Fractional Distillation | Separation of fatty acid methyl esters based on their boiling points.[3] |
| Low-Temperature Crystallization | Separation of saturated, monounsaturated, and polyunsaturated fatty acids based on their differential solubility at low temperatures.[2] |
These classical methods, while laborious, laid the groundwork for the initial understanding of fatty acid composition in natural fats and oils.
The Chromatographic Revolution: The Dawn of a New Era
The development of gas-liquid chromatography (GLC) in the 1950s revolutionized fatty acid analysis.[4] This technique allowed for the rapid separation and quantification of individual fatty acids from complex mixtures with unprecedented resolution.
Workflow: Fatty Acid Analysis by Gas-Liquid Chromatography (GLC)
Caption: Gas-Liquid Chromatography workflow for fatty acid analysis.
This powerful analytical tool was instrumental in identifying this compound and its isomers in a vast array of natural sources, which had been previously intractable.
From the Flask to the Field: The Natural Occurrence of this compound and Its Isomers
While the chemical synthesis of this compound was well-established, its discovery in nature came later, largely due to the advancements in analytical techniques like GLC and mass spectrometry. It is now known that this compound and its derivatives are widespread in the biological world, playing crucial roles in chemical communication and defense.
-
cis-2-Dodecenoic Acid (BDSF): This isomer was identified as a quorum-sensing signal molecule in the bacterium Burkholderia cenocepacia.[5] It is also known as the Burkholderia diffusible signal factor (BDSF) and is involved in regulating virulence and biofilm formation.[5]
-
Derivatives in Royal Jelly: Royal jelly, the exclusive food of queen bees, contains a significant amount of 10-hydroxy-2-decenoic acid, a structurally related C10 fatty acid.[6]
-
Insect Pheromones: The closely related 9-oxo-2-decenoic acid is a key component of the queen honey bee's mandibular pheromone, essential for colony cohesion and reproduction.[7]
Modern Perspectives and Future Directions
The journey of this compound from a synthetic curiosity to a recognized signaling molecule highlights the interplay between chemical synthesis and natural product discovery. The ability to synthesize specific isomers of this compound remains crucial for researchers studying its biological functions, allowing for the confirmation of structure-activity relationships and the development of probes to investigate its mechanism of action.
Future research will likely focus on:
-
Elucidating the biosynthetic pathways of this compound and its derivatives in various organisms.
-
Discovering novel biological roles of this compound in different species.
-
Exploring the potential of this compound and its analogs as novel therapeutic agents, for example, in the context of anti-biofilm strategies.
The history of this compound is a compelling example of how fundamental chemical research provides the tools and knowledge necessary to unlock the secrets of the natural world. Its story continues to unfold as new analytical technologies and biological questions emerge.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aocs.org [aocs.org]
- 3. FA analysis History | Cyberlipid [cyberlipid.gerli.com]
- 4. Fatty acid analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Natural Sources and Producers of 2-Dodecenoic Acid
Introduction: The Significance of a Microbial Messenger
2-Dodecenoic acid (C12:1), a twelve-carbon unsaturated fatty acid, represents a fascinating nexus of microbiology, chemical ecology, and drug development. While found in trace amounts in select flora and fauna, its primary role in nature is as a sophisticated signaling molecule within the microbial world. Specifically, its cis isomer, known as cis-2-dodecenoic acid, is a pivotal member of the Diffusible Signal Factor (DSF) family of quorum-sensing (QS) molecules.[1] In bacteria, quorum sensing is a cell-to-cell communication mechanism that allows populations to coordinate gene expression and collective behaviors, such as biofilm formation, virulence factor production, and antibiotic resistance, once a certain cell density is reached.
This guide provides a comprehensive technical overview of the natural sources and producers of this compound, with a primary focus on the microbial systems that synthesize it. We will delve into the biosynthetic pathways, detail robust experimental methodologies for its extraction and characterization, and explore its significance for researchers in microbiology and therapeutic development. The insights provided herein are designed to equip scientists and drug development professionals with the foundational knowledge required to investigate and potentially exploit this influential microbial messenger.
Section 1: Primary Producers: The Microbial Kingdom
The most significant and well-characterized producers of this compound are bacteria, where it functions as a critical intercellular signal. Its production is not widespread but is notably concentrated in specific Gram-negative pathogens.
Burkholderia cenocepacia and the BDSF Signal
The bacterium Burkholderia cenocepacia, an opportunistic pathogen particularly dangerous for individuals with cystic fibrosis, is the most prominent producer of cis-2-dodecenoic acid.[2] In this organism, the molecule is specifically named BDSF (Burkholderia Diffusible Signal Factor*).[3][4] BDSF is a central regulator in the B. cenocepacia QS network, working in concert with other signaling systems, such as those based on N-acyl-homoserine lactones (AHLs), to control a suite of phenotypes.[5][6]
The production of BDSF is tightly regulated and typically peaks during the late logarithmic to early stationary phase of bacterial growth, coinciding with the high cell densities required for coordinated group behaviors.[7] Its functions include modulating biofilm maturation, swarming motility, and the expression of virulence factors, making the BDSF signaling pathway a compelling target for anti-infective therapeutic strategies.[2][8]
Related DSF Signals in Other Pathogens
While B. cenocepacia is the archetypal producer of cis-2-dodecenoic acid, other pathogenic bacteria produce structurally and functionally related molecules that belong to the DSF family. Understanding these analogues provides crucial context for the broader role of α,β-unsaturated fatty acids in bacterial communication.
-
Xanthomonas campestris : This plant pathogen produces DSF (cis-11-methyl-2-dodecenoic acid). The core structure is very similar to BDSF, featuring the same C12 backbone and cis-double bond at the C-2 position, but with an additional methyl group near the terminus.[2]
-
Xylella fastidiosa : A significant plant pathogen, Xylella produces a range of DSFs, including molecules with longer acyl chains (C12 to C18), demonstrating the diversity within this signal family.[9][10]
The conservation of the α,β-unsaturated fatty acid motif across different bacterial genera highlights its evolutionary importance as a reliable chemical signal for regulating microbial communities.
| Signaling Molecule | Chemical Name | Primary Producer Organism | Citation(s) |
| BDSF | cis-2-Dodecenoic acid | Burkholderia cenocepacia | [2][3] |
| DSF | cis-11-Methyl-2-dodecenoic acid | Xanthomonas campestris | [2] |
| XfDSF | Various (C12-C18) | Xylella fastidiosa | [9][10] |
Section 2: Biosynthesis of cis-2-Dodecenoic Acid (BDSF)
The synthesis of BDSF and related DSF molecules is intrinsically linked to the bacterium's primary fatty acid biosynthesis (FAS) pathway. The key enzyme responsible for diverting an intermediate from FAS to produce the signaling molecule is RpfF .[11][12]
The Role of the RpfF Enzyme
RpfF is a bifunctional enzyme belonging to the crotonase superfamily.[8][11] It possesses two critical catalytic activities:
-
3-Hydroxyacyl-ACP Dehydratase: This activity introduces the characteristic α,β (C-2) double bond.
-
Thioesterase: This activity cleaves the completed fatty acid from its acyl carrier protein (ACP), releasing it as a free fatty acid.[10][11]
The synthesis process begins with a C12 intermediate of the FAS II cycle, 3-hydroxydodecanoyl-ACP. RpfF acts on this substrate, first creating a cis-2-dodecenoyl-ACP intermediate through its dehydratase function, and then hydrolyzing the thioester bond to release free cis-2-dodecenoic acid (BDSF) into the cytoplasm, from where it is exported out of the cell.[11]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the pivotal role of RpfF in shunting a precursor from the standard fatty acid synthesis pathway to generate the BDSF signal.
Caption: Biosynthesis of BDSF via the RpfF enzyme from a fatty acid pathway intermediate.
Section 3: Other Natural Sources
While microorganisms are the primary producers, this compound has been identified in other natural contexts, though information regarding its synthesis and ecological role in these organisms is limited.
-
Plants: The essential oil of Eryngium foetidum (Apiaceae), a culinary herb, has been shown to contain this compound, with one analysis of a Vietnamese specimen reporting it as a major component (15.5%).[13][14] Both cis and trans isomers have been reported in different analyses of the plant's essential oil.[6][15] The biosynthetic pathway in this plant has not been elucidated.
-
Animals: Early lipid profiling studies identified this compound as a constituent in the earthworm Lumbricus terrestris.[16] However, more recent and detailed analyses of the earthworm's fatty acid composition do not highlight this specific unsaturated fatty acid, instead focusing on a complex mixture of saturated, monounsaturated, and polyunsaturated fatty acids derived from diet and endogenous synthesis.[2][7] Its quantitative significance and origin (endogenous vs. dietary/microbial) in this organism remain unclear.
Section 4: Experimental Methodologies
For researchers aiming to study this compound, robust protocols for its extraction from microbial cultures and subsequent characterization are essential. The causality behind these experimental choices lies in the molecule's chemical nature as a medium-chain fatty acid with moderate polarity.
Protocol 1: Cultivation of Burkholderia cenocepacia for BDSF Production
Rationale: The goal is to grow the bacteria to a high cell density to ensure maximal activation of the quorum-sensing system and subsequent production of BDSF. Luria-Bertani (LB) medium provides the rich nutrient source necessary for achieving this density.
Methodology:
-
Inoculation: Aseptically inoculate 500 mL of sterile Luria-Bertani (LB) broth in a 2 L baffled flask with a single colony of Burkholderia cenocepacia (e.g., strain J2315).[7][8]
-
Incubation: Incubate the culture at 37°C with vigorous agitation (approx. 200 rpm) to ensure adequate aeration.
-
Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvesting: Harvest the culture in the late stationary phase (typically 16-24 hours), when BDSF concentration is at its peak.[7] An OD₆₀₀ of >5.0 is expected.
Protocol 2: Extraction of this compound from Culture Supernatant
Rationale: this compound is secreted into the culture medium. A liquid-liquid extraction is employed to separate this moderately nonpolar fatty acid from the aqueous, polar medium. Ethyl acetate is an effective solvent for this purpose, offering good recovery and being relatively easy to remove due to its volatility. Acidification of the medium protonates the carboxyl group of the fatty acid, neutralizing its charge and significantly increasing its solubility in the organic solvent.
Methodology:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask.
-
Acidification: Adjust the pH of the supernatant to ~3.0 using a strong acid (e.g., 6M HCl). This step is critical for efficient extraction.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v).[7]
-
Mixing: Stopper the funnel and shake vigorously for 2-5 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The top layer is the organic (ethyl acetate) phase containing the BDSF.
-
Collection & Repetition: Drain and collect the upper organic phase. To maximize recovery, repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.[7]
-
Drying and Concentration: Pool the organic extracts. Dry the extract by passing it over anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.
-
Storage: Re-dissolve the dried extract in a small, known volume of methanol or acetonitrile for analysis and store at -20°C.
Protocol 3: Characterization and Quantification by GC-MS
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying fatty acids. Due to their polarity, fatty acids require derivatization to increase their volatility for GC analysis. Methylation to form Fatty Acid Methyl Esters (FAMEs) is a common and robust method.[4][17] Silylation is another effective alternative.[5][18]
Methodology:
-
Derivatization to FAMEs:
-
To the dried extract from Protocol 2, add 1 mL of 12% Boron Trifluoride-Methanol (BF₃-Methanol).[17][19]
-
Heat the sample in a sealed vial at 60°C for 10 minutes.
-
Cool the vial, then add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and allow the phases to separate. The upper hexane layer contains the FAMEs.
-
Carefully transfer the hexane layer to a clean GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column is suitable (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[19]
-
Injection: Inject 1 µL of the hexane extract in splitless mode.
-
Oven Program: A typical temperature program starts at 150°C, ramps to 270°C at 10°C/min, then ramps to 310°C.[20] This program must be optimized for the specific instrument and column.
-
Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Data Analysis:
-
Identification: Identify the this compound methyl ester peak by its retention time compared to an authentic standard and by its characteristic mass spectrum.
-
Quantification: Prepare a standard curve using an authentic standard of this compound subjected to the same derivatization and analysis procedure. Quantify the amount in the sample by comparing its peak area to the standard curve. For higher accuracy, use of a deuterated internal standard is recommended.[20]
-
Experimental Workflow Visualization
Caption: Workflow for the cultivation, extraction, and analysis of this compound.
Conclusion
This compound, particularly in its cis isomeric form (BDSF), is a potent and specific signaling molecule primarily produced by pathogenic bacteria like Burkholderia cenocepacia. Its biosynthesis is elegantly integrated with the cell's core fatty acid metabolism through the action of the specialized RpfF enzyme. While minor occurrences have been noted in the plant and animal kingdoms, the overwhelming body of research points to its role as a microbial messenger. The ability of BDSF to regulate virulence and biofilm formation has positioned its signaling pathway as a high-value target for the development of novel anti-infective agents. The experimental protocols detailed in this guide provide a validated framework for researchers and drug developers to reliably isolate and quantify this molecule, paving the way for further discoveries in the intricate language of bacterial communication.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Endogenous lipids of the earthworm Lumbricus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. jfda-online.com [jfda-online.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. research.tue.nl [research.tue.nl]
- 15. researchgate.net [researchgate.net]
- 16. Lipids of the earthworm Lumbricus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 18. Evaluation of four derivatization methods for the analysis of fatty acids from green leafy vegetables by gas chromatography. | Sigma-Aldrich [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 2-Dodecenoic Acid in Burkholderia: From Core Pathway to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Burkholderia, a genus of protean bacteria, encompasses species ranging from potent opportunistic pathogens to beneficial environmental microbes. A key molecule in the communication and virulence of many pathogenic Burkholderia species, particularly those within the Burkholderia cepacia complex (Bcc), is cis-2-dodecenoic acid. This fatty acid signaling molecule, also known as Burkholderia Diffusible Signal Factor (BDSF), functions as a quorum-sensing signal, orchestrating collective behaviors such as biofilm formation, motility, and the expression of virulence factors.[1][2][3] Understanding the biosynthesis of BDSF is therefore critical for developing novel therapeutic strategies to combat Burkholderia infections. This guide provides a comprehensive technical overview of the BDSF biosynthesis pathway, its genetic regulation, and detailed methodologies for its study, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of Burkholderia and BDSF Signaling
The Burkholderia cepacia complex (Bcc) is a group of opportunistic pathogens notorious for causing severe and chronic respiratory infections in individuals with cystic fibrosis and other immunocompromised patients.[1] The success of these pathogens is partly attributable to sophisticated cell-to-cell communication systems, known as quorum sensing (QS), which allow the bacteria to coordinate gene expression in a cell-density-dependent manner. Burkholderia cenocepacia, a particularly virulent member of the Bcc, utilizes at least two major QS systems: one based on N-acyl homoserine lactones (AHLs) and another centered on the diffusible signal factor, BDSF (cis-2-dodecenoic acid).[1][4]
BDSF is a central regulator in B. cenocepacia, influencing not only its own set of target genes but also modulating the AHL signaling pathway.[2][5] Its production is directly linked to virulence; mutants unable to synthesize BDSF show reduced expression of virulence factors, such as metalloproteases, and are attenuated in infection models.[2][4] Given its pivotal role in pathogenicity, the enzymatic machinery responsible for BDSF biosynthesis presents a compelling target for the development of anti-virulence therapies.
The Core Biosynthesis Pathway of cis-2-Dodecenoic Acid (BDSF)
The synthesis of BDSF is elegantly integrated into the bacterium's primary metabolism, specifically the fatty acid biosynthesis (FAS) pathway. The key enzyme responsible for its production is encoded by the rpfF gene (e.g., BCAM0581 in B. cenocepacia J2315), which produces a bifunctional crotonase homolog.[2][6] This enzyme, RpfFBc, exhibits both dehydratase and thioesterase activities, enabling a direct two-step conversion of a fatty acid intermediate into the final signaling molecule.[2][6][7]
The biosynthesis proceeds as follows:
-
Substrate Interception: The RpfFBc enzyme intercepts the intermediate 3-hydroxydodecanoyl-acyl carrier protein (ACP) from the fatty acid synthesis cycle.[2][7]
-
Dehydration: The dehydratase activity of RpfFBc catalyzes the removal of a water molecule from 3-hydroxydodecanoyl-ACP, forming a double bond and yielding ** cis-2-dodecenoyl-ACP**.[7]
-
Thioesterase Cleavage: The thioesterase activity of RpfFBc then cleaves the acyl chain from the ACP, releasing the free fatty acid, ** cis-2-dodecenoic acid (BDSF)**.[2][7]
This direct conversion from a FAS intermediate is an efficient mechanism for producing a signaling molecule, tightly linking its availability to the cell's metabolic state.
Genetic Regulation of BDSF Synthesis and Signaling
The production of BDSF is not constitutive; it is tightly regulated to ensure the signal is produced at the appropriate time and concentration. The expression of the rpfFBc gene is positively controlled by a novel two-component system, RqpSR .[2] This system allows the cell to integrate other signals to modulate BDSF production.
Once synthesized and secreted, BDSF acts as a signal that is perceived by the receptor RpfR . This receptor is a complex modular protein containing PAS, GGDEF, and EAL domains.[5] The binding of BDSF to the PAS domain of RpfR stimulates its phosphodiesterase (PDE) activity, which resides in the EAL domain. This leads to the degradation of the intracellular second messenger, cyclic dimeric GMP (c-di-GMP) .[5][8][9] The resulting decrease in c-di-GMP levels alters the activity of downstream effectors, including transcriptional regulators, ultimately leading to changes in gene expression for virulence, biofilm formation, and motility.[5][8]
This signaling cascade demonstrates a sophisticated integration of an external quorum sensing signal (BDSF) with an internal second messenger (c-di-GMP) to control complex cellular behaviors.
Experimental Methodologies for Studying BDSF Biosynthesis
Investigating the BDSF pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques. The protocols described below are foundational for confirming gene function, analyzing regulation, and quantifying signal production.
Protocol 1: Genetic Deletion of rpfF to Confirm its Role in BDSF Synthesis
The causality of the rpfF gene in BDSF production is definitively established by creating a markerless in-frame deletion mutant and observing the loss of BDSF production. The I-SceI homing endonuclease system is an effective method for this purpose in multidrug-resistant bacteria like B. cenocepacia.[10]
Step-by-Step Methodology:
-
Construct the Deletion Vector:
-
Amplify via PCR the upstream and downstream regions (approx. 1 kb each) flanking the rpfF gene from B. cenocepacia genomic DNA.
-
Clone these two fragments into a suicide vector (e.g., pENTRPEX18Tp-SceI-pheS) on either side of the I-SceI recognition site. This creates the gene replacement vector.[11]
-
Transform the final construct into an E. coli donor strain (e.g., a λpir strain).
-
-
First Recombination Event (Integration):
-
Transfer the deletion vector from the E. coli donor to B. cenocepacia via triparental mating.
-
Select for merodiploids (single-crossover recombinants) on agar plates containing an appropriate antibiotic for the vector (e.g., trimethoprim) and a counter-selective antibiotic for E. coli.
-
Verify integration at the correct locus using colony PCR.
-
-
Second Recombination Event (Excision):
-
Expression of I-SceI creates a double-strand break at the integrated I-SceI site, stimulating a second homologous recombination event.
-
This second crossover can either revert to the wild-type genotype or result in the desired gene deletion.
-
Screening and Confirmation:
-
Select for clones that have lost the suicide vector backbone. This can be done using counter-selection markers like pheS.
-
Screen the resulting colonies by PCR using primers that flank the rpfF gene. The PCR product from the deletion mutant will be smaller than the wild-type product.
-
Confirm the absence of BDSF production in the confirmed ΔrpfF mutant using the analytical methods described in Protocol 3.
-
Protocol 2: Analysis of rpfF Gene Expression using qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the transcriptional levels of rpfF under various conditions or in different genetic backgrounds (e.g., in an rqpR mutant vs. wild-type).
Step-by-Step Methodology:
-
RNA Extraction:
-
Grow Burkholderia cultures to the desired growth phase (e.g., mid-log or stationary).
-
Harvest cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy from Qiagen) or a Trizol-based method.[12] It is critical to work in an RNase-free environment.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture. A typical 20 µL reaction includes: SYBR Green Master Mix, forward and reverse primers for rpfF, and the diluted cDNA template.[13]
-
Include a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control to check for genomic DNA contamination.
-
Use primers for a housekeeping gene (e.g., 16S rRNA or rpoD) as an internal control for data normalization.
-
-
Data Analysis:
-
Run the qPCR plate on a real-time PCR instrument. A typical thermal profile includes an initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[13][14]
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of rpfF using the ΔΔCt method, normalizing the data to the housekeeping gene.
-
Protocol 3: Extraction and Quantification of BDSF from Culture Supernatants
This protocol details the extraction of BDSF from bacterial cultures for subsequent analysis and quantification by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[15]
Step-by-Step Methodology:
-
Culture Growth and Supernatant Collection:
-
Grow B. cenocepacia (wild-type and ΔrpfF mutant as a negative control) in a suitable liquid medium (e.g., Luria-Bertani broth) with agitation at 37°C to the stationary phase, where BDSF accumulation is typically maximal.
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Carefully collect the cell-free supernatant.
-
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate (1:1 v/v) and mix vigorously for 5 minutes. Allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase.
-
Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[15]
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Resuspend the dried crude extract in a small volume of methanol for analysis or further purification. Store at -20°C.
-
-
Quantification by HPLC:
-
Prepare a standard curve using a pure cis-2-dodecenoic acid standard of known concentrations.
-
Set up an HPLC system with a C18 column.[15]
-
Use a mobile phase gradient, for example, 65% to 100% methanol in water with 0.01% formic acid.[15]
-
Inject the resuspended extract and the standards.
-
Determine the concentration of BDSF in the sample by comparing its peak area to the standard curve.
-
Data Presentation: Impact of BDSF on Virulence
The functional consequence of disrupting the BDSF biosynthesis pathway can be quantified using various infection models. The data consistently show that the absence of BDSF leads to a significant reduction in virulence.
Table 1: Attenuation of Virulence in a ΔrpfF Mutant of B. cenocepacia
| Infection Model | Wild-Type Strain (J2315) | ΔrpfF Mutant | Complemented Mutant (ΔrpfF + rpfF) | Key Finding | Reference |
| Zebrafish Survival | Low Survival Rate | Significantly Higher Survival Rate | Restored Low Survival Rate | BDSF is essential for full virulence in a vertebrate host. | [4] |
| Macrophage Survival | High Intracellular Survival | Significantly Reduced Intracellular Survival | Restored High Survival | BDSF is required for survival within host immune cells. | [16] |
| Galleria mellonella (Wax Moth Larvae) | High Mortality | Significantly Lower Mortality | Restored High Mortality | The BDSF pathway is a key determinant of pathogenicity in an invertebrate model. | [16] |
Implications for Drug Development
The essential role of the RpfF enzyme and the BDSF signaling pathway in Burkholderia virulence makes it an attractive target for novel anti-infective therapies. Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, drugs that inhibit virulence pathways offer a more subtle approach.
Potential Therapeutic Strategies:
-
Enzyme Inhibition: Developing small molecule inhibitors that specifically target the active site of the RpfFBc enzyme would directly block the production of BDSF. This would disarm the bacteria without killing them, potentially reducing the likelihood of resistance development.
-
Signal Antagonism: Designing structural analogs of BDSF that can bind to the RpfR receptor without activating its phosphodiesterase activity could competitively inhibit the signaling pathway.[4] This would disrupt the coordination of virulence gene expression.
Targeting this pathway represents a promising "anti-virulence" strategy to mitigate the severity of Burkholderia infections, particularly in vulnerable patient populations.
Conclusion and Future Directions
The biosynthesis of cis-2-dodecenoic acid in Burkholderia is a well-defined pathway critical for the bacterium's ability to cause disease. It is centered on the bifunctional enzyme RpfF, which converts a fatty acid intermediate into the BDSF signal. This signal, in turn, modulates a complex regulatory network via the RpfR receptor and the second messenger c-di-GMP. The detailed experimental protocols provided herein offer a robust framework for researchers to further probe this system. Future research should focus on high-throughput screening for RpfF inhibitors and further elucidating the downstream targets of the BDSF/c-di-GMP signaling cascade. A deeper understanding of this pathway will undoubtedly pave the way for innovative therapeutic interventions against this challenging opportunistic pathogen.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nzytech.com [nzytech.com]
- 4. researchgate.net [researchgate.net]
- 5. The mntH gene of Burkholderia cenocepacia influences motility and quorum sensing to control virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Burkholderia cenocepacia biofilm formation by RpoN and the c‐di‐GMP effector BerB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Burkholderia cenocepacia BDSF Quorum Sensing Fatty Acid is Synthesized by a Bifunctional Crotonase Homologue Having Both Dehydratase and Thioesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Markerless Deletion Method for Genetic Manipulation of Burkholderia cenocepacia and Other Multidrug-Resistant Gram-Negative Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Development of a novel sequence based real-time PCR assay for specific and sensitive detection of Burkholderia pseudomallei in clinical and environmental matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sitesv2.anses.fr [sitesv2.anses.fr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Tyrosine Phosphorylation and Dephosphorylation in Burkholderia cenocepacia Affect Biofilm Formation, Growth under Nutritional Deprivation, and Pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dispersal Signal: A Technical Guide to the Mechanism of Action of 2-Dodecenoic Acid on Biofilms
Introduction: The Biofilm Challenge and a Novel Signaling Molecule
Bacterial biofilms represent a formidable challenge in clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit remarkable tolerance to conventional antimicrobial agents and host immune responses.[1][2] This resilience makes biofilm-associated infections persistent and difficult to eradicate. Consequently, there is a pressing need for innovative strategies that can disrupt the biofilm lifecycle.
One of the most promising avenues of research involves targeting the intricate cell-to-cell communication networks that govern biofilm formation and dispersal. A key player in this field is cis-2-dodecenoic acid (BDSF), a fatty acid signaling molecule originally identified in Burkholderia cenocepacia.[3][4] BDSF belongs to the diffusible signal factor (DSF) family of quorum-sensing molecules and has been shown to induce the dispersal of biofilms across a broad range of bacterial species, including both Gram-positive and Gram-negative pathogens.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of 2-dodecenoic acid, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential as an anti-biofilm agent.
Core Mechanism of Action: A Signaling Cascade Triggering Biofilm Dispersal
The action of this compound is not one of direct bactericidal activity at physiologically relevant concentrations; rather, it functions as a potent signaling molecule that triggers a cascade of events leading to the dissolution of the biofilm matrix and the release of planktonic bacteria.[5] This process is primarily mediated through the modulation of intracellular second messenger signaling, specifically involving cyclic dimeric guanosine monophosphate (c-di-GMP).
The RpfR Receptor and Modulation of Cyclic di-GMP Levels
In Burkholderia cenocepacia, the primary receptor for BDSF is the cytoplasmic protein RpfR.[6] RpfR is a multi-domain protein containing a Per-ARNT-Sim (PAS) domain, which directly binds to BDSF, and GGDEF and EAL domains, which are responsible for the synthesis and degradation of c-di-GMP, respectively.[6][7]
Upon binding of BDSF to the PAS domain, a conformational change is induced in RpfR, which allosterically activates its EAL domain's phosphodiesterase (PDE) activity.[6] This heightened PDE activity leads to the rapid degradation of intracellular c-di-GMP.[6][8] The reduction in c-di-GMP levels is a critical switch that shifts the bacterial cells from a sessile, biofilm-forming state to a motile, planktonic state. High intracellular concentrations of c-di-GMP are generally associated with the production of adhesins and EPS, promoting biofilm formation, while low levels favor motility and dispersal.
Downstream Effects: Gene Regulation and Matrix Degradation
The decrease in c-di-GMP concentration initiates a downstream regulatory cascade that ultimately leads to the dispersal of the biofilm. This involves the differential expression of a large number of genes. Transcriptomic studies have revealed that BDSF signaling affects genes involved in:
-
Motility and Chemotaxis: Upregulation of genes associated with flagellar synthesis and chemotaxis, promoting the movement of dispersed cells.
-
Extracellular Polymeric Substance (EPS) Production: Downregulation of genes responsible for the synthesis of key matrix components, such as polysaccharides and extracellular DNA (eDNA).[5]
-
Virulence Factor Expression: Modulation of virulence-associated genes, which can impact the pathogenicity of the bacteria.[4]
The precise downstream effectors that link c-di-GMP levels to gene expression can vary between bacterial species. However, the overarching principle remains the same: this compound acts as an external cue that is translated into an internal signal (lowered c-di-GMP), which in turn reprograms the bacterial cells for a planktonic lifestyle.
Quantitative Analysis of this compound Activity
The efficacy of this compound in inhibiting biofilm formation and inducing dispersal varies depending on the bacterial species and the experimental conditions. The following table summarizes key quantitative data from the literature.
| Bacterial Species | Assay Type | Effective Concentration of this compound | Effect Observed | Reference |
| Staphylococcus aureus (MRSA) | Biofilm Inhibition | 125 µg/mL | Inhibition of biofilm formation | [6] |
| Staphylococcus aureus (MRSA) | Growth Inhibition | ≥ 500 µg/mL | Inhibition of bacterial growth | [6] |
| Escherichia coli & Klebsiella pneumoniae | Biofilm Dispersal | 310 nM | >3-fold increase in planktonic cells | [7] |
| Escherichia coli & Klebsiella pneumoniae | Biofilm Prevention | 310 nM | Significant prevention of biofilm formation | [7] |
| Pseudomonas aeruginosa PAO1 | Biofilm Prevention | 2.5 nM | Significant reduction in biofilm thickness and biomass | [1] |
| Salmonella enterica | Biofilm Dispersal | 310 nM | >2-fold increase in planktonic cells | [5] |
| Bacillus cereus | Biofilm Dispersal | 310 nM | Significant increase in planktonic cells | [5] |
Experimental Protocols for Studying this compound's Effects
To facilitate further research into the anti-biofilm properties of this compound, this section provides detailed, step-by-step methodologies for key experiments.
Biofilm Formation and Dispersal Assay (Crystal Violet Method)
This is a high-throughput method to quantify the total biomass of a biofilm.
Materials:
-
96-well sterile, flat-bottomed polystyrene microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Protocol:
-
Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a starting OD600 of approximately 0.01.
-
Biofilm Formation:
-
For Inhibition Assay: Add 100 µL of the diluted bacterial culture and 100 µL of the desired concentration of this compound (or vehicle control) to each well.
-
For Dispersal Assay: Add 200 µL of the diluted bacterial culture to each well and incubate for 24-48 hours at 37°C to allow for biofilm formation. After incubation, carefully remove the planktonic cells and add 200 µL of fresh medium containing the desired concentration of this compound.
-
-
Incubation: Incubate the plate statically for 24-48 hours at 37°C in a humidified chamber.
-
Washing: Carefully aspirate the medium from each well. Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader.
Visualization of Biofilm Architecture (Confocal Laser Scanning Microscopy - CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the viability of the embedded cells.
Materials:
-
Glass-bottom dishes or flow cells
-
Bacterial culture
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar fluorescent stains)
-
Confocal microscope
Protocol:
-
Biofilm Growth: Grow biofilms on the glass surface of the dish or flow cell as described for the crystal violet assay.
-
Staining:
-
Carefully remove the medium and gently wash the biofilm with PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions (typically a mixture of SYTO 9 and propidium iodide).
-
Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.
-
-
Washing: Gently rinse the biofilm with PBS to remove excess stain.
-
Imaging:
-
Mount the sample on the confocal microscope.
-
Acquire z-stack images using appropriate laser excitation and emission filters for the chosen fluorescent dyes.
-
Use imaging software to reconstruct 3D images of the biofilm.
-
Transcriptomic Analysis (RNA-seq)
RNA-sequencing provides a global view of the changes in gene expression in response to this compound.
Materials:
-
Biofilm cultures (treated and untreated)
-
RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
Next-generation sequencing (NGS) library preparation kit
-
NGS platform
Protocol:
-
Sample Collection:
-
Grow biofilms with and without this compound.
-
Harvest the biofilm cells by scraping or sonication.
-
Immediately stabilize the RNA by adding an RNA stabilization solution.
-
-
RNA Extraction:
-
Lyse the bacterial cells using enzymatic and/or mechanical methods.
-
Extract total RNA using a commercial kit, following the manufacturer's protocol.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
rRNA Depletion: Remove the highly abundant ribosomal RNA from the total RNA sample using a specific rRNA depletion kit.[9]
-
Library Preparation:
-
Fragment the mRNA.
-
Synthesize cDNA.
-
Ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Map the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes regulated by this compound.
-
Visualizing the Mechanism and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Signaling pathway of this compound (BDSF) leading to biofilm dispersal.
Caption: Experimental workflows for studying the effects of this compound on biofilms.
Conclusion and Future Directions
This compound represents a significant advancement in our understanding of biofilm regulation and offers a promising new strategy for their control. Its mechanism of action, centered on the disruption of c-di-GMP signaling, highlights the potential of targeting bacterial communication to overcome biofilm-associated challenges. The ability of BDSF to induce dispersal at nanomolar concentrations and its broad-spectrum activity make it an attractive candidate for further development as a standalone anti-biofilm agent or as an adjunct to conventional antibiotics.[5][7]
Future research should focus on elucidating the specific downstream targets of the BDSF-RpfR-c-di-GMP signaling pathway in a wider range of clinically relevant pathogens. Furthermore, preclinical and clinical studies are warranted to evaluate the in vivo efficacy and safety of this compound and its analogs. The insights and methodologies presented in this guide provide a solid foundation for these future endeavors, paving the way for the development of novel therapeutics to combat the persistent threat of bacterial biofilms.
References
- 1. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Biofilm Formation and Its Control [mdpi.com]
- 3. Crystal violet assay [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved bacterial single-cell RNA-seq reveals biofilm heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Deep Dive into 2-Dodecenoic Acid: A Key Modulator in Microbial Pathogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Novel Signaling Molecule in Microbial Warfare
In the intricate world of microbial communication, small molecules often orchestrate complex behaviors that are central to the success of pathogenic microorganisms. Among these, the fatty acid signaling molecule, cis-2-dodecenoic acid (also known as Burkholderia diffusible signal factor or BDSF), has emerged as a pivotal player in regulating virulence, biofilm formation, and antibiotic resistance.[1][2] This guide provides a comprehensive technical overview of cis-2-dodecenoic acid, from its fundamental chemical properties to its multifaceted roles in microbial pathogenesis and its potential as a therapeutic target. We will delve into the causality behind experimental choices, provide detailed methodologies for its study, and explore its interactions with both microbial and host systems.
I. The Chemical and Biological Identity of cis-2-Dodecenoic Acid
cis-2-Dodecenoic acid is a medium-chain unsaturated fatty acid. Its structure, characterized by a 12-carbon chain with a cis-double bond between the second and third carbons, is crucial for its biological activity.
Biosynthesis and Chemical Properties
The biosynthesis of BDSF in Burkholderia cenocepacia is catalyzed by the bifunctional enzyme RpfFBc, which possesses both enoyl-CoA hydratase and thioesterase activities.[3] The production of cis-2-dodecenoic acid is often growth-phase dependent, with peak accumulation observed in the late logarithmic to early stationary phase of bacterial growth.
Table 1: Physicochemical Properties of cis-2-Dodecenoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₂ | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| Appearance | Colorless oil | [5] |
| Boiling Point | 102-103 °C at 0.5 mmHg | [5] |
| Solubility | Soluble in DMSO | [6] |
II. The Central Role of cis-2-Dodecenoic Acid in Microbial Pathogenesis
The significance of cis-2-dodecenoic acid in microbial pathogenesis lies in its ability to act as a signaling molecule, influencing a range of behaviors critical for infection.
A. Quorum Sensing and Interspecies Communication
cis-2-Dodecenoic acid is a key component of the Diffusible Signal Factor (DSF) family of quorum-sensing signals.[3] In Burkholderia cenocepacia, BDSF perception is mediated by the receptor protein RpfR, which in turn modulates intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[3] This signaling cascade regulates virulence factors, motility, and biofilm formation.[3]
Beyond intraspecies signaling, BDSF facilitates interspecies and even inter-kingdom communication. It has been shown to interfere with the quorum-sensing systems of other pathogens, such as Pseudomonas aeruginosa, leading to a downregulation of their virulence factors.[1]
B. Biofilm Formation and Dispersion: A Double-Edged Sword
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics.[2] cis-2-Dodecenoic acid has a profound impact on biofilm dynamics.
-
Inhibition of Biofilm Formation: At certain concentrations, cis-2-dodecenoic acid can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm development.
-
Induction of Biofilm Dispersion: Perhaps its most well-documented effect is the induction of biofilm dispersal.[2] It can trigger the release of cells from established biofilms of a wide range of both Gram-negative and Gram-positive bacteria, as well as the yeast Candida albicans.[7] This dispersion renders the bacteria more susceptible to conventional antimicrobial agents.
C. Enhancing Antimicrobial Susceptibility
A crucial aspect of cis-2-dodecenoic acid's potential in clinical applications is its ability to potentiate the effects of antibiotics. By dispersing biofilms and reverting persister cells—dormant, antibiotic-tolerant cells within a biofilm—to a metabolically active state, it makes them vulnerable to traditional antimicrobial treatments.[8][9] This synergistic effect has been observed with a variety of antibiotics against numerous pathogens.
III. Host-Pathogen Interactions and Immunomodulatory Potential
The interaction of cis-2-dodecenoic acid with the host immune system is a burgeoning area of research. While direct evidence is still emerging, studies on related fatty acids provide insights into its potential immunomodulatory roles.
A. Interaction with Host Immune Cells
Fatty acids are known to influence the function of key immune cells such as macrophages and neutrophils.
-
Macrophages: These cells are central to both innate and adaptive immunity. Saturated fatty acids have been shown to activate macrophages via Toll-like receptor 4 (TLR4) signaling, leading to the production of pro-inflammatory cytokines.[10] Unsaturated fatty acids, conversely, can have anti-inflammatory effects.[11] The impact of cis-2-dodecenoic acid on macrophage polarization (M1 vs. M2) and function warrants further investigation.
-
Neutrophils: As first responders to infection, neutrophils are critical for clearing pathogens. Certain cis-polyunsaturated fatty acids can stimulate neutrophil superoxide production, a key component of their bactericidal arsenal.[12] Conversely, some fatty acids can impair neutrophil functions.[13]
B. Modulation of Cytokine Production
Cytokines are signaling proteins that orchestrate the immune response. A study on dermal and inflammatory cell lines showed that cis-2-decenoic acid, when delivered from chitosan membranes, could increase the production of the anti-inflammatory cytokine IL-10 and vascular endothelial growth factor (VEGF).[1] The broader impact of cis-2-dodecenoic acid on the cytokine profile during infection is a critical area for future research to understand its net effect on the host's inflammatory response.
IV. Core Methodologies for Studying cis-2-Dodecenoic Acid
For researchers aiming to investigate the multifaceted roles of cis-2-dodecenoic acid, a robust set of experimental protocols is essential.
A. Synthesis and Purification
While commercially available, cis-2-dodecenoic acid can also be synthesized in the laboratory. One common method involves the reaction of 2-decenoyl chloride with a suitable reagent.[14]
Protocol 1: Extraction and Purification from Bacterial Culture [15]
-
Culture Growth: Inoculate a suitable bacterial strain (e.g., Burkholderia cenocepacia) in an appropriate medium and grow to the desired optical density.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells.
-
Supernatant Extraction: Decant the supernatant and perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
-
Concentration: Evaporate the organic solvent to obtain the crude extract.
-
Purification: Purify the crude extract using silica gel chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) and pool the fractions containing the pure compound.
-
Purity Assessment: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
B. Biofilm Inhibition and Dispersion Assays
The crystal violet assay is a standard method for quantifying biofilm formation and its inhibition.
Protocol 2: Crystal Violet Biofilm Assay [16][17]
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable growth medium.
-
Plate Setup: In a 96-well microtiter plate, add the bacterial inoculum to wells containing various concentrations of cis-2-dodecenoic acid and appropriate controls.
-
Incubation: Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
Washing: Carefully remove the planktonic cells and wash the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 570-595 nm.
C. Antimicrobial Synergy Testing
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol 3: Checkerboard Microdilution Assay [18][19][20]
-
Drug Preparation: Prepare serial dilutions of cis-2-dodecenoic acid and the antibiotic of interest in a 96-well microtiter plate, with concentrations decreasing along the x- and y-axes, respectively.
-
Inoculum Preparation: Prepare a standardized bacterial suspension.
-
Inoculation: Inoculate each well of the plate with the bacterial suspension.
-
Incubation: Incubate the plate for 16-20 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
V. Future Directions and Therapeutic Implications
cis-2-Dodecenoic acid and its derivatives represent a promising new frontier in the fight against microbial infections. Key areas for future research include:
-
Elucidating the precise molecular mechanisms of its immunomodulatory effects on host cells.
-
Optimizing its synergistic activity with a broader range of antibiotics against multidrug-resistant pathogens.
-
Developing novel drug delivery systems to enhance its bioavailability and targeted delivery to infection sites.
-
Investigating its efficacy in in vivo models of infection to translate the promising in vitro findings into clinical applications.
By continuing to unravel the complex roles of this fascinating signaling molecule, the scientific community can pave the way for innovative therapeutic strategies to combat the growing threat of antimicrobial resistance.
References
- 1. Cis-2-Decenoic Acid and Bupivacaine Delivered from Electrospun Chitosan Membranes Increase Cytokine Production in Dermal and Inflammatory Cell Lines [mdpi.com]
- 2. Biofilm - Wikipedia [en.wikipedia.org]
- 3. Cis-2-dodecenoic acid receptor RpfR links quorum-sensing signal perception with regulation of virulence through cyclic dimeric guanosine monophosphate turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BDSF (cis-2-dodecenoic acid), Diffusible fatty acid signal molecule (CAS 4412-16-2) | Abcam [abcam.com]
- 7. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Saturated fatty acid and TLR signaling link β cell dysfunction and islet inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cis-Polyunsaturated fatty acids induce high levels of superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of rat neutrophil function in vitro by cis- and trans-MUFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-dodecenoic acid, 4412-16-2 [thegoodscentscompany.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Crystal violet assay [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Dodecenoic Acid: Properties, Reactivity, and Applications
Introduction
2-Dodecenoic acid (C₁₂H₂₂O₂), a monounsaturated fatty acid, exists as two geometric isomers: cis-(Z)-2-dodecenoic acid and trans-(E)-2-dodecenoic acid. While structurally similar, these isomers exhibit distinct physical, chemical, and biological properties that make them subjects of significant interest in diverse fields, from microbiology and drug development to flavor and fragrance chemistry. The cis isomer, in particular, is a well-characterized bacterial signaling molecule known as Burkholderia cenocepacia diffusible signal factor (BDSF), playing a crucial role in quorum sensing and biofilm regulation. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its synthesis and reactivity, analytical methodologies, and its burgeoning applications, with a focus on insights relevant to researchers, scientists, and drug development professionals.
Physical and Chemical Properties: A Comparative Analysis
The seemingly subtle difference in the geometry of the double bond between the cis and trans isomers of this compound leads to notable variations in their physical properties. These differences are critical for understanding their behavior in various systems and for developing appropriate handling and formulation strategies.
| Property | (Z)-2-Dodecenoic Acid | (E)-2-Dodecenoic Acid |
| Synonyms | cis-2-Dodecenoic acid, BDSF | trans-2-Dodecenoic acid |
| CAS Number | 55928-65-9[1][2] | 4412-16-2[3][4] |
| Molecular Formula | C₁₂H₂₂O₂[1][2] | C₁₂H₂₂O₂[3][4] |
| Molecular Weight | 198.30 g/mol [1][2] | 198.30 g/mol [3][4] |
| Appearance | Colorless to pale yellow liquid[1] | Solid[5] |
| Melting Point | Not precisely defined, liquid at room temperature | 13.00 to 18.00 °C[6] |
| Boiling Point | 311.7±11.0 °C (Predicted)[1] | 155.00 to 158.00 °C @ 0.00 mm Hg[6] |
| Density | 0.922±0.06 g/cm³ (Predicted)[1] | Not available |
| Solubility | Soluble in DMF, DMSO, and chloroform[7] | Soluble in water (9.123 mg/L @ 25 °C, est.)[6] |
| pKa | 4.62±0.25 (Predicted)[1] | Not available |
Spectroscopic Characterization
A thorough understanding of the spectral properties of this compound is fundamental for its identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the vinyl protons, the long alkyl chain, and the carboxylic acid proton. The coupling constant between the vinyl protons is a key diagnostic feature to distinguish between the cis and trans isomers. For the cis isomer, this coupling constant is typically smaller (around 11-12 Hz) compared to the trans isomer (around 15-16 Hz). The carboxylic acid proton appears as a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the two olefinic carbons, and the carbons of the alkyl chain. The chemical shifts of the carbons in the alkyl chain will be similar for both isomers, while the olefinic carbons may show slight differences.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the functional groups present. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[8] A sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[8][9] The C=C stretching vibration appears in the 1640-1680 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will typically show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern will include characteristic losses of water (M-18), the carboxyl group (M-45), and fragmentation along the alkyl chain.[10] Differentiating the isomers based solely on the 70 eV EI-MS can be challenging due to potential ion-induced isomerization.[2]
Chemical Reactivity and Synthesis
As an α,β-unsaturated carboxylic acid, this compound exhibits reactivity at the carboxylic acid group, the carbon-carbon double bond, and the α-carbon.
Reactivity Profile
The conjugated system in this compound makes the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition, commonly known as the Michael addition.[11][12][13][14][15] The double bond can also undergo electrophilic addition reactions, though the reactivity is influenced by the electron-withdrawing nature of the carboxyl group. The carboxylic acid moiety can undergo typical reactions such as esterification and amide formation.
Caption: Reactivity centers of this compound.
Synthesis of this compound
Synthesis of (E)-2-Dodecenoic Acid: A well-established method for the synthesis of the trans isomer is the Knoevenagel condensation.[6][7][16][17] This reaction involves the condensation of decanal with malonic acid in the presence of a basic catalyst like pyridine, followed by decarboxylation.
Stereoselective Synthesis of (Z)-2-Dodecenoic Acid: The synthesis of the cis isomer often requires more specialized stereoselective methods. One approach involves the partial reduction of a corresponding alkyne using Lindlar's catalyst. Another method is the Wittig reaction using a stabilized ylide, which can favor the formation of the Z-alkene under specific conditions.
Experimental Protocols
Protocol 1: Synthesis of (E)-2-Dodecenoic Acid via Knoevenagel Condensation
This protocol is adapted from established procedures for Knoevenagel condensation.[7][16][17]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes).
-
Addition of Aldehyde: To the stirred solution, add decanal (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexane or by column chromatography on silica gel.
Caption: Knoevenagel condensation for (E)-2-Dodecenoic Acid.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of fatty acids by GC-MS.[18][19][20][21][22]
-
Sample Preparation (Derivatization to FAMEs):
-
To a known amount of the this compound sample, add a solution of methanolic HCl or BF₃-methanol.
-
Heat the mixture at 60-70 °C for 15-30 minutes to form the fatty acid methyl ester (FAME).
-
After cooling, add water and extract the FAME with hexane.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject a small volume (e.g., 1 µL) of the hexane solution in split or splitless mode.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the FAME.
-
MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-300.
-
-
Data Analysis: Identify the FAME of this compound by its retention time and mass spectrum, comparing it to a known standard.
Applications in Research and Drug Development
The unique biological activities of this compound isomers, particularly the cis form, have opened up exciting avenues for research and therapeutic development.
Quorum Sensing and Biofilm Inhibition
(Z)-2-Dodecenoic acid (BDSF) is a key signaling molecule in the quorum sensing network of Burkholderia cenocepacia and other bacteria.[11][14][16] It has been shown to modulate virulence factor production and, importantly, to inhibit and disperse biofilms of a wide range of pathogenic bacteria and fungi.[17][23][24]
-
Mechanism of Action: BDSF interferes with bacterial cell-to-cell communication, leading to the downregulation of genes responsible for biofilm formation and virulence.[12]
-
Therapeutic Potential: Its ability to disrupt biofilms makes it a promising candidate for adjunctive therapy with conventional antibiotics, which are often ineffective against biofilm-associated infections.[15]
A study on Candida albicans demonstrated that both cis- and trans-2-dodecenoic acid at a concentration of 30 µM could reduce germ-tube formation by approximately 70% without inhibiting yeast growth.[1][23] At 300 µM, these compounds significantly reduced biofilm formation.[1][23] This highlights their potential as antifungal agents.
Other Potential Applications
This compound and its derivatives are also explored for their use as:
-
Flavoring agents and food additives. [1]
-
Emulsifiers and surfactants. [1]
-
Starting materials for the synthesis of other valuable chemicals.
Safety and Handling
This compound is classified as a skin and eye irritant.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound, in both its cis and trans isomeric forms, presents a fascinating case study in how subtle changes in molecular geometry can lead to profound differences in physical, chemical, and biological properties. For researchers and drug development professionals, a deep understanding of these properties is paramount. The role of (Z)-2-dodecenoic acid as a bacterial signaling molecule and a potent biofilm inhibitor offers a promising new strategy in the fight against antibiotic-resistant infections. Further research into the synthesis, reactivity, and biological activities of these compounds is poised to unlock even more of their therapeutic and industrial potential.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. lipidmaps.org [lipidmaps.org]
- 19. jfda-online.com [jfda-online.com]
- 20. blog.organomation.com [blog.organomation.com]
- 21. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 22. shimadzu.com [shimadzu.com]
- 23. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 2-Dodecenoic Acid Receptor RpfR and c-di-GMP Signaling
Audience: Researchers, scientists, and drug development professionals.
Foreword: Deciphering a Novel Quorum Sensing Circuit
In the intricate world of bacterial communication, quorum sensing (QS) stands out as a sophisticated mechanism of cell-density-dependent gene regulation.[1][2][3] Bacteria use QS to coordinate collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3][4] While acyl-homoserine lactones (AHLs) are the hallmark signals of Gram-negative bacteria, a distinct class of fatty acid signals, the Diffusible Signal Factor (DSF) family, has emerged as a crucial communication currency in numerous pathogens.[1][5] This guide focuses on a pivotal signaling system in this family: the perception of cis-2-dodecenoic acid (BDSF), a DSF-family signal from the opportunistic pathogen Burkholderia cenocepacia, by its dedicated receptor, RpfR.[6] We will dissect the elegant molecular mechanism by which RpfR directly links BDSF perception to the modulation of the universal bacterial second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP), a master regulator of bacterial lifestyle transitions.[4][7][8]
Part 1: The RpfR/c-di-GMP Signaling Axis: A Mechanistic Overview
The RpfR system represents a paradigm of signal integration, where an external chemical cue is directly translated into an intracellular enzymatic response. Unlike the canonical two-component systems that often transduce DSF signals, RpfR is a single, multi-domain protein that elegantly combines signal perception and enzymatic output.[6]
The Key Players
-
cis-2-Dodecenoic Acid (BDSF): The signaling molecule, a fatty acid autoinducer synthesized by the synthase RpfF.[6] It belongs to the DSF family and is crucial for regulating virulence in pathogens like Burkholderia cenocepacia.[1][5][6]
-
RpfR: The intracellular receptor for BDSF. It is a unique multi-domain protein that directly links signal binding to enzymatic activity.[6] Its discovery unveiled a new pathway for DSF signal transduction.
-
Cyclic di-GMP (c-di-GMP): A ubiquitous bacterial second messenger that governs the transition between motile (planktonic) and sessile (biofilm) lifestyles.[8][9][10] High c-di-GMP levels generally promote biofilm formation and suppress motility, while low levels have the opposite effect.[11]
Molecular Architecture of RpfR
The functionality of RpfR is encoded within its distinct domains:
-
PAS Domain (Per/Arnt/Sim): This N-terminal domain serves as the sensory module, containing the specific binding pocket for the BDSF signal molecule.[6]
-
GGDEF Domain: This domain is typically found in diguanylate cyclases (DGCs), enzymes that synthesize c-di-GMP.[7][8] In RpfR, this domain is degenerate and lacks synthase activity. Instead, it plays a crucial role in the allosteric regulation of the adjacent EAL domain.[12]
-
EAL Domain: This C-terminal domain possesses phosphodiesterase (PDE) activity, responsible for the specific hydrolysis of c-di-GMP into linear 5'-phosphoguanylyl-(3',5')-guanosine (pGpG).[6][7][13]
Recent structural studies have also identified a novel N-terminal RpfF Interaction (FI) domain . This domain physically interacts with the BDSF synthase RpfF, creating a post-translational negative feedback loop that controls BDSF production.[14]
The Signaling Cascade: From Signal Perception to Response
The RpfR pathway is a model of efficiency.
-
Signal Binding: As the bacterial population density increases, BDSF, synthesized by RpfF, accumulates. Upon entering the cytoplasm, BDSF binds with high affinity to the PAS domain of RpfR.[6][14]
-
Allosteric Activation: The binding of BDSF induces a conformational change that is propagated through the degenerate GGDEF domain to the EAL domain.[6] This allosteric shift activates the EAL domain's latent phosphodiesterase (PDE) activity.
-
c-di-GMP Degradation: The activated RpfR-EAL domain rapidly hydrolyzes c-di-GMP.[6][13]
-
Physiological Shift: The resulting drop in intracellular c-di-GMP concentration alters the activity of downstream effector proteins (such as PilZ domain proteins and transcription factors), leading to the repression of biofilm formation and an increase in motility and virulence factor expression.[4][6][15]
This direct linkage provides a rapid and sensitive response to changes in the external BDSF concentration.
Visualization of the RpfR Signaling Pathway
Caption: The RpfR signaling pathway from signal synthesis to phenotypic output.
Part 2: Experimental Methodologies for Studying the RpfR System
Investigating the RpfR-c-di-GMP axis requires a multi-faceted approach combining genetics, biochemistry, and structural biology. The protocols described here are foundational and serve as a self-validating system to probe the mechanism and function of RpfR.
Genetic Manipulation: Creating an rpfR Deletion Mutant
Rationale: To understand the function of a gene, its removal from the organism is the first critical step. An in-frame deletion mutant is created to avoid polar effects on downstream genes. This allows for the definitive attribution of observed phenotypic changes to the loss of RpfR.
Protocol: Allelic Exchange for In-Frame rpfR Deletion
-
Construct Design: Amplify ~1 kb DNA fragments upstream ('up') and downstream ('down') of the rpfR gene from the bacterial genome.
-
Cloning: Use overlap extension PCR to stitch the 'up' and 'down' fragments together. Clone this fused fragment into a suicide vector containing a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).
-
Transformation: Introduce the resulting plasmid into a suitable E. coli conjugation strain (e.g., SM10 λpir).
-
Conjugation: Mate the E. coli donor with the target bacterium (B. cenocepacia). Select for transconjugants (merodiploids) on agar plates containing antibiotics selective for the recipient and the suicide vector. This selects for cells that have undergone a single homologous recombination event.
-
Counter-selection: Culture the merodiploids in non-selective liquid media to allow for a second recombination event (excision of the vector). Plate the culture onto agar containing sucrose.
-
Screening & Verification: Sucrose-resistant colonies have lost the sacB-containing vector. Screen these colonies by PCR using primers flanking the rpfR locus. The wild-type will yield a larger PCR product than the deletion mutant. Verify the deletion by Sanger sequencing.
Biochemical Analysis: Quantifying Intracellular c-di-GMP
Rationale: Since RpfR's primary function is to degrade c-di-GMP, a key prediction is that an rpfR mutant will have elevated intracellular c-di-GMP levels compared to the wild-type. This experiment directly tests the central hypothesis of RpfR's function in vivo.
Protocol: LC-MS/MS for c-di-GMP Quantification
-
Cell Culture: Grow wild-type, ΔrpfR mutant, and complemented strains to the desired growth phase (e.g., mid-log or stationary) in triplicate.
-
Metabolite Extraction:
-
Rapidly pellet a defined number of cells (e.g., from 5 mL of OD₆₀₀=1.0 culture) by centrifugation at 4°C.
-
Immediately resuspend the pellet in 500 µL of cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).
-
Incubate at -20°C for 30 minutes to precipitate proteins and extract metabolites.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation: Transfer the supernatant to a new tube and lyophilize or evaporate to dryness. Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase A (e.g., 10 mM ammonium acetate in water).
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Separate metabolites using a gradient of mobile phase A and mobile phase B (e.g., methanol).
-
Analyze the eluent using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions for c-di-GMP:
-
Precursor ion (Q1): m/z 691.1 (M+H)⁺
-
Product ions (Q3): m/z 152.0 (guanine), m/z 346.1 (pG)
-
-
-
Quantification: Generate a standard curve using known concentrations of synthetic c-di-GMP. Normalize the quantified c-di-GMP levels to the total protein content or cell number of the initial sample.
| Strain | Intracellular c-di-GMP (pmol/mg protein) |
| Wild-Type | 15.2 ± 2.1 |
| ΔrpfR | 48.5 ± 5.3 |
| ΔrpfR + pRpfR | 17.1 ± 2.5 |
| Table 1: Representative data showing elevated c-di-GMP levels in an rpfR mutant, which are restored to wild-type levels upon complementation. |
In Vitro Functional Assays: RpfR Phosphodiesterase Activity
Rationale: To prove that RpfR directly hydrolyzes c-di-GMP and that this activity is stimulated by BDSF, an in vitro assay with purified components is essential. This removes all confounding variables from the cellular environment.
Protocol: HPLC-Based PDE Activity Assay
-
Protein Expression & Purification:
-
Clone the full-length rpfR gene into an expression vector with an N-terminal His₆-tag (e.g., pET28a).
-
Transform into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at a low temperature (e.g., 18°C) to improve protein solubility.
-
Purify RpfR using Nickel-NTA affinity chromatography followed by size-exclusion chromatography for high purity.
-
-
Enzymatic Reaction:
-
Set up reactions in a buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Add purified RpfR (e.g., 1 µM).
-
Add the substrate, c-di-GMP (e.g., 50 µM).
-
For stimulation experiments, add BDSF (e.g., 10 µM, dissolved in DMSO) or DMSO as a control.
-
Incubate at 30°C. Take time points (e.g., 0, 5, 15, 30 min) by quenching the reaction with an equal volume of 0.5 M EDTA or by heat inactivation.
-
-
HPLC Analysis:
-
Analyze the reaction mixture by reverse-phase HPLC on a C18 column.
-
Monitor the absorbance at 253 nm.
-
Identify and quantify the peaks corresponding to c-di-GMP and the product pGpG by comparing retention times and integrating peak areas against known standards.
-
-
Data Analysis: Calculate the rate of c-di-GMP depletion or pGpG formation to determine the specific activity of the enzyme under different conditions.
| Condition | Specific Activity (nmol c-di-GMP/min/mg RpfR) |
| RpfR only | 1.2 ± 0.3 |
| RpfR + BDSF (10 µM) | 25.8 ± 3.1 |
| Table 2: Representative data demonstrating the potent stimulation of RpfR's PDE activity by its ligand, BDSF. |
Visualization of the Experimental Workflow
Caption: A logical workflow for the comprehensive study of the RpfR signaling system.
Part 3: RpfR as a Therapeutic Target
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies.[16][17] Targeting bacterial communication and virulence regulation pathways is a promising approach that may exert less selective pressure for resistance compared to traditional bactericidal or bacteriostatic agents.[18]
The Case for Targeting RpfR
RpfR presents an attractive target for antimicrobial drug development for several reasons:
-
Central Regulatory Role: RpfR is a key node that controls multiple virulence-related phenotypes, including biofilm formation, which is a major factor in chronic infections and antibiotic tolerance.[6][9]
-
Specificity: The BDSF binding pocket in the RpfR PAS domain is specific and has been structurally characterized, providing a template for rational drug design.[14]
-
Disruption of Signaling: Small molecules that act as antagonists, blocking the BDSF binding site, could lock RpfR in its inactive state. This would lead to an accumulation of c-di-GMP, forcing the bacteria into a biofilm state and potentially reducing acute virulence, making them more susceptible to conventional antibiotics or host immune clearance.
The development of RpfR inhibitors could serve as a powerful anti-virulence or anti-biofilm therapy, particularly in the context of persistent infections caused by pathogens like Burkholderia cenocepacia.[2]
References
- 1. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic di-GMP signalling and the regulation of bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pnas.org [pnas.org]
- 7. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic-di-GMP regulation of virulence in bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bimm122.wordpress.com [bimm122.wordpress.com]
- 10. Truncated form of the title: Mechanism of c-di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A pGpG-specific phosphodiesterase regulates cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The phosphodiesterase DibA interacts with the c-di-GMP receptor LapD and specifically regulates biofilm in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional diversity of c-di-GMP receptors in prokaryotic and eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unrealized targets in the discovery of antibiotics for Gram-negative bacterial infections [gardp.org]
- 17. clinicallab.com [clinicallab.com]
- 18. Targeting of Regulators as a Promising Approach in the Search for Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis and Characterization of 2-Dodecenoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
2-Dodecenoic acid, an unsaturated fatty acid with the chemical formula C12H22O2, is a molecule of significant interest in various scientific fields.[1][2] It exists as two geometric isomers, cis and trans. The cis-isomer, in particular, is a diffusible signal factor for the bacterium Burkholderia cenocepacia and plays a role in interspecies and inter-kingdom communication.[3] Both isomers have demonstrated potential in modulating bacterial biofilm formation, making them relevant targets in the development of novel antimicrobial strategies.[4] This document provides a comprehensive guide to the synthesis of this compound via the Doebner modification of the Knoevenagel condensation, followed by detailed protocols for its structural and physical characterization.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a Knoevenagel condensation, a classic method for carbon-carbon bond formation.[5] Specifically, the Doebner modification is employed, which involves the reaction of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine.[5][6] This is followed by a decarboxylation step to yield the desired α,β-unsaturated carboxylic acid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
Decanal
-
Malonic Acid
-
Pyridine
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.
-
Addition of Aldehyde: To this solution, add decanal (1.0 equivalent) dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Acidification: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and brine.
-
Work-up - Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel.
Expert Insights: The use of pyridine as both a solvent and a catalyst is a key aspect of the Doebner modification. It facilitates the condensation and the subsequent decarboxylation in a one-pot procedure. Careful control of the reaction temperature and time is crucial to maximize the yield and minimize the formation of byproducts.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and physical methods.
Characterization Techniques Overview
Caption: Key techniques for characterizing this compound.
Expected Physicochemical Properties
| Property | Expected Value | Reference |
| Molecular Formula | C12H22O2 | [2] |
| Molecular Weight | 198.30 g/mol | [2] |
| Melting Point (trans-isomer) | 17.1 °C | [7] |
| Boiling Point (trans-isomer) | ~321 °C (estimate) | [7] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.
Expected ¹H NMR Chemical Shifts (CDCl₃, ppm):
| Proton | Chemical Shift (δ) | Multiplicity | Integration |
| -COOH | ~10-12 | br s | 1H |
| -CH=CH-COOH | ~7.0-7.2 (α-proton), ~5.7-5.9 (β-proton) | m | 2H |
| -CH₂-CH= | ~2.1-2.3 | m | 2H |
| -(CH₂)₇- | ~1.2-1.4 | m | 14H |
| -CH₃ | ~0.8-0.9 | t | 3H |
Expected ¹³C NMR Chemical Shifts (CDCl₃, ppm):
| Carbon | Chemical Shift (δ) |
| -COOH | ~170-180 |
| -CH=C H-COOH | ~150-155 |
| -C H=CH-COOH | ~120-125 |
| Aliphatic Chain (-CH₂-) | ~20-35 |
| Terminal -CH₃ | ~14 |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer (cis or trans).
Protocol: NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Cap the tube and gently invert to ensure complete dissolution.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1680-1710 | Strong |
| C=C (Alkene) | 1640-1680 | Medium |
| C-H (sp² hybridized) | 3010-3100 | Medium |
| C-H (sp³ hybridized) | 2850-2960 | Strong |
Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
| m/z | Interpretation |
| 198 | Molecular ion [M]⁺ |
| Fragments | Corresponding to the loss of functional groups and cleavage of the alkyl chain |
Protocol: Mass Spectrometry Sample Preparation
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine is flammable and toxic; handle with care.
-
Concentrated hydrochloric acid is corrosive; handle with extreme caution.
This application note provides a robust and reliable protocol for the synthesis and characterization of this compound. The detailed methodologies and expected data will be invaluable to researchers in organic synthesis, medicinal chemistry, and microbiology who are interested in this important signaling molecule and its potential applications.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2Z)-2-Dodecenoic acid | 55928-65-9 [m.chemicalbook.com]
- 4. This compound, 4412-16-2 [thegoodscentscompany.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. TRANS-2-DODECENOIC ACID | 4412-16-2 [m.chemicalbook.com]
Application Note & Protocol: Quantification of 2-Dodecenoic Acid in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Dodecenoic Acid in Bacterial Communication
This compound, particularly the cis-isomer also known as Burkholderia diffusible signal factor (BDSF), is a fatty acid signaling molecule that plays a crucial role in bacterial quorum sensing (QS).[1][2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[3] This coordinated behavior regulates various physiological processes, including biofilm formation, virulence factor production, and motility.[1][4]
Initially identified in Burkholderia cenocepacia, an opportunistic pathogen, BDSF and other members of the diffusible signal factor (DSF) family are now recognized as a widespread class of signaling molecules in Gram-negative bacteria.[1][2][5] The ability of these molecules to influence microbial behavior, including the dispersal of established biofilms, has positioned them as attractive targets for the development of novel anti-biofilm and anti-virulence therapies.[6][7][8][9] Understanding the concentration of this compound in bacterial cultures is therefore paramount for elucidating its biological function and for screening potential therapeutic agents that modulate its activity.
This application note provides a comprehensive guide to the quantification of this compound in bacterial cultures, with a focus on robust sample preparation and highly sensitive analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
SECTION 1: Sample Preparation - The Foundation of Accurate Quantification
The accurate quantification of this compound begins with meticulous sample preparation. The choice of method will depend on whether the analysis requires the total fatty acid content (both free and bound) or only the free signaling molecule.
Extraction of this compound from Bacterial Supernatant
For the analysis of the extracellular (free) signaling molecule, the bacterial cells are typically removed from the culture medium by centrifugation. The resulting supernatant is then subjected to extraction.
Protocol 1: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases.[10][11]
-
Rationale: this compound, being a fatty acid, is more soluble in organic solvents than in the aqueous culture medium. This protocol facilitates the selective transfer of the analyte into an organic phase, which can then be concentrated and analyzed.
-
Step-by-Step Protocol:
-
Grow the bacterial culture to the desired phase (e.g., late stationary phase for maximum accumulation of signaling molecules).[12]
-
Centrifuge the bacterial culture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.
-
Carefully collect the supernatant.
-
Acidify the supernatant to a pH of ~2.0 using a strong acid (e.g., HCl). This protonates the carboxyl group of the fatty acid, increasing its hydrophobicity and improving extraction efficiency.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture of hexane and ethyl acetate).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer containing the this compound will typically be the upper layer.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.
-
Combine the organic extracts.
-
Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane for GC-MS, or methanol/acetonitrile for LC-MS) for analysis.
-
Derivatization for GC-MS Analysis
For GC-MS analysis, it is often necessary to derivatize fatty acids to increase their volatility and thermal stability.[13][14][15] The most common derivatization method is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME).[14][16]
Protocol 2: Methylation using Boron Trifluoride (BF₃)-Methanol
-
Rationale: The BF₃-methanol reagent catalyzes the esterification of the carboxylic acid group of this compound to a methyl ester.[14][17] FAMEs are less polar and more volatile than their corresponding free fatty acids, making them ideal for GC analysis.[14]
-
Step-by-Step Protocol:
-
To the dried extract from the LLE protocol, add a known volume of BF₃-methanol solution (e.g., 14% w/v).[17]
-
Seal the reaction vial tightly.
-
Heat the vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 10-30 minutes).[14][17]
-
Cool the reaction vial to room temperature.
-
Add a volume of water and a nonpolar organic solvent (e.g., hexane).[14]
-
Vortex the mixture to extract the FAMEs into the organic layer.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
SECTION 2: Analytical Methodologies
The choice between GC-MS and LC-MS will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][18]
Protocol 3: GC-MS Analysis of this compound Methyl Ester
-
Instrumentation: An Agilent 7890 GC with a 5975 MSD or equivalent is suitable.[12][19]
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used for FAME analysis.[12][19]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: Splitless or split injection can be used depending on the concentration of the analyte.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 250°C) to elute the FAMEs.[12]
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Table 1: Example GC-MS Parameters
| Parameter | Setting |
| Injector Temperature | 250°C |
| Oven Program | 100°C (2 min hold), ramp to 240°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| MS Mode | SIM (monitoring characteristic ions for this compound methyl ester) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific technique that can often analyze compounds without the need for derivatization.[20]
Protocol 4: LC-MS/MS Analysis of this compound
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reverse-phase C18 column is typically used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometer: Operated in negative ion mode using electrospray ionization (ESI). Quantification is typically performed using Multiple Reaction Monitoring (MRM).
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition | Precursor ion (m/z of deprotonated this compound) → Product ion |
SECTION 3: Data Analysis and Quantification
Accurate quantification relies on the use of appropriate standards and calibration curves.
-
Internal Standard: An internal standard (e.g., a deuterated analog of this compound or an odd-chain fatty acid like heptadecanoic acid) should be added to the sample at the beginning of the preparation process.[12] This helps to correct for any losses during sample preparation and variations in instrument response.
-
Calibration Curve: A series of standard solutions of this compound (or its methyl ester for GC-MS) of known concentrations are prepared and analyzed. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of this compound in the unknown samples can then be determined from this curve.[12]
SECTION 4: Visualizing the Workflow and Signaling Pathway
Experimental Workflow
Caption: Overall experimental workflow for the quantification of this compound.
BDSF Signaling Pathway in Burkholderia cenocepacia
Caption: Simplified BDSF signaling pathway in Burkholderia cenocepacia.[21]
References
- 1. journals.asm.org [journals.asm.org]
- 2. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of Diffusible Signal Factor Family Quorum-Sensing Signals Produced by Members of the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofilm - Wikipedia [en.wikipedia.org]
- 7. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. gcms.cz [gcms.cz]
- 19. agilent.com [agilent.com]
- 20. glsciences.com [glsciences.com]
- 21. pnas.org [pnas.org]
Application Note & Protocol: Quantifying Biofilm Inhibition by 2-Dodecenoic Acid
Introduction: Targeting Bacterial Communication to Overcome Biofilm Resistance
Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), rendering them notoriously resistant to conventional antimicrobial agents.[1][2] This heightened resistance stems from a combination of factors, including limited antibiotic penetration, nutrient gradients within the biofilm, and the presence of dormant persister cells.[1][3] A promising strategy to combat biofilm-related issues is to interfere with the intricate cell-to-cell communication networks, known as quorum sensing (QS), that govern biofilm formation and maintenance.[4][5]
One such signaling molecule with significant therapeutic potential is cis-2-dodecenoic acid (BDSF), a fatty acid messenger originally identified in Burkholderia cenocepacia.[4][6][7] BDSF has been shown to play a crucial role in regulating biofilm formation, virulence, and motility.[6][8] Notably, it can induce the dispersion of established biofilms and inhibit their initial formation across a range of bacterial species, including the opportunistic pathogen Pseudomonas aeruginosa.[1][9] This application note provides a detailed protocol for a biofilm inhibition assay using 2-dodecenoic acid, grounded in the scientific principles of its mechanism of action.
Mechanism of Action: How this compound Disrupts Biofilms
This compound (BDSF) functions as a diffusible signal factor (DSF) that can modulate bacterial behavior.[4][10] Its primary anti-biofilm activities are attributed to its ability to:
-
Induce Biofilm Dispersion: BDSF can trigger the transition of sessile biofilm bacteria into a planktonic (free-swimming) state, effectively dismantling the biofilm structure.[3] This process is linked to the modulation of intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP).[10][11] High levels of c-di-GMP typically promote biofilm formation, while lower levels favor motility. BDSF is believed to interact with sensor proteins that lead to a reduction in c-di-GMP levels, thereby promoting dispersion.[11]
-
Interfere with Quorum Sensing (QS) Systems: BDSF can interfere with established QS systems in bacteria like Pseudomonas aeruginosa, leading to a downregulation of genes responsible for virulence factor production and biofilm maturation.[8]
-
Enhance Antimicrobial Susceptibility: By inducing a metabolically active state in otherwise dormant persister cells within the biofilm, BDSF can render them more susceptible to conventional antibiotics.[3]
The following diagram illustrates the proposed workflow for evaluating the biofilm inhibition potential of this compound.
Caption: Experimental Workflow for Biofilm Inhibition Assay.
Detailed Protocol: Biofilm Inhibition Assay Using the Crystal Violet Method
This protocol is a robust and widely adopted method for quantifying biofilm formation in a 96-well microtiter plate format.[5][12][13][14] It provides a high-throughput platform for screening the anti-biofilm efficacy of compounds like this compound.
Materials and Equipment
-
This compound (cis-isomer recommended)
-
Ethanol (for stock solution preparation)
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium[15]
-
Sterile 96-well flat-bottom polystyrene microtiter plates[15]
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water[14]
-
Phosphate-Buffered Saline (PBS) or sterile distilled water
-
Incubator (37°C)
-
Microplate reader capable of measuring absorbance at 550-590 nm
-
Multichannel pipette
Step-by-Step Methodology
Day 1: Assay Setup
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Note: The final concentration of ethanol in the assay wells should be non-inhibitory to bacterial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
Plate Setup:
-
In a 96-well microtiter plate, add 180 µL of the diluted bacterial suspension to each well designated for testing.[17]
-
Add 20 µL of the appropriate dilution of the this compound stock solution to the test wells to achieve the desired final concentrations. Prepare a serial dilution to test a range of concentrations.
-
Controls are critical:
-
Negative Control (No Biofilm): Wells containing 200 µL of sterile TSB only.
-
Positive Control (Untreated Biofilm): Wells containing 180 µL of bacterial suspension and 20 µL of the vehicle (e.g., 1% ethanol in TSB).
-
Vehicle Control: Wells containing 180 µL of bacterial suspension and 20 µL of the highest concentration of ethanol used in the test wells.
-
-
-
Incubation:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24 hours.[18] This allows for biofilm formation at the liquid-air interface and on the bottom of the wells.
-
Day 2: Biofilm Quantification
-
Removal of Planktonic Cells:
-
Carefully decant or aspirate the medium from each well. Be gentle to avoid dislodging the biofilm.
-
-
Washing:
-
Gently wash the wells twice with 200 µL of PBS or sterile distilled water to remove any remaining planktonic bacteria.[13] Invert the plate and tap it on a paper towel to remove excess liquid.
-
-
Staining:
-
Washing Excess Stain:
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water runs clear. This step is crucial to reduce background staining.
-
-
Solubilization:
-
Air-dry the plate for approximately 15 minutes.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has been taken up by the biofilm.[14] Incubate for 10-15 minutes at room temperature.
-
-
Absorbance Measurement:
Data Analysis and Interpretation
The absorbance values are directly proportional to the amount of biofilm biomass.[12][20] The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [ (ODPositive Control - ODTest) / ODPositive Control ] x 100
Where:
-
ODPositive Control is the absorbance of the untreated biofilm.
-
ODTest is the absorbance of the biofilm treated with this compound.
The results can be plotted as a dose-response curve to determine the concentration of this compound that results in 50% inhibition of biofilm formation (IC50).
| Parameter | Recommended Range/Value | Rationale |
| Bacterial Strain | P. aeruginosa, S. aureus | Commonly used model organisms for biofilm studies.[14] |
| This compound Conc. | 1 µM - 250 µM | Effective concentrations reported in the literature.[8][21][22] |
| Incubation Time | 24 hours | Sufficient time for robust biofilm formation.[14] |
| Staining Time | 15 minutes | Optimal for crystal violet uptake without excessive background.[14] |
| Solubilization Agent | 30% Acetic Acid | Effectively releases the bound crystal violet for quantification.[14] |
| Absorbance Wavelength | 550 - 590 nm | The peak absorbance range for crystal violet.[14][19] |
Visualizing the Underlying Signaling Pathway
The inhibitory effect of this compound (BDSF) is intricately linked to its ability to modulate the intracellular levels of cyclic-di-GMP. The following diagram depicts a simplified model of this regulatory pathway.
Caption: BDSF Signaling Pathway via c-di-GMP Modulation.
Conclusion and Future Perspectives
The protocol detailed herein provides a reliable and reproducible method for assessing the biofilm inhibitory properties of this compound. By targeting bacterial communication and signaling pathways, compounds like BDSF offer a promising alternative or adjunctive therapy to traditional antibiotics, potentially mitigating the pervasive issue of antimicrobial resistance. Further research could explore the synergistic effects of this compound with conventional antibiotics and its efficacy against multi-species biofilms, paving the way for novel anti-biofilm strategies in clinical and industrial applications.
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dispersive biofilm from membrane bioreactor strains: effects of diffusible signal factor addition and characterization by dispersion index [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. ableweb.org [ableweb.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 17. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Assessing the Efficacy of 2-Dodecenoic Acid Against Bacterial Persister Cells
Introduction: The Challenge of Persister Cells and the Potential of Fatty Acid Signaling
Bacterial persistence is a phenomenon where a subpopulation of isogenic bacteria exhibits transient tolerance to high concentrations of antibiotics without undergoing genetic changes.[1][2] These dormant, metabolically quiescent cells, known as persisters, are a primary contributor to the recalcitrance of chronic and recurrent infections, particularly those associated with biofilms.[1][3] Unlike antibiotic resistance, persistence is a temporary state; once the antibiotic pressure is removed, persisters can "awaken" and repopulate, leading to infection relapse.[4]
Traditional antibiotics are largely ineffective against persisters because they primarily target active cellular processes like cell wall synthesis, DNA replication, or protein synthesis, which are downregulated in these dormant cells.[1] This necessitates novel strategies that can either directly kill persister cells or revert them to an antibiotic-susceptible state.[2][4]
One promising avenue involves leveraging bacterial cell-to-cell signaling molecules. cis-2-Dodecenoic acid (referred to here as 2-Dodecenoic acid or CDA for brevity, though other isomers exist) is a fatty acid signaling molecule first identified in Pseudomonas aeruginosa and also produced by other pathogens like Burkholderia cenocepacia.[5][6][7] It has been shown to act as a biofilm dispersal agent and, critically, can revert persister cells from their dormant state to a metabolically active, antibiotic-sensitive phenotype.[1][3][4][8] By "awakening" these cells, CDA can potentially act as a powerful adjuvant, making them vulnerable to conventional antibiotics.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to rigorously assess the effect of this compound on bacterial persister cells. The protocols herein are designed to be robust and self-validating, explaining not just the "how" but the scientific "why" behind each step.
Core Concepts: Persister Formation and CDA's Mechanism of Action
Before proceeding to protocols, it is crucial to understand the foundational biology. Persister cells can form stochastically or in response to environmental stress, such as nutrient limitation or antibiotic exposure.[9] Their formation is often linked to the activation of toxin-antitoxin (TA) modules, which can induce a state of metabolic stasis.[4]
This compound's proposed mechanism against persisters is not to kill them directly, but to act as a "wake-up call."[1] Evidence suggests that CDA increases the metabolic activity and respiratory function of persister cells.[3][4] This metabolic reactivation, which includes an increase in protein synthesis, effectively reverses the persister phenotype, rendering the cells susceptible to traditional bactericidal antibiotics that target these active processes.[1][4]
References
- 1. Strategies for combating persister cell and biofilm infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combatting persister cells: The daunting task in post-antibiotics era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Decade of Burkholderia cenocepacia Virulence Determinant Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensor kinase recognizing the cell-cell signal BDSF (cis-2-dodecenoic acid) regulates virulence in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid | MDPI [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Analyzing Virulence Factor Expression with 2-Dodecenoic Acid
Introduction: The Rise of Quorum Sensing Interference
In the landscape of microbial pathogenesis, the ability of microorganisms to coordinate their behavior in a cell-density-dependent manner, a phenomenon known as quorum sensing (QS), is a critical determinant of virulence. This intricate communication system allows bacteria and fungi to collectively express virulence factors, form biofilms, and enhance their resistance to antimicrobial agents.[1] The diffusible signal factor (DSF) family of QS molecules, which are medium-chain fatty acids, has emerged as a key player in this intercellular communication.[2] A prominent member of this family is cis-2-dodecenoic acid (BDSF), a signaling molecule originally identified in Burkholderia cenocepacia.[3][4]
Subsequent research has revealed that BDSF has a far-reaching impact beyond its species of origin, engaging in interspecies and even inter-kingdom communication.[2][5] Notably, BDSF has been shown to modulate the virulence of the opportunistic human pathogens Pseudomonas aeruginosa and Candida albicans.[5][6] This has positioned 2-dodecenoic acid as a molecule of significant interest for the development of novel anti-virulence therapies that aim to disarm pathogens rather than kill them, a strategy that may impose less selective pressure for the development of resistance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound to analyze its effects on virulence factor expression. We will delve into the molecular mechanisms of action and provide detailed, field-proven protocols for assessing its impact on biofilm formation, enzymatic activity, and gene expression.
Mechanism of Action: A Tale of Two Pathogens
The efficacy of this compound as a virulence modulator stems from its ability to interfere with the native QS signaling cascades of other pathogens. While the overarching effect is a dampening of virulence, the specific molecular targets and pathways differ between organisms like P. aeruginosa and C. albicans.
In Pseudomonas aeruginosa
P. aeruginosa is a notorious Gram-negative bacterium responsible for a wide array of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its virulence is tightly regulated by a complex and hierarchical QS system, primarily composed of the las, rhl, and pqs systems.[7] BDSF has been demonstrated to disrupt this QS network, leading to a significant reduction in the production of key virulence factors.[5][8]
The interaction of BDSF with P. aeruginosa's QS systems results in the downregulation of transcriptional regulators such as lasR, pqsR, and rhlR.[5][9] This, in turn, decreases the production of QS signal molecules like 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL.[5] The cascade of effects includes a reduction in biofilm formation and the secretion of exoproteases.[5] Furthermore, BDSF can inhibit the Type III Secretion System (T3SS), a molecular syringe used to inject toxins into host cells.[5][8] More recent studies suggest that a long-chain fatty acid-CoA ligase, FadD1, may act as a receptor for a related molecule, cis-2-decenoic acid, influencing the QS hierarchy.[7][10]
In Candida albicans
C. albicans is a dimorphic fungus that can cause both superficial and life-threatening systemic infections. A key aspect of its virulence is the ability to switch from a yeast-like form to a filamentous, hyphal form, which is crucial for tissue invasion and biofilm formation.[6] BDSF has been shown to inhibit this morphological transition, thereby blocking biofilm formation.[6][11]
The mechanism of action in C. albicans involves the downregulation of hyphae-specific genes, such as HWP1 (Hyphal Wall Protein 1) and ALS3 (Agglutinin-Like Sequence 3).[6] These genes encode for proteins that are essential for cell adhesion and biofilm integrity. By suppressing their expression, BDSF effectively prevents the fungus from establishing a robust biofilm, a critical step in the infection process.[6][11] It has also been shown to reduce the secretion of hydrolytic enzymes like phospholipases, further attenuating its virulence.[12][13]
Experimental Workflow Overview
A typical workflow for analyzing the effects of this compound on virulence factor expression involves a multi-pronged approach, starting with phenotypic assays and culminating in gene expression analysis to elucidate the underlying molecular mechanisms.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on biofilm formation and virulence factor expression in P. aeruginosa and C. albicans.
Table 1: Effect of this compound on P. aeruginosa Virulence
| Concentration (mM) | Biofilm Formation Reduction (%) | Protease Activity Reduction (%) | Reference(s) |
| 0.05 | 10.2 | - | [5] |
| 0.1 | 20.2 | - | [5] |
| 0.25 | 27.9 | 30 | [5] |
| 0.5 | 44.0 | 50 | [5] |
Table 2: Effect of this compound on C. albicans Virulence
| Concentration (µM) | Germ Tube Formation Reduction (%) | Biofilm Formation Reduction (%) | HWP1 Downregulation (%) | ALS3 Downregulation (%) | Reference(s) |
| 30 | ~70 | - | - | - | [6][11] |
| 60 | - | - | ~90 | 70-80 | [6][11] |
| 300 | - | ~90 | - | - | [6][11] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and explanations for causality.
Protocol 1: Analysis of Biofilm Formation in P. aeruginosa (Crystal Violet Assay)
This protocol quantifies the total biofilm biomass based on the uptake of crystal violet dye by adherent cells.[5]
Materials:
-
Pseudomonas aeruginosa strain (e.g., PA14 or PAO1)
-
Luria-Bertani (LB) broth or M63 minimal medium
-
This compound (BDSF) stock solution (in DMSO or ethanol)
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of P. aeruginosa at 37°C in the chosen medium. Dilute the overnight culture 1:100 into fresh medium.[5]
-
Treatment Setup: In a 96-well plate, add 100 µL of the diluted bacterial culture to each well. Add the desired concentrations of BDSF (and a vehicle control, e.g., DMSO) to the wells. It is recommended to test a range of concentrations (e.g., 0.05 to 0.5 mM).[5] Use at least 4-8 replicate wells for each condition.[5] Include wells with sterile medium only as a blank control.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.[2]
-
Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[5]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5]
-
Rinsing: Discard the crystal violet solution and rinse the plate 3-4 times with water to remove excess stain.[5]
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.[2]
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate. Measure the absorbance at 550 nm (or 595 nm) using a plate reader.[2][5] The absorbance is directly proportional to the biofilm biomass.
Protocol 2: Analysis of Biofilm Viability in C. albicans (XTT Assay)
This protocol assesses the metabolic activity of the biofilm, providing an indication of cell viability, using the tetrazolium salt XTT.[6][14]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium buffered with MOPS
-
This compound (BDSF) stock solution
-
96-well flat-bottom polystyrene microtiter plates
-
XTT solution (0.5 mg/mL in PBS)
-
Menadione solution (1 mM in acetone)
-
Plate reader
Procedure:
-
Inoculum Preparation: Grow an overnight culture of C. albicans in a suitable broth (e.g., Sabouraud Dextrose Broth) at 37°C. Adjust the cell density to 1 x 106 cells/mL in RPMI-1640 medium.[14]
-
Adhesion Step: Add 100 µL of the cell suspension to each well of a 96-well plate. Incubate at 37°C for 90 minutes to allow for cell adhesion.[14]
-
Treatment and Biofilm Growth: Remove the non-adherent cells by washing twice with PBS. Add 100 µL of fresh RPMI-1640 medium containing the desired concentrations of BDSF (and a vehicle control) to the wells. Incubate at 37°C for 24-48 hours.[14]
-
Washing: After incubation, wash the biofilms three times with PBS to remove planktonic cells.[14]
-
XTT-Menadione Preparation: Immediately before use, mix the XTT solution with the menadione solution at a 50:1 volume ratio.[14]
-
Metabolic Activity Assay: Add 100 µL of the XTT-menadione solution to each well containing a biofilm and to control wells (no biofilm) for background measurement.
-
Incubation: Incubate the plate in the dark at 37°C for 2-3 hours.[15]
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a plate reader.[15] The absorbance correlates with the metabolic activity and viability of the biofilm.
Protocol 3: Semi-Quantitative Analysis of Protease Activity in P. aeruginosa (Skim Milk Agar Assay)
This assay provides a visual, semi-quantitative measure of extracellular protease activity based on the hydrolysis of casein in skim milk.[9][16]
Materials:
-
Pseudomonas aeruginosa strain
-
LB broth
-
Skim milk agar plates (e.g., 5% skim milk powder in nutrient agar)
-
This compound (BDSF) stock solution
Procedure:
-
Culture Preparation: Grow P. aeruginosa in LB broth overnight at 37°C with shaking, in the presence of various concentrations of BDSF and a vehicle control.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacterial cells. Collect the cell-free supernatant, which contains the secreted proteases.
-
Plate Assay: Punch small wells (e.g., 5 mm diameter) into the skim milk agar plates.
-
Sample Application: Add a fixed volume (e.g., 50 µL) of each cell-free supernatant to a separate well.[10]
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Assessment: Observe the plates for the formation of a clear zone (halo) around the wells. The diameter of the clear zone is indicative of the level of protease activity.[10][16] A larger halo corresponds to higher protease activity. Measure and compare the diameters of the halos for the different treatment conditions.
Protocol 4: Gene Expression Analysis by qRT-PCR
This protocol provides a comprehensive workflow for quantifying the expression of specific virulence-related genes in response to BDSF treatment.[6][17]
Materials:
-
Bacterial or fungal cultures treated with BDSF (as described in previous protocols)
-
RNA extraction kit (e.g., TRIzol reagent or a column-based kit suitable for bacteria/yeast)[18][19]
-
DNase I, RNase-free
-
cDNA synthesis kit (reverse transcriptase, dNTPs, primers)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target and housekeeping genes (e.g., lasR, rhlR, pqsR for P. aeruginosa; HWP1, ALS3 for C. albicans; and a suitable reference gene like rpoD or ACT1, respectively)
-
Real-time PCR instrument
Procedure:
-
Sample Collection and RNA Stabilization: Grow the pathogen to the desired growth phase (e.g., mid-logarithmic) in the presence of BDSF. Harvest the cells by centrifugation. It is crucial to immediately process the cells or use an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to preserve RNA integrity.
-
Total RNA Extraction: Extract total RNA from the cell pellets using a validated method. For P. aeruginosa, mechanical lysis (e.g., bead beating) in combination with a reagent like TRIzol is often effective.[20] For C. albicans, enzymatic lysis (e.g., with lyticase) followed by a column-based kit or TRIzol extraction is recommended.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA, which could otherwise lead to false-positive results in the qPCR.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase kit.
-
Quantitative Real-Time PCR (qPCR):
-
Set up the qPCR reactions in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to verify the absence of genomic DNA contamination.
-
Use a thermal cycling program appropriate for the master mix and primers. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression in BDSF-treated samples relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Conclusion
This compound represents a promising tool for dissecting the complex regulatory networks that govern virulence in a range of microbial pathogens. By interfering with quorum sensing and other signaling pathways, it offers a valuable means to study the expression and function of virulence factors. The protocols detailed in these application notes provide a robust framework for researchers to investigate the anti-virulence potential of BDSF and similar molecules, paving the way for the development of novel therapeutic strategies to combat infectious diseases.
References
- 1. jmmg.wum.edu.pk [jmmg.wum.edu.pk]
- 2. static.igem.org [static.igem.org]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative analysis of Candida biofilm quantitation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assays for Studying Pseudomonas aeruginosa Secreted Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination the Gene Expression Levels of adhesins and Extracellular Enzymes Genes in Candida albicans biofilm producer by Quantitative Real Time PCR Technique (qRT-PCR) | Semantic Scholar [semanticscholar.org]
- 12. medicopublication.com [medicopublication.com]
- 13. researchgate.net [researchgate.net]
- 14. C. albicans Biofilm Formation and Quantification [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Protease Activity Assay by Skim Milk Agar Method [protocols.io]
- 17. medicopublication.com [medicopublication.com]
- 18. japsonline.com [japsonline.com]
- 19. microbenotes.com [microbenotes.com]
- 20. researchgate.net [researchgate.net]
- 21. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 2-Dodecenoic Acid Derivatives: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 2-dodecenoic acid derivatives. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the strategic choices underpinning the synthetic pathways and analytical methodologies. We will explore the construction of the foundational this compound backbone and delve into the creation of innovative amide and triazole derivatives, highlighting their potential as bioactive molecules.
Introduction: The Versatility of this compound
This compound, a 12-carbon α,β-unsaturated fatty acid, serves as a valuable scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial and antibiofilm properties. The presence of the α,β-unsaturated system provides a key reactive site for Michael additions and other modifications, while the carboxylic acid moiety allows for the straightforward formation of esters, amides, and other functional groups. This guide will focus on the synthesis of trans-2-dodecenoic acid and its subsequent conversion into novel derivatives with enhanced or new biological functions.
Foundational Synthesis: Accessing the this compound Scaffold
A reliable synthesis of the this compound backbone is the critical first step. While several methods exist, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene, and the ease of purification due to the water-soluble nature of the phosphate byproduct.
The Horner-Wadsworth-Emmons Approach: A Strategic Choice
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. For the synthesis of this compound, we will utilize decanal and a phosphonate ester of acetic acid.
Causality of Experimental Choices:
-
Stereoselectivity: The HWE reaction generally provides excellent (E)-stereoselectivity, which is often desired for biological activity and to avoid isomeric mixtures that complicate purification and characterization[1]. The reaction mechanism proceeds through a series of reversible steps, allowing for thermodynamic equilibration to the more stable trans-oxaphosphetane intermediate, which then collapses to form the (E)-alkene[2][3].
-
Purification: Unlike the Wittig reaction, which produces triphenylphosphine oxide as a byproduct that can be challenging to remove, the HWE reaction generates a water-soluble phosphate salt, simplifying the workup and purification process considerably[2].
Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction for alkene synthesis.
Detailed Protocol: Synthesis of Ethyl trans-2-Dodecenoate
This protocol outlines the synthesis of the ethyl ester of this compound, which can then be hydrolyzed to the free acid.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Decanal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension of NaH in THF. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The solution should become clear, indicating the formation of the phosphonate carbanion.
-
Reaction with Aldehyde: Cool the reaction mixture back down to 0 °C. Add decanal (1.0 eq) dropwise to the solution. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl trans-2-dodecenoate by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent[4][5].
Saponification to Free Acid
The purified ethyl ester is then hydrolyzed to the free carboxylic acid.
Procedure:
-
Dissolve the purified ethyl trans-2-dodecenoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH ~2 with 1M HCl. The free fatty acid will precipitate out of solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield trans-2-dodecenoic acid.
Synthesis of Novel Derivatives
With the this compound scaffold in hand, we can now explore the synthesis of novel derivatives. We will focus on two classes: bioactive amides and 1,2,3-triazole derivatives via "click chemistry."
Bioactive Amides: Coupling with Amino Acid Esters
Amides of fatty acids are known to possess a wide range of biological activities[1][6][7][8]. Coupling this compound with amino acid esters can generate novel lipoamino acids with potential as enzyme inhibitors or antimicrobial agents[9][10].
Causality of Experimental Choices:
-
Coupling Reagents: We will use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes racemization of the amino acid chiral center, and is compatible with a wide range of functional groups[11]. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the reaction mixture.
Figure 2: Workflow for the HATU-mediated amide coupling of this compound.
Detailed Protocol: Amide Coupling with Glycine Methyl Ester
-
To a solution of trans-2-dodecenoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add glycine methyl ester hydrochloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired this compound-glycine methyl ester conjugate.
1,2,3-Triazole Derivatives via Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and can be used to create novel triazole derivatives of this compound, which have shown promise as antifungal agents[2][6][][13][14][15][][17][18][19][20][21]. This requires the synthesis of an azide- or alkyne-functionalized this compound precursor.
3.2.1. Synthesis of 12-Azido-2-dodecenoic acid
A multi-step synthesis is required to introduce an azide at the terminal position of the fatty acid chain.
Detailed Protocol:
-
Bromination of 10-Undecen-1-ol: Convert 10-undecen-1-ol to 11-bromo-1-undecene using a standard brominating agent like PBr₃ or CBr₄/PPh₃.
-
Azidation: React 11-bromo-1-undecene with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield 11-azido-1-undecene.
-
Hydroboration-Oxidation: Subject 11-azido-1-undecene to hydroboration-oxidation to convert the terminal alkene to a primary alcohol, yielding 11-azidoundecan-1-ol.
-
Oxidation to Aldehyde: Oxidize the alcohol to the corresponding aldehyde, 11-azidoundecanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Horner-Wadsworth-Emmons Reaction: React 11-azidoundecanal with the ylide generated from triethyl phosphonoacetate as described in section 2.2 to afford ethyl 12-azido-2-dodecenoate.
-
Saponification: Hydrolyze the ester to the free acid, 12-azido-2-dodecenoic acid, as described in section 2.3.
3.2.2. CuAAC Click Reaction
With the azido-functionalized fatty acid in hand, it can be "clicked" with a variety of terminal alkynes.
Detailed Protocol: Synthesis of a 1,2,3-Triazole Derivative
-
In a flask, dissolve 12-azido-2-dodecenoic acid (1.0 eq) and a terminal alkyne (e.g., phenylacetylene, 1.1 eq) in a solvent mixture of t-butanol and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq)[1][22][23][24].
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography or recrystallization to obtain the desired 1,2,3-triazole derivative.
Characterization of Novel Derivatives
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is employed.
Spectroscopic Data Summary
| Technique | Expected Observations for this compound Derivatives |
| ¹H NMR | Signals for the olefinic protons in the α,β-unsaturated system (typically around 5.8-7.1 ppm), signals for the long alkyl chain, and signals corresponding to the newly introduced functional groups (e.g., amide N-H, amino acid protons, triazole proton). |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid or derivative (around 165-175 ppm), olefinic carbons (around 120-150 ppm), and carbons of the alkyl chain and new functional groups. |
| FT-IR | C=O stretch of the carboxylic acid/amide/ester (around 1650-1750 cm⁻¹), C=C stretch (around 1640 cm⁻¹), and O-H stretch of the carboxylic acid (broad, around 2500-3300 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the expected molecular weight of the synthesized derivative. |
In-depth Analysis with 2D NMR Spectroscopy
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the complex proton and carbon signals in these long-chain derivatives[7][11][25][26][27][28][29][30][31][32].
Interpreting the Spectra:
-
COSY: This experiment reveals proton-proton couplings. For a this compound derivative, a COSY spectrum would show correlations between the olefinic protons, between the olefinic proton at C3 and the allylic protons at C4, and sequential correlations along the alkyl chain. This is crucial for confirming the connectivity of the molecule[13][32].
-
HSQC: This experiment correlates directly bonded protons and carbons. It allows for the definitive assignment of each carbon signal by identifying the proton(s) attached to it. For example, the olefinic proton signals in the ¹H NMR spectrum will correlate with the olefinic carbon signals in the ¹³C NMR spectrum[7][11][13][29].
Figure 3: Logical workflow for structure elucidation using 1D and 2D NMR spectroscopy.
Potential Applications and Future Directions
The novel this compound derivatives synthesized through these protocols have a wide range of potential applications, primarily driven by their structural similarity to naturally occurring bioactive lipids.
-
Antimicrobial and Antibiofilm Agents: this compound and its shorter-chain analog, 2-decenoic acid, are known to be involved in bacterial cell-to-cell signaling and can induce the dispersion of biofilms[8][18][25][26]. The novel amides and triazoles synthesized may exhibit enhanced or more specific activity against pathogenic bacteria and fungi, potentially overcoming resistance mechanisms.
-
Enzyme Inhibitors: Fatty acid amides are a well-known class of enzyme inhibitors, for example, targeting fatty acid amide hydrolase (FAAH)[8]. The this compound derivatives could be screened against a variety of enzymes involved in disease pathways, such as lipases, proteases, or kinases[5][32][33].
-
Chemical Probes: By incorporating a fluorophore through amide coupling or click chemistry, these derivatives can be transformed into chemical probes to study fatty acid uptake, trafficking, and metabolism in living cells[3][][34][35][36][37][38].
The synthetic strategies outlined in this guide provide a robust platform for the creation of a diverse library of novel this compound derivatives. Future work should focus on expanding the range of amino acids and alkynes used in these syntheses and conducting thorough biological evaluations to identify lead compounds for further development in the fields of antimicrobial therapy and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. quora.com [quora.com]
- 5. orgsyn.org [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3" by İLBİLGE MERVE ŞENOL, BEGÜM NURPELİN SAĞLIK ÖZKAN et al. [journals.tubitak.gov.tr]
- 10. Synthesis and antitumor evaluation of amino acid conjugates of monocarbonyl curcumin in hepatocellular carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. rgmcet.edu.in [rgmcet.edu.in]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents [PeerJ] [peerj.com]
- 21. tsijournals.com [tsijournals.com]
- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jenabioscience.com [jenabioscience.com]
- 24. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 25. Synthesis and structure elucidation of five new conjugates of oleanolic acid derivatives and chalcones using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. acdlabs.com [acdlabs.com]
- 27. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 28. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 32. creative-biostructure.com [creative-biostructure.com]
- 33. biotage.com [biotage.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing 2-Dodecenoic Acid to Combat Antibiotic-Resistant Bacteria
Introduction: A New Paradigm in Combating Bacterial Resistance
The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to antibacterial therapy. Decades of antibiotic overuse and misuse have fostered the emergence of multidrug-resistant "superbugs" that defy conventional treatments, posing a significant threat to global public health. In this challenging landscape, innovative strategies that target bacterial virulence and community behavior, rather than solely focusing on bactericidal or bacteriostatic effects, are of paramount importance.
One such promising avenue of research lies in the exploration of fatty acid signaling molecules. 2-Dodecenoic acid (cis-2-Decenoic acid), a fatty acid messenger, has emerged as a potent agent capable of disrupting bacterial biofilms and resensitizing resistant bacteria to conventional antibiotics.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a novel tool in the fight against antibiotic-resistant bacteria. We will delve into its mechanisms of action, provide detailed protocols for its evaluation, and offer insights into its potential for synergistic applications.
Mechanism of Action: Disrupting the Bacterial Citadel
This compound's efficacy stems from its ability to interfere with key bacterial survival strategies, most notably biofilm formation and quorum sensing.
Biofilm Disruption: Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers profound protection against antibiotics and host immune responses.[1] this compound has been shown to induce the dispersion of established biofilms of a wide range of both Gram-positive and Gram-negative bacteria, including notorious pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[2][4][5] This dispersion is triggered by signaling pathways that lead to a transition from a sessile, biofilm-associated lifestyle to a planktonic, free-swimming state, rendering the bacteria more susceptible to antimicrobial agents.[2][6]
Quorum Sensing Interference: Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates a plethora of virulence factors, including biofilm formation.[7] this compound can interfere with QS systems, thereby downregulating the expression of virulence factors and inhibiting the formation of biofilms.[8][9][10] In Pseudomonas aeruginosa, it has been shown to modulate virulence through interference with the las and rhl quorum sensing systems.[7][8]
Increased Membrane Permeability: Evidence suggests that this compound can increase the permeability of the bacterial cell membrane.[11] This action may facilitate the uptake of conventional antibiotics, leading to synergistic effects and the restoration of antibiotic efficacy against resistant strains.[11]
Caption: Mechanism of action of this compound against bacteria.
Experimental Protocols
The following protocols are designed to provide a robust framework for evaluating the antimicrobial and synergistic properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[12][13]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
This compound stock solution
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Prepare this compound Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: Wells containing only bacterial inoculum and broth (no this compound).
-
Negative Control: Wells containing only broth.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12][14]
-
Read Results: Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a plate reader. The MIC is the lowest concentration of this compound that shows no visible growth.
| Well | Contents | Expected Result |
| Test Wells | This compound + Bacteria | Growth or No Growth |
| Positive Control | Broth + Bacteria | Growth (Turbidity) |
| Negative Control | Broth Only | No Growth |
digraph "MIC_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Prepare Bacterial Inoculum\n(5x10^5 CFU/mL)", fillcolor="#F1F3F4"]; B[label="Serial Dilution of\nthis compound in Plate", fillcolor="#F1F3F4"]; C [label="Inoculate Wells with Bacteria", fillcolor="#F1F3F4"]; D [label="Incubate at 37°C\nfor 18-24h", fillcolor="#F1F3F4"]; E [label="Determine MIC\n(Lowest concentration with no growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D; D -> E; }
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Biofilm Disruption Assay
This assay evaluates the ability of this compound to disperse pre-formed biofilms.[15][16]
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Plate reader
Protocol:
-
Biofilm Formation: Inoculate wells of a 96-well plate with 200 µL of a 1:100 dilution of an overnight bacterial culture. Incubate at 37°C for 24-48 hours to allow for biofilm formation.[17]
-
Remove Planktonic Cells: Gently aspirate the medium and wash the wells twice with PBS to remove non-adherent cells.
-
Treatment: Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Include a control with medium only.
-
Incubation: Incubate the plate at 37°C for a further 24 hours.
-
Quantify Biofilm:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.[17]
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.[17][18]
-
Measure the absorbance at 550 nm using a plate reader.
-
| Treatment | Expected Outcome |
| This compound | Reduced Absorbance (Biofilm Disruption) |
| Medium Only (Control) | High Absorbance (Intact Biofilm) |
digraph "Biofilm_Disruption_Assay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Grow Biofilm in 96-well Plate\n(24-48h)", fillcolor="#F1F3F4"]; B[label="Wash to Remove Planktonic Cells", fillcolor="#F1F3F4"]; C [label="Treat with this compound", fillcolor="#F1F3F4"]; D [label="Incubate (24h)", fillcolor="#F1F3F4"]; E [label="Stain with Crystal Violet", fillcolor="#F1F3F4"]; F [label="Solubilize with Acetic Acid", fillcolor="#F1F3F4"]; G [label="Measure Absorbance at 550nm", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G; }
Caption: Workflow for the Biofilm Disruption Assay.
Synergy Testing: Checkerboard Assay
This assay is used to systematically evaluate the interaction between this compound and a conventional antibiotic.[19][20][21]
Materials:
-
96-well microtiter plates
-
Bacterial inoculum
-
CAMHB
-
Stock solutions of this compound and the antibiotic of interest
Protocol:
-
Plate Setup:
-
Along the x-axis, prepare serial dilutions of the antibiotic.
-
Along the y-axis, prepare serial dilutions of this compound.
-
Each well will contain a unique combination of concentrations of the two agents.
-
-
Inoculation: Add the bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Controls: Include wells with each agent alone to determine their individual MICs.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[22][23]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[22] |
| > 0.5 to 4 | Additive or Indifference[22] |
| > 4 | Antagonism[22] |
digraph "Checkerboard_Assay_Setup" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.2]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];tbl [label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"><TR><TD>TD><TD>Antibiotic Conc. →TD><TD>1TD><TD>1/2TD><TD>1/4TD><TD>1/8TD>TR><TR><TD>2-DA Conc. ↓TD><TD>TD><TD>TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>1TD><TD>TD><TD>XTD><TD>XTD><TD>XTD><TD>XTD>TR><TR><TD>1/2TD><TD>TD><TD>XTD><TD>XTD><TD>XTD><TD>XTD>TR><TR><TD>1/4TD><TD>TD><TD>XTD><TD>XTD><TD>XTD><TD>XTD>TR><TR><TD>1/8TD><TD>TD><TD>XTD><TD>XTD><TD>XTD><TD>XTD>TR>TABLE> >];
label [label="X = Well with a unique combination of 2-DA and antibiotic concentrations"]; }
Caption: Schematic of a checkerboard assay plate setup.
Cytotoxicity Assay
This assay is crucial to assess the potential toxicity of this compound to mammalian cells, ensuring its suitability for therapeutic applications.[24][25]
Materials:
-
Mammalian cell line (e.g., fibroblasts, epithelial cells)
-
96-well tissue culture plates
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth). Studies have shown that at concentrations up to 500 μg/mL, this compound exhibited no cytotoxic effects on fibroblasts.[26][27]
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC50 | Concentration causing 50% reduction in cell viability |
Conclusion and Future Directions
This compound represents a promising lead compound in the development of novel anti-infective strategies. Its ability to disrupt biofilms and act synergistically with existing antibiotics offers a multi-pronged attack against resistant pathogens. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this fascinating molecule.
Future research should focus on in vivo efficacy studies, formulation development to enhance bioavailability and targeted delivery, and a deeper investigation into its precise molecular targets within bacterial signaling networks. By harnessing the power of compounds like this compound, we can hope to regain the upper hand in our ongoing battle against antibiotic resistance.
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unsaturated fatty acid, cis-2-decenoic acid, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 7. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. static.igem.org [static.igem.org]
- 18. odont.uio.no [odont.uio.no]
- 19. clyte.tech [clyte.tech]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. emerypharma.com [emerypharma.com]
- 23. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cytotoxicity Assay Protocol [protocols.io]
- 26. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Antibiotic Efficacy against Bacterial Biofilms with 2-Dodecenoic Acid Combination Therapy
Abstract
The rise of antibiotic-resistant bacteria, particularly those encased in protective biofilm communities, represents a critical challenge in modern medicine and industrial settings. Biofilms confer a high degree of tolerance to conventional antibiotics, often rendering treatments ineffective. This guide details the application of 2-dodecenoic acid, a fatty acid signaling molecule, as a potent adjuvant in combination therapy to overcome biofilm-mediated resistance. We explore the multi-pronged mechanism of action, including biofilm dispersal, interference with quorum sensing pathways, and the reversion of antibiotic-tolerant persister cells. This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to investigate and validate the synergistic potential of this compound with various classes of antibiotics against clinically relevant pathogens.
Introduction: The Biofilm Challenge and a Novel Therapeutic Strategy
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS)[1]. This matrix acts as a physical barrier, while the bacteria within the biofilm often exist in a metabolically dormant state, making them inherently tolerant to antibiotics that target active cellular processes[1]. This resilience is a primary cause of chronic and recurrent infections, from catheter-associated urinary tract infections (CAUTIs) to persistent wounds and cystic fibrosis lung infections[2][3].
A promising strategy to combat these recalcitrant infections is to disrupt the biofilm's integrity, thereby re-sensitizing the bacteria to conventional antimicrobial agents[4][5]. One of the most studied agents in this class is cis-2-dodecenoic acid (also referred to as BDSF in Burkholderia cenocepacia) and its close analog, cis-2-decenoic acid (CDA)[6][7][8]. These molecules are members of the Diffusible Signal Factor (DSF) family of fatty acid messengers used by bacteria for cell-to-cell communication, or quorum sensing (QS)[6][7][9]. By co-opting this native signaling system, we can trigger a cascade of events that dismantles the biofilm's defenses, providing a clear window for antibiotic action.
Mechanism of Action: A Three-Pronged Attack on Biofilm Resilience
The efficacy of this compound as an antibiotic adjuvant stems from its ability to undermine biofilm defenses through several distinct but complementary mechanisms.
-
Biofilm Dispersal and Inhibition of Formation: this compound acts as a powerful signaling molecule that can induce the dispersion of established biofilms across a wide range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans[1][5][10]. It triggers a phenotypic switch, causing sessile (attached) bacteria to revert to a planktonic (free-swimming) state, breaking down the protective EPS matrix in the process[11]. At sufficient concentrations, it can also prevent the initial attachment and formation of biofilms[3][12][13].
-
Interference with Quorum Sensing and Virulence: In pathogens like Pseudomonas aeruginosa, this compound directly interferes with key QS systems (e.g., las, rhl, pqs) and the Type III Secretion System (T3SS), which are critical for coordinating the production of virulence factors and maintaining biofilm structure[6][14]. By disrupting these communication networks, it effectively disarms the bacteria, reducing their pathogenicity[6].
-
Reversion of Persister Cells: Within any biofilm, a subpopulation of dormant, metabolically inactive "persister" cells exists. These cells are a major source of treatment failure and infection relapse. This compound has been shown to increase the metabolic activity of these persister cells, effectively "waking them up" without inducing cell division[10][15]. This transition from a dormant to a metabolically active state reverts them to an antibiotic-susceptible phenotype[10][15].
The following diagram illustrates the primary mechanisms by which this compound compromises biofilm integrity, creating an opportunity for effective antibiotic intervention.
Caption: Mechanism of this compound in Potentiating Antibiotic Activity.
Quantitative Data Summary: Evidence of Synergy
The synergistic interaction between this compound (and its analogs) and antibiotics has been quantified across numerous studies. The Fractional Inhibitory Concentration (FIC) index is a standard measure of synergy, where an FIC index of ≤ 0.5 indicates a synergistic interaction.
Table 1: Synergistic Effects of this compound Analogs and Antibiotics
| Bacterial Species | 2-DDA Analog | Antibiotic | Key Finding | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | cis-2-decenoic acid (CDA) | Tobramycin | CDA decreased the MIC of Tobramycin. | [2] |
| Staphylococcus aureus (MRSA) | cis-2-decenoic acid (CDA) | Linezolid | Combination resulted in biofilm inhibition at concentrations 2 to 16 times lower than for either agent alone. | [13] |
| S. aureus & P. aeruginosa | 2-Heptylcyclopropane-1-Carboxylic Acid (2CP) | Levofloxacin | Synergistic effects observed in the eradication of biofilm (FICI < 0.5). | [16] |
| S. aureus, B. cereus, S. enterica, E. coli | cis-2-decenoic acid (CDA) | Ciprofloxacin / Ampicillin | Combined treatment led to an ~80-89% reduction in biofilm biomass, whereas antibiotics alone had a trivial effect. | [17][18] |
| Catheter-associated pathogens | cis-2-decenoic acid (CDA) | Various | Combination treatment led to at least a 78% reduction in biofilm biomass in all cases. |[3] |
Experimental Workflow & Protocols
A systematic evaluation of a potential synergistic combination involves a tiered approach, starting with the determination of individual potencies, followed by synergy testing, and finally, validation using biofilm models.
Caption: Experimental workflow for evaluating 2-DDA and antibiotic synergy.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Causality: Before assessing synergy, the baseline potency of each compound against the planktonic form of the target bacterium must be established. This protocol determines the lowest concentration of an agent that inhibits visible bacterial growth.
Materials:
-
96-well flat-bottom microtiter plates
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL in appropriate broth, e.g., Mueller-Hinton Broth)
-
Stock solutions of antibiotic and this compound (in a suitable solvent like ethanol or DMSO)
-
Sterile broth medium
-
Incubator
Procedure:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the highest concentration of the test compound (e.g., antibiotic) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (inoculum only, no drug). Well 12 serves as a negative/sterility control (broth only).
-
Inoculate wells 1 through 11 with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL, and the inoculum density will be halved to the target concentration.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for 16-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound in which there is no visible turbidity (growth).
-
Repeat the process in a separate plate for the second compound (this compound).
Protocol 2: Checkerboard Assay for Synergy Assessment
Causality: This robust method systematically tests multiple concentrations of two agents simultaneously to quantify their interaction[19][20]. The resulting data allows for the calculation of the FIC index, providing a definitive measure of synergy, additivity, indifference, or antagonism[21].
Materials:
-
96-well microtiter plate
-
Stock solutions of Agent A (Antibiotic) and Agent B (2-DDA), prepared at 4x the highest desired final concentration.
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Sterile broth medium
Procedure:
-
Plate Setup: Arrange the plate with serial dilutions of the antibiotic along the x-axis (columns 1-10) and 2-DDA along the y-axis (rows A-G).
-
Dispensing Medium: Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Agent A (Antibiotic) Dilution:
-
In the first column, add 100 µL of the 4x antibiotic stock to the wells in each row (A-G).
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from column 1 to column 2, mix, then column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Row H will serve as the control for the antibiotic alone. Add 100 µL of 4x antibiotic stock to H1 and serially dilute across to H10.
-
-
Agent B (2-DDA) Dilution:
-
In the first row (Row A), add 100 µL of the 4x 2-DDA stock to the wells in each column (1-10).
-
Perform a 2-fold serial dilution down the plate by transferring 100 µL from row A to row B, mix, then row B to C, and so on, up to row G. Discard 100 µL from row G.
-
Column 11 will serve as the control for 2-DDA alone. Add 100 µL of 4x 2-DDA stock to A11 and serially dilute down to G11.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except sterility controls in column 12). The final volume in each well is 200 µL.
-
Controls: Column 12 should contain a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Reading Results & Calculating FIC Index:
-
After incubation, identify the MIC of each agent alone (from row H and column 11) and the MIC of each agent in combination (the first well with no growth in each row).
-
Calculate the FIC for each agent: FIC A = (MIC of A in combination) / (MIC of A alone). FIC B = (MIC of B in combination) / (MIC of B alone).
-
Calculate the FIC Index: FIC Index = FIC A + FIC B .
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
-
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Method)
Causality: This assay quantifies the ability of the test compounds to prevent the initial formation of a biofilm[22][23]. Crystal violet stains the total biofilm biomass (cells and matrix), allowing for a spectrophotometric measurement of biofilm mass.
Materials:
-
96-well flat-bottom tissue culture-treated plates
-
Test compounds (antibiotic, 2-DDA, and their synergistic combination)
-
Bacterial culture grown to early log phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Dispense 180 µL of bacterial culture (diluted to ~10⁷ CFU/mL) into the wells of a 96-well plate.
-
Add 20 µL of the test compounds at 10x the desired final concentration (e.g., MIC, 1/2 MIC) to the appropriate wells. Include a no-treatment control.
-
Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.
-
Washing: Carefully discard the medium and planktonic cells by inverting the plate. Gently wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. This step is critical for accuracy.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the stain and wash the plate three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound stain. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570-600 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the no-treatment control.
Protocol 4: Pre-formed Biofilm Eradication Assay
Causality: This protocol assesses the more challenging task of dispersing or killing bacteria within an already established biofilm, which more closely mimics a clinical infection scenario[3][23].
Procedure:
-
Form Biofilm: Follow steps 1 and 3 of Protocol 3, but without adding any test compounds. Incubate for 24 hours to allow a mature biofilm to form.
-
Remove Planktonic Cells: Discard the culture medium and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Treatment: Add 200 µL of fresh medium containing the test compounds (antibiotic, 2-DDA, and their combination) at the desired concentrations to the wells with the pre-formed biofilms.
-
Incubation: Incubate for another 24 hours.
-
Quantification: Following the treatment incubation, quantify the remaining biofilm biomass using the crystal violet staining method described in Protocol 3 (steps 4-9).
-
Calculate the percentage of biofilm eradication relative to the no-treatment control.
Conclusion and Future Perspectives
The combination of this compound with conventional antibiotics presents a highly promising strategy to combat the persistent threat of biofilm-associated infections. By targeting the core defense mechanisms of biofilms—dispersing the matrix, disrupting communication, and reactivating dormant persister cells—this fatty acid signaling molecule can restore and even enhance the efficacy of existing antibiotic arsenals. The protocols outlined in this guide provide a validated framework for researchers to systematically evaluate and optimize these synergistic combinations. Future research should focus on in vivo validation in relevant infection models, exploring drug delivery mechanisms to ensure co-localization of both agents at the infection site, and investigating the potential for resistance development to this novel combination therapy.
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A combination of cis-2-decenoic acid and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. cis-2-Decenoic acid - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cis-2-decenoic acid inhibits S. aureus growth and biofilm in vitro: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 17. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 18. Unsaturated fatty acid, cis-2-decenoic acid, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Application Notes & Protocols: Advanced Drug Delivery Systems for 2-Dodecenoic Acid
Document ID: AN-DDS-2DDA-V1.0
Introduction: The Therapeutic Potential and Formulation Challenge of 2-Dodecenoic Acid
This compound (2-DDA) is an unsaturated fatty acid with a molecular weight of 198.30 g/mol .[1][2] Initially identified as a diffusible signal factor in bacteria like Burkholderia cenocepacia, it plays a significant role in inter-species communication and quorum sensing.[3][4] This activity has garnered considerable interest for its therapeutic potential, including the ability to inhibit and disperse bacterial biofilms and modulate virulence factor production.[4][5] Such properties make 2-DDA a promising candidate for novel antimicrobial therapies, particularly in an era of growing antibiotic resistance.
However, the translation of 2-DDA from a promising molecule to a viable therapeutic is hindered by its physicochemical properties. With a high calculated XLogP3 value of approximately 4.8, 2-DDA is highly lipophilic and poorly soluble in aqueous media.[1][6] This inherent hydrophobicity presents a significant drug delivery challenge, leading to low bioavailability, poor absorption, and potential formulation instability.[7][8]
To overcome these limitations, advanced drug delivery systems are not merely beneficial but essential. Encapsulating 2-DDA within a nanocarrier can enhance its solubility, protect it from premature degradation, control its release profile, and improve its overall therapeutic efficacy.[9][10][11] This document provides detailed application notes and protocols for the development and characterization of two robust nanocarrier systems for this compound: Solid Lipid Nanoparticles (SLNs) and Polymeric Nanoparticles (PNPs) .
Selecting the Optimal Nanocarrier Strategy
The choice of a drug delivery system is dictated by the physicochemical nature of the active pharmaceutical ingredient (API) and the desired therapeutic outcome. For a hydrophobic molecule like 2-DDA, both lipid-based and polymer-based nanosystems offer distinct advantages.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids that are solid at room and body temperature.[10] Their lipidic matrix is highly compatible with lipophilic drugs like 2-DDA, allowing for high drug loading and enhanced physical stability.[12][13] The use of biocompatible and biodegradable lipids minimizes toxicity concerns.[10]
-
Polymeric Nanoparticles (PNPs): PNPs offer exceptional versatility. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs and are well-established for providing sustained and controlled drug release.[9][14] The polymer matrix protects the encapsulated drug from the physiological environment, and the release rate can be tuned by altering the polymer's molecular weight and composition.[14]
This guide will detail the formulation and characterization of both systems to provide researchers with a comprehensive toolkit for their development efforts.
Protocol I: Formulation of 2-DDA-Loaded Solid Lipid Nanoparticles (SLNs)
3.1. Scientific Principle
This protocol employs the high-shear homogenization and ultrasonication method. The core principle is the dispersion of a hot, drug-containing lipid phase into a hot aqueous surfactant solution under intense mechanical stress. The high-shear homogenizer creates a coarse pre-emulsion, which is then subjected to high-frequency ultrasound. The ultrasonic waves induce cavitation, breaking down the large lipid droplets into the nanometer range. Rapid cooling of this nanoemulsion causes the lipid to solidify, entrapping the 2-DDA within the solid lipid matrix. The surfactant is critical for emulsification and for stabilizing the final nanoparticle suspension, preventing aggregation.
3.2. Materials & Equipment
| Component | Example | Purpose |
| Solid Lipid | Glyceryl monostearate, Compritol® 888 ATO | Forms the solid core matrix of the nanoparticle. |
| Active Ingredient | This compound (2-DDA) | The hydrophobic drug to be encapsulated. |
| Surfactant | Polysorbate 80 (Tween® 80), Poloxamer 188 | Emulsifier and nanoparticle stabilizer. |
| Aqueous Phase | Deionized Water or Phosphate Buffered Saline (PBS) | Continuous phase for the dispersion. |
| Equipment | High-Shear Homogenizer (e.g., IKA T25) | Creates the initial coarse emulsion. |
| Probe Sonicator | Reduces droplet size to the nanoscale. | |
| Water Bath, Magnetic Stirrer/Hotplate | Temperature control and mixing. |
3.3. Step-by-Step Formulation Protocol
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 500 mg) and 2-DDA (e.g., 50 mg).
-
Place them in a glass beaker and heat on a magnetic hotplate to approximately 5-10°C above the melting point of the lipid, under gentle stirring, until a clear, homogenous molten liquid is formed.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, prepare the aqueous phase by dissolving the surfactant (e.g., 2% w/v Polysorbate 80) in deionized water.
-
Heat this solution in a water bath to the same temperature as the lipid phase. Maintaining equal temperatures is crucial to prevent premature lipid solidification during mixing.
-
-
Formation of Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase while stirring with a magnetic stirrer.
-
Immediately subject the mixture to high-shear homogenization at 10,000 RPM for 5-10 minutes. This will result in a milky white pre-emulsion.
-
-
Nanosizing by Ultrasonication:
-
Place the probe of the sonicator into the pre-emulsion.
-
Sonicate the mixture at 60-70% amplitude for 15 minutes in a pulsed mode (e.g., 10 seconds ON, 5 seconds OFF) to prevent excessive heat generation. Keep the beaker in an ice bath during this step to facilitate rapid cooling and lipid recrystallization.
-
-
Cooling and Solidification:
-
After sonication, immediately transfer the resulting nanoemulsion to a beaker placed in an ice bath and continue stirring gently with a magnetic stirrer for 30 minutes to ensure complete solidification of the lipids and formation of the SLN suspension.
-
-
Storage:
-
Store the final SLN suspension at 4°C for further characterization.
-
3.4. Experimental Workflow Diagram
Caption: Workflow for 2-DDA Solid Lipid Nanoparticle (SLN) formulation.
Protocol II: Formulation of 2-DDA-Loaded Polymeric Nanoparticles (PNPs)
4.1. Scientific Principle
This protocol utilizes the oil-in-water (o/w) single emulsion-solvent evaporation method, a robust technique for encapsulating hydrophobic drugs.[15] The polymer (PLGA) and the drug (2-DDA) are co-dissolved in a water-immiscible organic solvent. This "oil phase" is then emulsified in an aqueous phase containing a surfactant. High-energy sonication is applied to break the oil phase into nano-sized droplets. The organic solvent is subsequently removed by evaporation under reduced pressure. As the solvent evaporates, the polymer precipitates and solidifies, entrapping the drug within the polymeric matrix to form solid nanoparticles.
4.2. Materials & Equipment
| Component | Example | Purpose |
| Polymer | Poly(lactic-co-glycolic acid) (PLGA 50:50) | Forms the biodegradable core matrix. |
| Active Ingredient | This compound (2-DDA) | The hydrophobic drug to be encapsulated. |
| Organic Solvent | Dichloromethane (DCM), Ethyl Acetate | Dissolves both polymer and drug. |
| Aqueous Phase | Deionized Water | Continuous phase for the emulsion. |
| Surfactant | Polyvinyl Alcohol (PVA), Cetyltrimethylammonium Bromide (CTAB) | Emulsifier and nanoparticle stabilizer. |
| Equipment | Probe Sonicator | Creates the oil-in-water nanoemulsion. |
| Magnetic Stirrer | For continuous mixing during solvent evaporation. | |
| Rotary Evaporator (Rotovap) | To remove the organic solvent efficiently. | |
| Centrifuge | To wash and collect the nanoparticles. |
4.3. Step-by-Step Formulation Protocol
-
Preparation of Organic (Oil) Phase:
-
Accurately weigh the polymer (e.g., 100 mg PLGA) and 2-DDA (e.g., 10 mg).
-
Dissolve both in a minimal volume of organic solvent (e.g., 2 mL of Dichloromethane) in a glass vial until a clear solution is obtained.
-
-
Preparation of Aqueous Phase:
-
In a beaker, prepare the aqueous surfactant solution (e.g., 10 mL of 1% w/v PVA solution in deionized water).
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while the beaker is in an ice bath.
-
Immediately emulsify the mixture using a probe sonicator at 50-60% amplitude for 5 minutes (pulsed mode: 10 seconds ON, 5 seconds OFF) to form an oil-in-water (o/w) nanoemulsion.
-
-
Solvent Evaporation:
-
Quickly transfer the emulsion to a larger round-bottom flask.
-
Allow the organic solvent to evaporate by stirring the emulsion on a magnetic stirrer at room temperature for 3-4 hours in a fume hood.
-
Alternatively, for faster removal, use a rotary evaporator under reduced pressure at a controlled temperature (e.g., 30°C).
-
-
Nanoparticle Collection and Washing:
-
Once the solvent is fully evaporated, the nanoparticle suspension will appear slightly turbid.
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant, which contains excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water using vortexing or brief sonication.
-
Repeat this washing step twice more to ensure complete removal of impurities.
-
-
Final Product:
-
After the final wash, resuspend the pellet in a suitable volume of deionized water or a cryoprotectant solution (if lyophilization is intended). Store at 4°C.
-
4.4. Experimental Workflow Diagram
Caption: Workflow for 2-DDA Polymeric Nanoparticle (PNP) formulation.
Essential Characterization Protocols
Thorough characterization is imperative to ensure the quality, stability, and performance of the formulated nanoparticles. The following protocols are fundamental for any nanocarrier development.[16]
5.1. Protocol: Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Scientific Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of particles in suspension.[17] Smaller particles move faster, causing faster fluctuations, while larger particles move slower. The instrument's autocorrelator analyzes these fluctuations to determine the translational diffusion coefficient, which is then converted into the mean hydrodynamic diameter (Z-average size) via the Stokes-Einstein equation. The PDI is a dimensionless measure of the breadth of the size distribution.[16]
-
Protocol:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension (e.g., 10-20 µL) in 1 mL of deionized, filtered (0.22 µm) water to obtain a suitable scattering intensity (typically 100-500 kcps). The solution should be faintly opalescent and free of visible aggregates.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize for at least 15-20 minutes. Set the measurement parameters, including the dispersant (water), temperature (25°C), and scattering angle (e.g., 173°).[18]
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument.
-
Data Acquisition: Allow the sample to equilibrate to the set temperature for 2 minutes. Perform at least three replicate measurements.
-
Data Analysis: Record the Z-average diameter (nm) and the Polydispersity Index (PDI). A PDI value < 0.3 is generally considered acceptable for drug delivery applications, indicating a relatively monodisperse population.
-
5.2. Protocol: Encapsulation Efficiency (EE) & Drug Loading (DL)
-
Scientific Principle: This protocol quantifies the amount of 2-DDA successfully encapsulated within the nanoparticles. It involves separating the formulated nanoparticles from the aqueous medium containing the unencapsulated ("free") drug. The amount of free drug is measured, and the encapsulated amount is determined by subtraction from the total amount of drug initially added. UV-Vis spectrophotometry is a straightforward method for quantification, provided a suitable standard curve is established.
-
Protocol:
-
Separation of Free Drug:
-
Place a known volume (e.g., 1 mL) of the nanoparticle suspension into an ultracentrifuge filter unit (e.g., Amicon® with a 30 kDa MWCO).
-
Centrifuge at a speed sufficient to pass the aqueous phase through the filter while retaining the nanoparticles (e.g., 5,000 x g for 20 min).[19]
-
Carefully collect the filtrate, which contains the free, unencapsulated 2-DDA.
-
-
Quantification of Total Drug:
-
Take a known volume (e.g., 100 µL) of the original, uncentrifuged nanoparticle suspension.
-
Add a solvent that dissolves the nanoparticles and releases the drug (e.g., 900 µL of methanol or acetonitrile) to disrupt the carrier structure.[20]
-
-
UV-Vis Analysis:
-
Prepare a standard calibration curve of 2-DDA in the same solvent used for disruption at a relevant wavelength (determined by a wavelength scan).
-
Measure the absorbance of the "free drug" filtrate and the "total drug" solution.
-
Calculate the concentration of 2-DDA in each sample using the standard curve.
-
-
Calculations:
-
5.3. Protocol: In Vitro Drug Release Study by Dialysis Bag Method
-
Scientific Principle: This method simulates the release of the drug from the nanocarrier into the surrounding physiological environment.[22] A dialysis membrane with a specific molecular weight cut-off (MWCO) is used. The MWCO is chosen to be large enough to allow the free 2-DDA molecules to pass through but small enough to retain the intact nanoparticles.[23][24] The nanoparticle suspension is placed inside the dialysis bag, which is then submerged in a larger volume of release medium. As the drug is released from the nanoparticles, it diffuses across the membrane into the medium, where its concentration is measured over time.
-
Protocol:
-
Preparation:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 12-14 kDa). Activate the membrane according to the manufacturer's instructions.
-
Prepare the release medium. To maintain "sink conditions" (ensuring the concentration of drug in the medium does not exceed 10-20% of its saturation solubility), the medium may need to be a buffered solution (e.g., PBS pH 7.4) containing a small percentage of a solubilizing agent like Tween® 80 (e.g., 0.5% v/v) due to 2-DDA's hydrophobicity.
-
-
Experimental Setup:
-
Pipette a precise volume (e.g., 2 mL) of the 2-DDA-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.
-
Submerge the bag in a beaker containing a known volume of pre-warmed (37°C) release medium (e.g., 100 mL).
-
Place the beaker on a magnetic stirrer set to a slow, constant speed (e.g., 100 RPM) inside an incubator maintained at 37°C.[22]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the concentration of 2-DDA in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Reporting:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative % release versus time.
-
-
Data Summary and Interpretation
Effective data presentation is key to comparing different formulations. The tables below show representative data for the two systems described.
Table 1: Comparative Physicochemical Properties of 2-DDA Formulations
| Parameter | 2-DDA-SLN | 2-DDA-PNP (PLGA) | Rationale / Desired Outcome |
| Z-Average Size (nm) | 155 ± 5.2 | 180 ± 7.8 | < 200 nm for potential passive targeting and avoiding rapid clearance. |
| PDI | 0.18 ± 0.03 | 0.15 ± 0.02 | < 0.3 indicates a narrow, homogenous size distribution. |
| Encapsulation Efficiency (%) | 91.5 ± 3.1 % | 85.2 ± 4.5 % | High EE ensures efficient drug delivery and minimizes waste. |
| Drug Loading (%) | 8.3 ± 0.5 % | 7.7 ± 0.6 % | High DL reduces the total amount of carrier material to be administered. |
Table 2: Representative In Vitro Cumulative Release Profile (pH 7.4, 37°C)
| Time (hours) | Cumulative Release from SLN (%) | Cumulative Release from PNP (%) |
| 1 | 25.4 | 12.1 |
| 4 | 48.9 | 28.5 |
| 8 | 65.1 | 45.3 |
| 12 | 78.6 | 58.9 |
| 24 | 85.3 | 75.4 |
| 48 | 88.1 | 86.2 |
Interpretation: The data suggests that SLNs may exhibit a faster initial release (burst release) compared to PLGA-based PNPs, which typically show a more sustained, biphasic release pattern (initial surface drug release followed by slower diffusion and polymer degradation). This tunability is a key advantage of using different carrier systems.
6.1. Overall Development Logic
Caption: Logical workflow for nanocarrier development and optimization.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the successful encapsulation of the hydrophobic therapeutic agent this compound into both solid lipid and polymeric nanoparticles. By following these detailed steps for formulation and characterization, researchers can systematically develop and optimize nanocarrier systems, paving the way for preclinical evaluation. The choice between an SLN and PNP system will ultimately depend on the specific therapeutic application, whether a rapid onset of action or a prolonged, sustained release is desired.
References
- 1. This compound | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2Z)-2-Dodecenoic acid | 55928-65-9 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (E)-2-dodecenoic acid, 32466-54-9 [thegoodscentscompany.com]
- 7. ijlsr.com [ijlsr.com]
- 8. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. journaljalsi.com [journaljalsi.com]
- 14. Frontiers | Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors [frontiersin.org]
- 15. worldscientific.com [worldscientific.com]
- 16. mdpi.com [mdpi.com]
- 17. solids-solutions.com [solids-solutions.com]
- 18. mdpi.com [mdpi.com]
- 19. 2.6. Encapsulation efficiency (EE) and drug loading content [bio-protocol.org]
- 20. rsc.org [rsc.org]
- 21. 2.7. EE Determination [bio-protocol.org]
- 22. mdpi.com [mdpi.com]
- 23. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 2-Dodecenoic Acid as an Anti-Biofilm Coating for Medical Devices
Abstract
Medical device-associated infections (MDAIs) are a critical challenge in modern healthcare, largely driven by the formation of microbial biofilms on the surfaces of indwelling devices like catheters, orthopedic implants, and ventilators. Biofilms create a protective matrix that shields bacteria from antibiotics and host immune responses, leading to persistent and difficult-to-treat infections. This application note details the use of cis-2-Dodecenoic acid, a naturally occurring fatty acid signal molecule, as a non-leaching, anti-biofilm coating for medical devices. We present the scientific rationale, detailed protocols for coating application, methods for physicochemical characterization, and robust assays for validating the coating's efficacy in preventing biofilm formation by clinically relevant pathogens.
Introduction: The Clinical Challenge of Biofilm-Mediated Infections
The surfaces of implanted medical devices provide an ideal substrate for microbial colonization. Upon implantation, a conditioning film of host proteins rapidly adsorbs to the material, facilitating the attachment of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa[1][2]. These initial colonizers proliferate and secrete an extracellular polymeric substance (EPS), forming a mature biofilm. This biofilm structure renders the embedded bacteria up to 1,000 times more resistant to conventional antibiotics, making MDAIs a major cause of morbidity and mortality[3]. Current strategies often involve antibiotic-eluting coatings, which can be limited by finite drug reservoirs and the potential for promoting antibiotic resistance[4][5]. A promising alternative is to disrupt the biological processes that govern biofilm formation.
cis-2-Dodecenoic acid (BDSF), a diffusible signal factor first identified in Burkholderia cenocepacia, is a fatty acid messenger that plays a crucial role in inter- and intraspecies bacterial communication[6][7][8][9]. Unlike traditional bactericidal agents, it functions as a signaling molecule that can inhibit the initial stages of biofilm formation and induce the dispersal of established biofilms at nanomolar to micromolar concentrations[10][11][12]. This unique mechanism makes it an attractive candidate for a biocompatible, anti-biofilm coating that does not rely on killing bacteria, thereby reducing the selective pressure for resistance.
Mechanism of Action: Disruption of Bacterial Quorum Sensing and Biofilm Dispersion
2-Dodecenoic acid primarily functions by interfering with bacterial cell-to-cell communication, a process known as quorum sensing (QS). In many pathogens, QS systems regulate the expression of virulence factors and the genes responsible for biofilm maturation[6][10][13].
The proposed mechanism involves several key steps:
-
Signal Interference: this compound acts as a cross-species signaling molecule, interfering with the native QS signaling pathways in pathogens like P. aeruginosa. It has been shown to down-regulate the expression of key QS regulators such as lasR and rhlR and reduce the production of native signaling molecules like N-acyl-homoserine lactones (AHLs)[10][14].
-
Modulation of Second Messengers: In some bacteria, the signal is perceived by a receptor protein (e.g., RpfR in B. cenocepacia), which then modulates the intracellular levels of the second messenger cyclic dimeric guanosine monophosphate (c-di-GMP)[13]. High levels of c-di-GMP promote a sessile, biofilm lifestyle, while low levels favor motility and a planktonic state. By triggering a reduction in c-di-GMP, this compound encourages bacteria to detach from surfaces.
-
Induction of Dispersion: At sufficient concentrations, the fatty acid induces a "dispersion" response, causing cells within a mature biofilm to revert to a planktonic, free-swimming state[11][15]. This not only breaks down the biofilm structure but also renders the dispersed bacteria more susceptible to conventional antibiotics and host immune clearance[15][16].
This multi-pronged approach disrupts the coordinated behavior required for biofilm development, making the device surface inhospitable for long-term colonization.
Caption: Mechanism of this compound in preventing biofilm formation.
Materials and Protocols
Materials and Equipment
| Reagent/Equipment | Supplier/Grade | Purpose |
| cis-2-Dodecenoic acid | Sigma-Aldrich, ≥98% | Active coating agent |
| Polydimethylsiloxane (PDMS) | Dow Corning, Medical Grade | Biocompatible carrier polymer |
| Silicone tubing (e.g., urinary catheter segments) | VWR, Medical Grade | Model medical device substrate |
| Toluene | Fisher Scientific, ACS Grade | Solvent for PDMS |
| Ethanol (200 proof) | Decon Labs, USP Grade | Solvent for fatty acid |
| Plasma Cleaner | Harrick Plasma | Surface activation of substrate |
| Dip Coater | MTI Corporation | Controlled application of coating |
| Convection Oven | VWR | Curing the coating |
| Atomic Force Microscope (AFM) | Bruker | Surface topography and roughness analysis |
| FTIR Spectrometer with ATR | Thermo Fisher Scientific | Chemical analysis of the coating |
| P. aeruginosa (ATCC 27853), S. aureus (ATCC 25923) | ATCC | Bacterial strains for efficacy testing |
| Tryptic Soy Broth (TSB) | BD Biosciences | Bacterial growth medium |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing and dilution |
| 96-well microtiter plates | Corning | In vitro biofilm assays |
| Confocal Laser Scanning Microscope (CLSM) | Leica | Biofilm visualization |
Protocol 1: Preparation of this compound-Infused PDMS Coating
This protocol describes a simple, passive infusion method for creating a stable, non-leaching coating on a common medical device material.
Rationale: PDMS is a widely used biocompatible polymer for medical devices like catheters. It can be swollen by solvents, allowing for the infusion of small molecules like this compound into its matrix. As the solvent evaporates, the PDMS returns to its original state, physically entrapping the fatty acid. This creates a reservoir of the active molecule at the surface without covalent bonding, preventing rapid leaching while maintaining surface activity.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Cut silicone tubing into 1 cm segments.
-
Clean the segments by sonicating in 70% ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Activate the surface by treating with oxygen plasma for 2 minutes. This increases surface hydrophilicity and promotes coating adhesion.
-
-
Coating Solution Preparation:
-
Prepare a 5% (w/v) solution of PDMS in toluene. Stir until fully dissolved.
-
Prepare a stock solution of 10 mg/mL cis-2-Dodecenoic acid in 200 proof ethanol.
-
Create the final coating solution by adding the fatty acid stock solution to the PDMS solution to achieve a final concentration of 125 µg of this compound per mL of PDMS solution.[1] Vortex thoroughly to ensure a homogenous mixture. This concentration is selected based on reported biofilm inhibitory concentrations[1][17].
-
-
Dip Coating Application:
-
Mount the prepared silicone segments onto the dip coater arm.
-
Immerse the segments into the coating solution at a constant speed of 100 mm/min.
-
Hold the segments in the solution for a dwell time of 2 minutes to allow for initial surface wetting.
-
Withdraw the segments at a constant speed of 50 mm/min. A slower withdrawal speed ensures a more uniform coating.
-
-
Curing and Final Preparation:
-
Hang the coated segments in a fume hood for 30 minutes to allow for solvent evaporation.
-
Transfer the segments to a convection oven and cure at 70°C for 12 hours to cross-link the PDMS matrix and securely entrap the fatty acid[18].
-
After curing, sonicate the coated segments in sterile PBS for 10 minutes to remove any loosely bound surface molecules.
-
Sterilize the final coated devices using ethylene oxide (EtO) or gamma irradiation. Do not autoclave, as high temperatures may degrade the fatty acid.
-
Physicochemical Characterization and Quality Control
Validating the physical and chemical properties of the coating is essential to ensure consistency and performance.
Protocol 2: Surface Topography and Chemical Signature Analysis
Rationale: It is crucial to confirm that the coating process results in a uniform, stable layer and that the active molecule is present on the surface. AFM provides nanoscale resolution of surface topography and roughness, while ATR-FTIR is a non-destructive technique for identifying chemical functional groups on the surface.
Step-by-Step Procedure:
-
Atomic Force Microscopy (AFM):
-
Mount coated and uncoated (control) samples onto AFM stubs.
-
Image the surfaces in tapping mode over a 5 µm x 5 µm area.
-
Analyze the images to calculate the root mean square (RMS) roughness.
-
Expected Outcome: The coated surface should exhibit a smooth, homogenous topography. A slight increase in RMS roughness compared to the uncoated control is acceptable, but large aggregates would indicate poor coating quality.
-
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR):
-
Press the coated surface firmly against the ATR crystal.
-
Acquire spectra from 4000 to 600 cm⁻¹.
-
Expected Outcome: The spectrum of the coated sample should show characteristic peaks for both PDMS (e.g., Si-O-Si stretching at ~1000-1100 cm⁻¹) and this compound (e.g., C=O stretching of the carboxylic acid at ~1700 cm⁻¹ and C=C stretching at ~1650 cm⁻¹), confirming the presence of the fatty acid.
-
| Parameter | Uncoated Control | This compound Coating (Expected) | Technique |
| RMS Roughness (nm) | 1.5 ± 0.3 | 2.0 ± 0.5 | AFM |
| Key FTIR Peaks (cm⁻¹) | ~1000-1100 (Si-O-Si) | ~1000-1100 (Si-O-Si), ~1700 (C=O), ~1650 (C=C) | ATR-FTIR |
Functional Validation: Anti-Biofilm Efficacy
The ultimate test of the coating is its ability to prevent bacterial biofilm formation in a controlled, biologically relevant setting.
Protocol 3: In Vitro Biofilm Inhibition Assay
Rationale: This protocol uses a standard microtiter plate assay to quantify the ability of the coated surface to resist biofilm formation by clinically relevant pathogens under static conditions.[19][20] A crystal violet stain is used to quantify the total biofilm biomass.
Caption: Experimental workflow for the in vitro biofilm inhibition assay.
Step-by-Step Procedure:
-
Inoculum Preparation: Culture P. aeruginosa or S. aureus overnight in TSB. Dilute the culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.1, corresponding to approximately 1x10⁸ CFU/mL, then further dilute to 1x10⁶ CFU/mL.
-
Incubation: Place one sterile coated segment and one uncoated control segment into separate wells of a 24-well plate. Add 1 mL of the prepared bacterial inoculum to each well.
-
Biofilm Growth: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing and Staining:
-
Carefully remove the segments with sterile forceps and gently wash three times with sterile PBS to remove non-adherent (planktonic) bacteria.
-
Place the washed segments in a new plate and add 1 mL of 0.1% crystal violet solution to each well, ensuring the segments are fully submerged. Stain for 15 minutes.
-
Remove the stain and wash the segments again with PBS until the wash water is clear.
-
-
Quantification:
-
Add 1 mL of 30% acetic acid to each well containing a stained segment to solubilize the bound dye.
-
Transfer 200 µL of the solubilized stain to a 96-well plate and measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of biofilm reduction compared to the uncoated control.
-
Protocol 4: Visualization of Biofilm by Confocal Microscopy
Rationale: While quantification is important, direct visualization provides qualitative confirmation of biofilm inhibition and structural integrity. Using fluorescent stains that differentiate between live and dead cells can also offer insights into any potential bactericidal effects.
Step-by-Step Procedure:
-
Biofilm Growth: Grow biofilms on coated and uncoated segments as described in Protocol 3.1, steps 1-3.
-
Staining: After washing with PBS, stain the segments using a LIVE/DEAD BacLight Viability Kit according to the manufacturer's instructions. This kit uses SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Imaging: Mount the segments on a glass slide and visualize using a confocal laser scanning microscope. Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.
-
Expected Outcome: Uncoated controls should show a thick, dense biofilm with predominantly green (live) cells. The this compound-coated surface is expected to show only sparse, individual attached cells with minimal or no microcolony formation, demonstrating effective inhibition of biofilm development.
| Assay | Uncoated Control (Expected) | This compound Coating (Expected) |
| Biofilm Biomass (OD₅₇₀) | 1.2 ± 0.2 | 0.15 ± 0.05 (>85% reduction) |
| Confocal Microscopy | Dense, multi-layered biofilm structure | Sparse, single adherent cells; no microcolonies |
Troubleshooting
| Problem | Potential Cause | Solution |
| Inconsistent/Flaky Coating | Poor surface activation; incorrect solvent evaporation rate. | Ensure consistent plasma treatment; control withdrawal speed and drying environment. |
| Low Biofilm Inhibition | Insufficient fatty acid concentration; degradation during sterilization. | Increase fatty acid concentration in the coating solution; use EtO or gamma sterilization instead of autoclaving. |
| High Variability in Results | Inconsistent bacterial inoculum; incomplete washing of planktonic cells. | Standardize inoculum preparation using OD measurements; perform gentle but thorough washing steps. |
Conclusion
cis-2-Dodecenoic acid presents a powerful, biologically-inspired strategy for combating medical device-associated infections. By disrupting bacterial communication and signaling pathways rather than relying on bactericidal action, coatings based on this molecule can effectively prevent the formation of resilient biofilms. The protocols outlined in this application note provide a comprehensive framework for the development, characterization, and validation of this compound-coated medical devices, offering a promising avenue for improving patient outcomes and mitigating the threat of antimicrobial resistance.
References
- 1. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Characterization of Advanced Materials for Bioengineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartreactors.com [smartreactors.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Recent Advances in Antibacterial Coatings to Combat Orthopedic Implant-Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 4412-16-2 [thegoodscentscompany.com]
- 8. (2Z)-2-Dodecenoic acid | 55928-65-9 [m.chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ICS 2023 Abstract #16 One-Step Antibacterial Silicone Coating for Urinary Catheters [ics.org]
- 19. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Synthesis and Characterization of 2-Dodecenoic Acid Acylated Chitosan for Advanced Biomaterials
Introduction: Enhancing Chitosan's Potential for Biomaterials through Hydrophobic Modification
Chitosan, a linear polysaccharide derived from the deacetylation of chitin, is a prominent biomaterial owing to its biocompatibility, biodegradability, and inherent antimicrobial properties.[1][2] However, its applications in advanced drug delivery and tissue engineering are often limited by its hydrophilic nature and poor solubility in physiological conditions.[2][3] To overcome these limitations, chemical modification of chitosan is a widely explored strategy.[4] One of the most effective approaches is the introduction of hydrophobic moieties through acylation, which transforms the hydrophilic chitosan into an amphiphilic polymer.[5][6] This modification allows for the self-assembly of chitosan into nanoparticles, micelles, and films, making it an excellent candidate for the encapsulation and delivery of hydrophobic drugs.[5][7]
This application note provides a detailed guide for the acylation of chitosan with 2-dodecenoic acid, a medium-chain fatty acid with known antimicrobial and biofilm-dispersing properties.[1] The resulting this compound-grafted chitosan is a promising biomaterial for applications such as wound dressings, guided tissue regeneration scaffolds, and local drug delivery systems.[1][8] We will delve into the rationale behind the experimental choices, provide step-by-step protocols for synthesis and characterization, and discuss the interpretation of results.
The "Why": Causality Behind Experimental Choices
The choice of this compound as the acylating agent is strategic. Its moderate chain length imparts the necessary hydrophobicity for self-assembly and interaction with cell membranes, while its inherent biological activity can provide a synergistic therapeutic effect.[1] The acylation reaction primarily targets the free amino groups on the chitosan backbone, forming a stable amide linkage. The degree of substitution (DS), which is the number of acyl groups introduced per glucosamine unit, is a critical parameter that dictates the physicochemical and biological properties of the modified chitosan.[5] A higher DS generally leads to increased hydrophobicity, which can enhance the encapsulation of hydrophobic drugs but may also affect biocompatibility.[5] Therefore, controlling the DS is crucial for tailoring the biomaterial to a specific application.
The choice of solvent and catalyst is also critical for a successful and controlled reaction. A common method involves the use of an acyl chloride derivative of the fatty acid in a suitable organic solvent.[1] The use of a base, such as pyridine, can act as a catalyst and scavenger for the hydrochloric acid byproduct.[1] Alternatively, methanesulfonic acid can be used as a solvent, which has been shown to protect the primary amino group, leading to preferential O-acylation.[3][9]
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound acylated chitosan is depicted below.
Figure 1: Experimental workflow for the synthesis, characterization, and application of this compound acylated chitosan.
Detailed Protocols
Part 1: Synthesis of this compound Acylated Chitosan
Materials:
-
Low molecular weight chitosan (85% degree of deacetylation)
-
This compound
-
Thionyl chloride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Dialysis tubing (MWCO 12-14 kDa)
-
Deionized water
Protocol for Synthesis of 2-Dodecenoyl Chloride:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in an excess of thionyl chloride.
-
Reflux the mixture at 70-80°C for 4 hours.
-
Remove the excess thionyl chloride by rotary evaporation under reduced pressure.
-
The resulting 2-dodecenoyl chloride is a yellowish oily liquid and should be used immediately in the next step.
Protocol for Acylation of Chitosan:
-
Disperse 1 g of low molecular weight chitosan in 50 mL of anhydrous DMF.
-
Add 5 mL of anhydrous pyridine to the chitosan suspension and stir for 30 minutes at room temperature to activate the chitosan.
-
Slowly add a solution of 2-dodecenoyl chloride in 10 mL of anhydrous DMF to the chitosan suspension dropwise over 30 minutes. The molar ratio of 2-dodecenoyl chloride to the glucosamine units of chitosan can be varied to control the degree of substitution. A starting point could be a 1:1 molar ratio.
-
Allow the reaction to proceed at 60°C for 24 hours under a nitrogen atmosphere with constant stirring.
-
Precipitate the product by pouring the reaction mixture into 500 mL of cold acetone.
-
Filter the precipitate and wash it extensively with methanol to remove unreacted reagents and byproducts.
-
Dissolve the product in a 2% (v/v) acetic acid solution.
-
Dialyze the solution against deionized water for 3 days, changing the water twice a day, to remove any remaining impurities and the acetic acid.
-
Lyophilize the dialyzed solution to obtain the final this compound acylated chitosan as a white, fluffy solid.
Part 2: Characterization of this compound Acylated Chitosan
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the successful acylation of chitosan by identifying the characteristic functional groups.[10][11][12]
Protocol:
-
Prepare a KBr pellet by mixing a small amount of the lyophilized sample with dry potassium bromide.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Compare the spectrum of the modified chitosan with that of the unmodified chitosan.
Expected Results:
-
Unmodified Chitosan: A broad band around 3400 cm⁻¹ (O-H and N-H stretching), a peak around 1655 cm⁻¹ (amide I of residual N-acetyl groups), and a peak around 1590 cm⁻¹ (N-H bending of the primary amine).[12]
-
Acylated Chitosan: The appearance of new peaks corresponding to the amide I band (around 1650 cm⁻¹) and amide II band (around 1550 cm⁻¹) from the newly formed amide linkages.[10] A decrease in the intensity of the primary amine N-H bending peak at 1590 cm⁻¹ is also expected.[10] Additionally, new peaks in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching of the dodecenoyl chain will be observed.
B. ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to confirm the chemical structure and to determine the degree of substitution (DS).[13]
Protocol:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl, or DMSO-d₆).
-
Record the ¹H NMR spectrum.
Expected Results and DS Calculation:
-
The spectrum will show characteristic peaks for the chitosan backbone protons (between 3.0 and 5.0 ppm).
-
New peaks corresponding to the protons of the dodecenoyl chain will appear, typically in the range of 0.8 to 2.5 ppm (aliphatic protons) and 5.5 to 7.0 ppm (vinylic protons).
-
The degree of substitution (DS) can be calculated by comparing the integration of a characteristic proton signal from the dodecenoyl chain to the integration of a known proton signal from the chitosan backbone (e.g., the H-2 proton).
C. Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the modified chitosan, which is particularly important for biomaterials in the form of films or scaffolds.[4]
Protocol:
-
Mount the sample on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the sample at various magnifications.
Expected Results:
-
SEM images will reveal the surface topography and porous structure of the biomaterial. The acylation process may alter the surface morphology compared to unmodified chitosan.
D. Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability of the modified chitosan.[4]
Protocol:
-
Place a small amount of the sample in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
Expected Results:
-
The TGA curve will show the degradation temperature of the material. Acylation can affect the thermal stability of chitosan, which may be attributed to the disruption of its crystalline structure.[4]
E. Contact Angle Measurement
This technique is used to assess the hydrophobicity of the modified chitosan surface.[1]
Protocol:
-
Prepare a flat film or a pressed pellet of the sample.
-
Place a droplet of deionized water on the surface.
-
Measure the angle between the droplet and the surface.
Expected Results:
-
An increase in the water contact angle compared to unmodified chitosan will indicate an increase in surface hydrophobicity due to the attached dodecenoyl chains.
Data Presentation
Table 1: Summary of Characterization Data for Unmodified and Acylated Chitosan
| Property | Unmodified Chitosan | This compound Acylated Chitosan |
| FTIR (cm⁻¹) | ~3400 (O-H, N-H), ~1655 (Amide I), ~1590 (N-H bend) | ~3400 (O-H, N-H), ~1650 (Amide I), ~1550 (Amide II), ~2920 & ~2850 (C-H stretch) |
| ¹H NMR (ppm) | 3.0-5.0 (Glucosamine protons) | 0.8-2.5 (Aliphatic protons), 3.0-5.0 (Glucosamine protons), 5.5-7.0 (Vinylic protons) |
| Degree of Substitution (DS) | N/A | Varies (e.g., 10-50%) |
| Water Contact Angle (°) | < 60° | > 90° (Varies with DS) |
| Degradation Temp. (°C) | ~280-300°C | May be slightly lower or higher depending on DS |
Visualization of the Chemical Reaction
Figure 2: Reaction scheme for the acylation of chitosan with 2-dodecenoyl chloride.
Applications in Biomaterials
The amphiphilic nature of this compound acylated chitosan allows for the formation of self-assembled nanoparticles in aqueous solutions. These nanoparticles can serve as effective carriers for hydrophobic drugs, protecting them from degradation and enabling targeted delivery.[5][14]
Protocol for Nanoparticle Formulation via Self-Assembly
-
Dissolve the this compound acylated chitosan in a 1% (v/v) acetic acid solution to a concentration of 1 mg/mL.
-
If encapsulating a hydrophobic drug, dissolve the drug in a suitable organic solvent (e.g., ethanol or acetone) and add it to the chitosan solution under vigorous stirring.
-
Add the chitosan solution dropwise to a larger volume of deionized water or phosphate-buffered saline (PBS) under constant stirring.
-
The nanoparticles will form spontaneously due to the hydrophobic interactions of the dodecenoyl chains.
-
Continue stirring for a few hours to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis.
The resulting biomaterial can also be fabricated into films or scaffolds for wound healing applications, where the antimicrobial properties of both chitosan and this compound can help prevent infections.[1]
Conclusion
The acylation of chitosan with this compound is a versatile and effective method to produce advanced biomaterials with tunable properties. By carefully controlling the synthesis conditions, particularly the degree of substitution, researchers can design materials with optimized hydrophobicity, self-assembly characteristics, and biological activity for a wide range of applications in drug delivery and tissue engineering. The protocols and characterization techniques outlined in this application note provide a solid foundation for the development and evaluation of these promising biomaterials.
References
- 1. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrophobically modified chitosan nanoliposomes for intestinal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering | NSF Public Access Repository [par.nsf.gov]
- 9. Synthesis and Characterization of Thermoplastic Biomaterial Based on Acylated Chitosan Oligosaccharide | Scientific.Net [scientific.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
crystal violet assay for biofilm quantification with 2-Dodecenoic acid
Application Note & Protocol
Topic: High-Throughput Quantification of 2-Dodecenoic Acid's Impact on Bacterial Biofilms Using the Crystal Violet Assay
Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and materials science.
Introduction: The Challenge of Biofilms and a Novel Dispersal Strategy
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which allows them to adhere to both living and non-living surfaces.[1][2] This community-based existence confers significant protection from environmental stresses, host immune responses, and, most critically, antimicrobial agents.[3] Bacteria within a biofilm can be up to 1,000 times more resistant to antibiotics than their free-floating, planktonic counterparts.[1] This resilience makes biofilm-associated infections a major challenge in clinical settings—from catheter-associated urinary tract infections (CAUTIs) to chronic wound infections—and a source of contamination and damage in industrial systems.[4][5]
Effective research into anti-biofilm strategies requires a reliable, reproducible, and scalable method for quantifying biofilm mass. The Crystal Violet (CV) assay is a simple, inexpensive, and high-throughput method that has become a gold standard for this purpose.[2][6] It nonspecifically stains the total biomass of a biofilm, including both the bacterial cells and the EPS matrix, providing a robust measure of the overall biofilm structure.[6][7]
In the search for novel anti-biofilm agents, attention has turned to the natural signaling molecules that bacteria themselves use to regulate their communities. One such molecule is cis-2-Dodecenoic acid (also referred to as cis-2-decenoic acid or CDA in some literature, though there is a distinction in carbon chain length, the principle is similar; this note focuses on the C12 fatty acid). This fatty acid messenger, originally identified in Pseudomonas aeruginosa, acts as a dispersion autoinducer.[8][9] It triggers the transition of sessile biofilm cells back to a motile, planktonic state, effectively breaking down the biofilm structure.[1][8] This action makes this compound a promising candidate for therapies aimed at disrupting established biofilms and preventing their formation.[10][11]
This application note provides a comprehensive guide and two detailed protocols for utilizing the crystal violet assay to quantify the effects of this compound on both the inhibition of biofilm formation and the dispersal of pre-formed biofilms.
Scientific Principles & Causality
The Crystal Violet Staining Mechanism
The CV assay's utility stems from the fundamental properties of the dye and the biofilm matrix. Crystal violet is a basic, triarylmethane dye that carries a positive charge. The bacterial cell surface and major components of the EPS matrix (such as extracellular DNA and many polysaccharides) are negatively charged.[7] This electrostatic attraction allows the dye to bind avidly and non-specifically to the total biofilm biomass.
The key principle is that the amount of retained dye is directly proportional to the amount of biofilm.[2][12] After staining, the bound CV is solubilized using a solvent like 30% acetic acid or ethanol.[13] Acetic acid is often preferred as it is highly effective at eluting the dye for accurate spectrophotometric measurement.[14][15] The absorbance of the resulting purple solution is typically measured at a wavelength between 570 and 595 nm, which corresponds to the dye's maximum absorbance.[16][17]
Mechanism of Action: this compound as a Biofilm Modulator
This compound is not a conventional antibiotic; it does not primarily kill bacteria. Instead, it functions as a cell-to-cell signaling molecule that modulates bacterial behavior.[8] Its primary role is to induce the natural biofilm dispersion response.[9] This process involves the enzymatic degradation of the EPS matrix and a switch in gene expression that promotes motility, allowing cells to escape the biofilm.[1]
By triggering this pathway, this compound can:
-
Inhibit Biofilm Formation: When present during the initial stages of growth, it can prevent the attachment and maturation of a biofilm.[10]
-
Induce Dispersal of Existing Biofilms: When applied to a pre-formed biofilm, it can cause the release of cells, breaking down the community structure and rendering the released planktonic bacteria more susceptible to conventional antibiotics.[11][18]
Understanding this mechanism is crucial for experimental design. The CV assay is ideal for measuring these effects because it quantifies the remaining, attached biofilm biomass after treatment. A successful inhibition or dispersal event will result in less biomass and therefore, a lower absorbance reading.
Experimental Design & Key Considerations
A robust and reliable assay requires careful planning and control of variables.
Essential Controls for a Self-Validating System
Every plate must include a set of controls to ensure the results are interpretable and valid.
| Control Type | Purpose | Rationale |
| Negative Control | Wells with bacteria and growth medium, but no treatment. | Represents 100% biofilm formation. All treatments are compared against this control. |
| Vehicle Control | Wells with bacteria, medium, and the solvent used to dissolve this compound (e.g., ethanol). | This compound is often dissolved in a solvent. This control accounts for any inhibitory or enhancing effect of the solvent itself on biofilm growth.[19] |
| Blank Control | Wells with growth medium only (no bacteria). | Measures background absorbance from media components and non-specific binding of the dye to the plate. This value must be subtracted from all other readings. |
| Positive Control | (Optional but Recommended) A known biofilm-modulating agent. | Validates that the assay system is responsive to known inhibitors or dispersants. |
Assay Optimization and Critical Parameters
-
Inoculum Preparation: Start with a fresh overnight culture in the logarithmic growth phase to ensure bacterial viability and reproducibility. The initial cell density should be standardized.
-
Growth Medium: The choice of medium can significantly impact biofilm formation. For example, supplementing Tryptic Soy Broth (TSB) with glucose often enhances biofilm production in staphylococci.[14]
-
Incubation Conditions: Time and temperature are critical. Biofilm formation can take anywhere from 18 to 48 hours.[13] Conditions should be kept consistent across all experiments.
-
Washing Steps: This is the most delicate part of the protocol. Washing must be gentle to remove planktonic cells without dislodging the adhered biofilm.[14] Allowing water to be pipetted gently down the side of the wells is a common technique.[14]
-
The "Edge Effect": Wells on the periphery of a 96-well plate are prone to increased evaporation, leading to higher solute concentration and altered biofilm growth, which can skew results.[7] To mitigate this, avoid using the outermost wells for experimental samples or, preferably, fill them with sterile water or saline to maintain humidity across the plate.[7][20]
Detailed Experimental Protocols
Protocol 1: Biofilm INHIBITION Assay
This protocol assesses the ability of this compound to prevent the formation of biofilms.
Workflow Diagram: Biofilm Inhibition Assay
Caption: Workflow for quantifying biofilm inhibition by this compound.
A. Materials and Reagents
-
96-well flat-bottomed polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., TSB + 1% Glucose)
-
This compound
-
Absolute ethanol (for stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
B. Step-by-Step Methodology
-
Prepare Inoculum: Inoculate 5 mL of growth medium with a single colony and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to a standardized optical density (e.g., OD₆₀₀ of 0.05).
-
Prepare Treatment Plate:
-
Prepare a stock solution of this compound in absolute ethanol.
-
Perform serial dilutions of the compound in the growth medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Add 100 µL of the this compound dilutions (or controls) to the appropriate wells, for a final volume of 200 µL.
-
-
Incubation: Cover the plate and incubate under static conditions for 24-48 hours at 37°C. To avoid the edge effect, fill peripheral wells with 200 µL of sterile water.[7]
-
Washing: Gently discard the liquid content from the wells. Wash each well twice with 200 µL of sterile PBS to remove planktonic cells. After the final wash, invert the plate and tap it firmly on a paper towel to remove excess liquid.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][16]
-
Final Wash: Discard the crystal violet solution. Wash the plate thoroughly with distilled water until the wash water runs clear. Invert and blot dry.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[13] Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
Quantification: Transfer 125 µL of the solubilized dye from each well to a new flat-bottom plate.[13] Measure the absorbance at 590 nm using a microplate reader.
Protocol 2: Biofilm DISPERSAL Assay
This protocol assesses the ability of this compound to break down a pre-existing biofilm.
Workflow Diagram: Biofilm Dispersal Assay
Caption: Workflow for quantifying the dispersal of pre-formed biofilms by this compound.
A. Materials and Reagents
-
Same as Protocol 1.
B. Step-by-Step Methodology
-
Form Biofilm:
-
Prepare and add 200 µL of standardized bacterial inoculum to each well as described in Protocol 1 (Step 1).
-
Incubate the plate for 24 hours at 37°C to allow a mature biofilm to form.
-
-
Prepare for Treatment:
-
Discard the supernatant containing planktonic cells.
-
Gently wash each well once with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
-
Apply Treatment:
-
Add 200 µL of fresh growth medium containing the desired concentrations of this compound (or controls) to each well.
-
-
Dispersal Incubation: Incubate the plate for an additional period (e.g., 2, 6, or 24 hours) at 37°C to allow for dispersal to occur.
-
Staining and Quantification: Proceed with steps 4 through 8 from Protocol 1 to wash, stain, and quantify the remaining attached biofilm.
Data Analysis and Interpretation
-
Correct for Background: For each well, subtract the mean absorbance of the blank (media only) controls.
-
Corrected OD = OD_sample - OD_blank
-
-
Calculate Percentage Inhibition/Dispersal: Compare the corrected absorbance of the treated wells to the vehicle control (or negative control if no solvent is used).
-
% Inhibition/Dispersal = (1 - (Corrected OD_treated / Corrected OD_vehicle_control)) * 100
-
-
Interpretation: The results will typically show a dose-dependent relationship, where higher concentrations of this compound lead to a greater percentage of inhibition or dispersal (i.e., a lower final OD). This data can be used to determine key metrics like the Minimum Biofilm Inhibitory Concentration (MBIC₅₀), the concentration required to inhibit 50% of biofilm formation.
Conceptual Diagram: this compound Mechanism
Caption: this compound induces the dispersal of cells from a mature biofilm.
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Violet Biofilm Assay – NC DNA Day Blog [ncdnadayblog.org]
- 4. researchgate.net [researchgate.net]
- 5. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid | Semantic Scholar [semanticscholar.org]
- 10. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. static.igem.org [static.igem.org]
- 14. ableweb.org [ableweb.org]
- 15. ableweb.org [ableweb.org]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 20. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability and Efficacy of cis-2-Dodecenoic Acid in Cell Culture
Prepared by: Senior Application Scientist, Advanced Cell Biology Division
Welcome to the technical support guide for cis-2-Dodecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges of working with this unsaturated fatty acid in cell culture systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the stability, solubility, and biological activity of your compound, leading to more reproducible and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and application of cis-2-Dodecenoic acid.
Q1: What is cis-2-Dodecenoic acid and what are its primary stability concerns?
A1: Cis-2-Dodecenoic acid, also known as Burkholderia diffusible signal factor (BDSF), is an unsaturated fatty acid that functions as a quorum-sensing signal molecule in several bacterial species.[1] In cell culture, its utility is complicated by two primary chemical instabilities inherent to its structure:
-
Oxidative Degradation: The cis-alkene functionality is highly susceptible to lipid peroxidation, a chain reaction initiated by reactive oxygen species (ROS) present in the aqueous, oxygen-rich cell culture environment. This process generates lipid hydroperoxides and reactive aldehydes, which can exhibit off-target toxicity and reduce the concentration of the active compound.[2][3]
-
Poor Aqueous Solubility: As a 12-carbon fatty acid, it has very low solubility in water (estimated at 9.123 mg/L).[4] This can lead to precipitation in culture media, drastically lowering its bioavailable concentration and potentially causing physical stress to cells.
Q2: How should I prepare and store a stock solution of cis-2-Dodecenoic acid?
A2: A high-concentration primary stock solution should be prepared in an anhydrous, aprotic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are suitable choices.[5]
-
Preparation: Prepare the stock solution at a high concentration (e.g., 100-150 mM) to minimize the volume of solvent added to your final culture medium. For example, to make a 150 mM stock in 50% ethanol, dissolve 41.8 mg of cis-2-Dodecenoic acid (MW: 198.3 g/mol ) into 1 mL of 50% ethanol.[6]
-
Storage: Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene tubes. Overlay the solution with an inert gas like argon or nitrogen before sealing to displace oxygen. Store these aliquots at -20°C or below for long-term stability.[7] Avoid repeated freeze-thaw cycles.
Q3: Why is a carrier protein like Bovine Serum Albumin (BSA) essential for my experiments?
A3: Using a carrier protein, specifically fatty acid-free BSA, is critical for three reasons:
-
Solubilization: BSA binds to fatty acids in hydrophobic pockets, effectively chaperoning them in aqueous solutions and preventing precipitation.[8]
-
Stabilization: By sequestering the fatty acid's aliphatic chain, BSA provides a degree of protection against oxidative attack.[8][9]
-
Biological Relevance: In vivo, fatty acids are transported in the bloodstream bound to albumin. Using BSA mimics this physiological context and prevents the non-specific membrane disruption (lipotoxicity) that can occur from high concentrations of "free" fatty acids.[10]
Q4: What are the initial signs that my cis-2-Dodecenoic acid may be degrading or precipitating?
A4: Degradation is often invisible, but you can look for secondary indicators:
-
Precipitation: A faint cloudiness or visible particulates in the culture medium after adding the compound.
-
Inconsistent Results: A loss of the expected biological effect or high variability between replicate wells or experiments. This is often the first sign of a stability issue.
-
Unexpected Cytotoxicity: Increased cell death that is not consistent with the known mechanism of action of the compound, which may be caused by toxic lipid peroxidation byproducts.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
Problem 1: I'm not observing the expected biological effect, or the effect is highly variable.
-
Potential Cause 1: Compound Degradation. The active cis-isomer has likely oxidized or isomerized to the less active trans-isomer. The effective concentration of the active molecule is lower than calculated.
-
Solution: Always prepare working solutions fresh for each experiment from a properly stored, frozen aliquot of the stock solution. Never use a working solution that has been stored for more than a few hours. Protect all solutions from direct light and heat.
-
-
Potential Cause 2: Compound Precipitation. The concentration of the fatty acid exceeds the binding capacity of the BSA in your medium, causing it to fall out of solution.
-
Solution: Ensure you are using an appropriate molar ratio of cis-2-Dodecenoic acid to BSA. A ratio between 1:1 and 5:1 is typically recommended.[10] If you observe precipitation, lower the fatty acid concentration or increase the BSA concentration. See Protocol 3.3 for the correct complexing procedure.
-
-
Potential Cause 3: Ineffective Complexation. The fatty acid was not properly complexed with BSA before being added to the cells.
-
Solution: Follow the BSA complexation protocol (Protocol 3.3) precisely. The pre-incubation of the fatty acid with BSA at 37°C is a critical step to ensure efficient binding.[6]
-
Problem 2: I'm observing significant cell death that doesn't seem related to my experimental endpoint.
-
Potential Cause 1: Lipid Peroxidation Byproducts. The degradation of cis-2-Dodecenoic acid generates cytotoxic aldehydes and hydroperoxides that can induce apoptosis and necrosis.[11][12]
-
Solution: Co-treatment with Antioxidants. The most effective way to prevent oxidative damage is to supplement your culture medium with antioxidants. A combination of a lipid-soluble antioxidant (α-tocopherol/Vitamin E) and a water-soluble antioxidant (L-ascorbic acid/Vitamin C) is highly recommended.[3][11]
-
Working Concentrations: Start with α-tocopherol at 1-5 µM and L-ascorbic acid at 50-100 µM. These should be added to the culture medium just before the fatty acid-BSA complex.
-
-
-
Potential Cause 2: Micellar Toxicity. The fatty acid:BSA molar ratio is too high, resulting in a high concentration of unbound fatty acid. Free fatty acids can act as detergents, disrupting cell membranes and causing non-specific cytotoxicity.[10]
-
Solution: Optimize the Fatty Acid:BSA Ratio. Perform a dose-response curve with varying concentrations of cis-2-Dodecenoic acid while keeping the BSA concentration constant to find the optimal non-toxic working range. Always include a "BSA only" vehicle control to confirm that the BSA itself is not causing an effect.
-
-
Potential Cause 3: Solvent Toxicity. The final concentration of DMSO or ethanol in the culture medium is too high.
-
Solution: Ensure the final solvent concentration is below 0.1% (v/v). If your experimental design requires a higher concentration of fatty acid, you must prepare a more concentrated primary stock solution to keep the solvent volume low. Always include a solvent control (media + solvent + BSA) in your experimental setup.[13]
-
Section 3: Key Protocols and Methodologies
These detailed protocols provide a validated framework for preparing and using cis-2-Dodecenoic acid.
Protocol 3.1: Preparation of a 150 mM Stock Solution
-
Weighing: In a sterile microcentrifuge tube, carefully weigh 41.8 mg of cis-2-Dodecenoic acid powder.
-
Solubilization: Add 1 mL of 50% (v/v) ethanol in sterile, nuclease-free water.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Storage: Prepare single-use 20 µL aliquots in sterile tubes. Purge with nitrogen or argon gas, seal tightly, and store at -20°C, protected from light.
Protocol 3.2: Preparation of a 10% Fatty Acid-Free BSA Stock
-
Weighing: Weigh 5 g of high-purity, fatty acid-free BSA.
-
Dissolving: Add the BSA to 50 mL of sterile Milli-Q water or phosphate-buffered saline (PBS) in a sterile container.
-
Mixing: Place on a shaker or gentle rotator at 37°C overnight, or until fully dissolved. Avoid vigorous shaking which can cause denaturation. The solution should be clear and slightly viscous.
-
Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Store at 4°C for up to one month.
Protocol 3.3: Complexing cis-2-Dodecenoic Acid with BSA for a 0.5 mM Working Solution (5:1 Molar Ratio)
This protocol is adapted from established methods for fatty acid-BSA complexation.[6]
-
Aliquot BSA: In a sterile 15 mL conical tube under a laminar flow hood, add 67 µL of the 10% fatty acid-free BSA stock solution. This provides ~0.1 mM of BSA in the final 1 mL volume.
-
Warm BSA: Place the tube in a 37°C water bath for 5 minutes. This step is crucial for optimal binding.
-
Add Fatty Acid: Add 3.3 µL of the 150 mM cis-2-Dodecenoic acid stock solution directly into the warmed BSA solution. This yields a final fatty acid concentration of 0.5 mM.
-
Incubate for Complexation: Vortex the mixture gently and return the tube to the 37°C water bath. Incubate for at least 1 hour, vortexing gently every 15-20 minutes. This allows for the stable association of the fatty acid with BSA.
-
Prepare Final Working Solution: Add 930 µL of pre-warmed (37°C) cell culture medium (e.g., RPMI 1640 + 10% FBS) to the tube. Mix gently by inverting. The final solution now contains 0.5 mM cis-2-Dodecenoic acid complexed to ~0.1 mM BSA.
-
Vehicle Control: Prepare a parallel tube where 3.3 µL of 50% ethanol is added to 67 µL of BSA, following all the same incubation and dilution steps. This is your vehicle control.
Section 4: Data Summaries
Table 1: Recommended Storage and Handling Conditions
| Compound Form | Solvent/Matrix | Temperature | Duration | Key Considerations |
| Powder | Solid | -20°C | Up to 12 months | Store under desiccating conditions, protected from light. |
| Primary Stock | Anhydrous DMSO or Ethanol | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw. Overlay with inert gas. |
| BSA Complex | Cell Culture Medium | 37°C | < 4 hours | Prepare fresh immediately before use. Do not store. |
Table 2: Recommended Molar Ratios of cis-2-Dodecenoic Acid to BSA
| Molar Ratio (FA:BSA) | Biological Relevance | Risk of Precipitation | Risk of Micellar Toxicity | Recommended Use |
| 1:1 to 3:1 | Healthy physiological range[10] | Low | Very Low | Ideal for most cell culture experiments to ensure stability and minimize off-target effects. |
| 3:1 to 5:1 | Pathophysiological range[10] | Moderate | Low to Moderate | Useful for modeling disease states like metabolic stress. Requires careful cytotoxicity controls. |
| > 6:1 | Extreme stress conditions | High | High | Not recommended for most applications due to high risk of precipitation and lipotoxicity. |
Section 5: Visual Guides
Diagram 1: Oxidative Degradation Pathway of Unsaturated Fatty Acids
Caption: Oxidative degradation of cis-2-Dodecenoic acid via lipid peroxidation.
Diagram 2: Experimental Workflow for Preparing Stabilized Working Solution
Caption: Workflow for preparing cis-2-Dodecenoic acid:BSA complex.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Lipid Peroxidation and Antioxidant Strategies in Plant Cells - Creative Proteomics [creative-proteomics.com]
- 4. 2-dodecenoic acid, 4412-16-2 [thegoodscentscompany.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of Fatty Acids and BSA Purity on Synthesis and Properties of Fluorescent Gold Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-oxidative vitamins prevent lipid-peroxidation and apoptosis in corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytic Acid Inhibits Lipid Peroxidation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
addressing solubility issues of 2-Dodecenoic acid in aqueous media
Welcome to the technical support guide for addressing solubility challenges with 2-Dodecenoic acid in aqueous media. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this lipophilic medium-chain fatty acid. Here, we provide in-depth, field-proven insights and detailed methodologies to ensure the successful preparation of your experimental solutions.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound (C12H22O2, MW: 198.30 g/mol ) is a medium-chain unsaturated fatty acid with inherently low solubility in water, estimated at approximately 9.123 mg/L at 25°C. Its lipophilic nature is quantified by a high octanol-water partition coefficient (logP) of about 4.734, indicating a strong preference for non-polar environments over aqueous media. This poor water solubility is the primary hurdle in its application in biological assays and aqueous-based formulations, often leading to precipitation and inaccurate experimental results.
| Property | Value | Source |
| Molecular Weight | 198.30 g/mol | --INVALID-LINK--[1] |
| Water Solubility | ~9.123 mg/L (at 25°C, estimated) | The Good Scents Company[2] |
| logP (o/w) | ~4.8 (estimated) | --INVALID-LINK--[1] |
| Predicted pKa | ~4.62 | --INVALID-LINK--[3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered when dissolving this compound and provides step-by-step solutions.
FAQ 1: My this compound won't dissolve in my buffer. What is the first thing I should try?
Answer: The most straightforward initial approach is to leverage the acidic nature of the carboxylic acid group through pH adjustment. By converting the fatty acid to its more soluble salt form, you can significantly increase its aqueous solubility.
This compound is a weak acid with a predicted pKa of approximately 4.62.[3] At a pH below its pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule uncharged and poorly soluble in water. By raising the pH of the solution to be at least 2 units above the pKa (i.e., pH > 6.62), the carboxylic acid group will be deprotonated (-COO-), forming a carboxylate salt. This charged species is significantly more polar and thus more soluble in aqueous media.[4]
This protocol allows for the preparation of a stock solution of the sodium salt of this compound, which can then be diluted into your experimental buffer.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Ethanol (optional, for initial wetting)
-
Sterile, deionized water
-
pH meter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Wetting (Optional): Add a small amount of ethanol to wet the fatty acid powder. This can aid in its initial dispersion.
-
Addition of Water: Add a volume of water that is less than your final desired volume.
-
Titration with NaOH: While stirring, slowly add 1 M NaOH dropwise. Monitor the pH of the solution continuously.
-
Endpoint: Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is stable at approximately 7.0-7.5.
-
Final Volume Adjustment: Once fully dissolved, add water to reach your final desired concentration.
-
Sterilization: If required for your application, sterile-filter the final solution through a 0.22 µm filter.
Caption: Workflow for solubilizing this compound via pH adjustment.
FAQ 2: I've prepared a stock solution in an organic solvent, but it precipitates when I add it to my cell culture medium. How can I prevent this?
Answer: This phenomenon, often called "crashing out," is a common issue when diluting a concentrated stock of a hydrophobic compound from an organic solvent into an aqueous medium.[5] The key is to mitigate this by using a suitable carrier molecule or by optimizing the dilution process.
For cell-based assays, using fatty acid-free BSA as a carrier is the gold standard. BSA binds to fatty acids, effectively chaperoning them in the aqueous environment of the cell culture medium, which not only improves solubility but also enhances bioavailability to the cells.[6][7]
Materials:
-
This compound
-
Fatty acid-free BSA
-
DMSO or Ethanol
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Water bath
Procedure:
-
Prepare a Concentrated Stock of this compound: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock (e.g., 100 mM).
-
Prepare a BSA Solution: Dissolve fatty acid-free BSA in your desired buffer (e.g., PBS) to a concentration of 10% (w/v). Warm the solution to 37°C to aid in dissolving the BSA.
-
Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (a 3:1 to 6:1 molar ratio of fatty acid to BSA is a good starting point).
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes to allow for complexation.
-
Final Dilution: This this compound-BSA complex can now be added to your cell culture medium.
Caption: Protocol for preparing a this compound-BSA complex.
For non-cell-based applications, a co-solvent system incorporating a non-ionic surfactant can be effective.
Materials:
-
This compound
-
DMSO
-
Tween® 80 (or other suitable non-ionic surfactant)
-
Saline or buffer
Procedure:
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO.
-
Prepare the Co-solvent Mixture: In a separate tube, prepare a mixture of your final aqueous solution. A common formulation is 10% DMSO, 5% Tween® 80, and 85% saline.
-
Dilution: Slowly add the concentrated this compound stock to the co-solvent mixture while vortexing to achieve your final desired concentration. Gentle heating or sonication can aid dissolution.[8]
FAQ 3: Can I use cyclodextrins to dissolve this compound?
Answer: Yes, cyclodextrins are an excellent choice for solubilizing fatty acids. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate lipophilic molecules like this compound, thereby increasing their aqueous solubility.[9] Methyl-β-cyclodextrin (MβCD) is particularly effective for this purpose.[10]
The non-polar alkyl chain of this compound is inserted into the hydrophobic cavity of the cyclodextrin molecule, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous solvent, effectively shielding the hydrophobic fatty acid and rendering it soluble.
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Ethanol
-
Sterile, deionized water
Procedure:
-
Prepare a MβCD Solution: Dissolve MβCD in water to your desired concentration. A 10-fold molar excess of MβCD to this compound is a good starting point.
-
Prepare a this compound Stock: Dissolve this compound in a small amount of ethanol.
-
Complexation: Slowly add the ethanolic solution of this compound to the MβCD solution while stirring vigorously.
-
Solvent Removal: If the presence of ethanol is undesirable in your final application, it can be removed by evaporation under a stream of nitrogen or by lyophilization.
-
Reconstitution: Reconstitute the dried complex in your aqueous buffer to the final desired concentration.
| Solubilization Method | Key Advantage | Typical Application | Considerations |
| pH Adjustment | Simple, cost-effective | Biochemical assays, non-cellular systems | Final pH may affect experimental conditions |
| BSA Complexation | High biocompatibility, enhances bioavailability | Cell culture experiments | Introduction of a protein carrier |
| Co-solvents/Surfactants | High solubilizing capacity | In vitro assays, formulation development | Potential for cytotoxicity (DMSO, surfactants) |
| Cyclodextrins | High solubilizing capacity, low toxicity | Cell culture, drug delivery | Can extract lipids from cell membranes at high concentrations |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon refrigeration of stock solution | The compound's solubility limit has been exceeded at the lower temperature. | Store stock solutions at room temperature or in a desiccator if they are stable. If refrigeration is necessary, gently warm and vortex the solution before use to redissolve any precipitate. |
| Cloudiness in cell culture media after adding the compound | Formation of insoluble complexes with media components or exceeding the solubility limit. | Decrease the final concentration of this compound. Ensure the use of fatty acid-free BSA as a carrier. Pre-warm the media to 37°C before adding the compound.[5] |
| Inconsistent experimental results | Incomplete dissolution or precipitation of the compound leading to variable effective concentrations. | Visually inspect your final solution for any signs of precipitation before each experiment. Prepare fresh dilutions for each experiment. Consider using a more robust solubilization method like BSA complexation. |
References
- 1. This compound | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 4412-16-2 [thegoodscentscompany.com]
- 3. (2Z)-2-Dodecenoic acid | 55928-65-9 [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Dodecenoic Acid (BDSF) for Biofilm Dispersal
Introduction: Welcome to the technical support guide for 2-Dodecenoic acid, a powerful fatty acid signaling molecule for inducing biofilm dispersal. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during experimentation. Our goal is to equip you with the knowledge to confidently design, execute, and interpret your biofilm dispersal assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce biofilm dispersal?
A1: this compound, also known as Burkholderia Diffusible Signal Factor (BDSF) or cis-2-Dodecenoic acid, is a medium-chain fatty acid that functions as a cell-to-cell communication signal in many bacterial species.[1][2][3] It is part of the Diffusible Signal Factor (DSF) family of quorum sensing molecules.[1][3][4]
The primary mechanism of BDSF-induced dispersal involves triggering a phenotypic switch in bacteria, causing them to transition from a sessile (biofilm) state to a planktonic (free-swimming) state.[5] In some bacteria, such as Burkholderia cenocepacia, BDSF binds to a specific receptor protein (RpfR) which then modulates the intracellular levels of the second messenger, cyclic dimeric guanosine monophosphate (c-di-GMP).[6] A decrease in c-di-GMP levels is a key signal that promotes motility and downregulates the production of extracellular polymeric substance (EPS), the "glue" that holds the biofilm together, ultimately leading to dispersal.[6] This signaling cascade is conserved across a range of both Gram-negative and Gram-positive bacteria.[7][8]
Q2: Is there a universal optimal concentration for BDSF?
A2: No, there is no single concentration of BDSF that is universally effective. The optimal concentration is highly dependent on the bacterial species, the specific strain, and the experimental conditions (e.g., media, temperature, static vs. flow conditions). For instance, in Pseudomonas aeruginosa, concentrations ranging from 100 nM to 620 nM have been shown to effectively induce dispersal.[9] In other contexts, particularly when used as an adjuvant to enhance antibiotic efficacy, concentrations around 310 nM have proven effective against biofilms of E. coli, K. pneumoniae, and foodborne pathogens.[10][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: Can BDSF kill the bacteria in the biofilm?
A3: At concentrations typically used for dispersal (in the nanomolar to low micromolar range), BDSF is not considered a bactericidal agent. Its primary role is to induce dispersal and revert persister cells to an antibiotic-susceptible state.[5][7] However, some studies have noted antimicrobial effects at much higher concentrations (e.g., 60-100 µM), which may be outside the typical range for dispersal studies.[12][13] The main therapeutic strategy is to use BDSF in combination with conventional antibiotics. The dispersal of the biofilm exposes the now-planktonic bacteria to the antibiotic, significantly enhancing its killing efficacy.[7][9][10]
Q4: How should I prepare and store my BDSF stock solution?
A4: this compound is a fatty acid with limited solubility in aqueous solutions. It is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[14]
Preparation Protocol:
-
Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in 100% DMSO.
-
Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term stability.
When preparing your working solutions, dilute the DMSO stock into your culture medium. It is critical to ensure the final concentration of DMSO in your experiment is non-toxic to your bacteria (typically ≤0.5%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Q5: My results are inconsistent. What are the common causes of variability in biofilm dispersal assays?
A5: Inconsistent results are a frequent challenge. Here are the most common culprits and how to address them:
-
Inoculum Preparation: The age and physiological state of your starting bacterial culture can significantly impact biofilm formation. Always use a fresh overnight culture diluted to a standardized optical density (OD) to begin your experiments.
-
Pipetting Technique: When working with 96-well plates, inconsistent pipetting can lead to variations in biofilm formation and dispersal. Be gentle when washing plates to avoid physically dislodging the biofilm.
-
Compound Stability: BDSF can be prone to degradation. Using freshly prepared working solutions from a properly stored stock is essential. Avoid repeated freeze-thaw cycles of your stock solution.[15]
-
Plasticware: Different types of plastic plates (e.g., polystyrene, polypropylene) can have different surface properties, affecting biofilm attachment. Use the same type of plate for all related experiments to ensure consistency.
-
Evaporation: During incubation, wells at the edge of a 96-well plate can evaporate more quickly, concentrating solutes and affecting biofilm growth. To mitigate this, you can fill the outer wells with sterile water or media and not use them for your experimental samples.
Q6: I'm not observing any dispersal. Why might BDSF not be working?
A6: If you are not seeing a dispersal effect, consider the following:
-
Incorrect Concentration: You may be outside the effective concentration window for your specific bacterial strain. Perform a dose-response curve with a broad range of concentrations (e.g., from 10 nM to 100 µM) to identify the optimal range.
-
Timing of Addition: The growth phase of the biofilm when BDSF is added is critical. For dispersal of pre-formed biofilms, they should be allowed to mature for a specific period (e.g., 24-48 hours) before adding the compound. Adding it too early might inhibit formation rather than induce dispersal.
-
Strain-Specific Differences: The signaling pathway that BDSF targets may be absent or different in your bacterial strain. Some strains may not respond to this specific signal molecule.[13]
-
Biofilm Assay Method: The chosen assay may not be sensitive enough. For example, a crystal violet assay measures total biomass. If BDSF causes a change in biofilm architecture without a significant loss of biomass, this assay might not capture the effect. Consider complementing your biomass quantification with microscopy.
Q7: How do I differentiate between biofilm inhibition and biofilm dispersal?
A7: This is a critical distinction determined by your experimental design.
-
Inhibition Assay: To test for the inhibition of biofilm formation, you add BDSF to the culture medium at the same time as the bacterial inoculum (T=0). You then measure the total biofilm biomass after a set incubation period (e.g., 24 hours).
-
Dispersal Assay: To test for the dispersal of a pre-formed biofilm, you first allow the biofilm to form for a certain period (e.g., 24 hours). You then remove the planktonic cells, add fresh medium containing BDSF, and incubate for an additional period (e.g., 4-24 hours) before quantifying the remaining biofilm.
The workflow diagram below illustrates the key difference between these two experimental approaches.
Data Summary & Visual Guides
Table 1: Effective Concentrations of this compound (BDSF) in Various Bacterial Species
| Bacterial Species | Effective Concentration Range | Application | Reference(s) |
| Pseudomonas aeruginosa | 100 nM - 620 nM | Biofilm Dispersal | [9] |
| Pseudomonas aeruginosa | 1 nM - 10 mM | Biofilm Dispersal | [7] |
| Escherichia coli | 310 nM | Adjuvant with Antibiotics | [10][11] |
| Klebsiella pneumoniae | 310 nM | Adjuvant with Antibiotics | [11] |
| Staphylococcus aureus | 310 nM | Adjuvant with Antibiotics | [10] |
| Bacillus subtilis | 310 nM | Adjuvant with Antibiotics | [10] |
| Salmonella enterica | 310 nM | Adjuvant with Antibiotics | [10] |
| Staphylococci | 0.5 µM | Adjuvant with Antibiotics | [16] |
Diagram 1: Simplified BDSF Signaling Pathway in B. cenocepacia
Caption: BDSF signaling pathway in B. cenocepacia.
Diagram 2: Experimental Workflow for Biofilm Assays
Caption: Workflow distinguishing biofilm inhibition vs. dispersal assays.
Experimental Protocols
Protocol 1: Biofilm Quantification using Crystal Violet (CV) Staining
This protocol is adapted for a standard 96-well plate format and is a reliable method for quantifying total biofilm biomass.[17][18]
Materials:
-
Sterile 96-well flat-bottom polystyrene plates
-
Bacterial culture and appropriate growth medium
-
BDSF stock solution and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) or sterile distilled water
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water or 95% Ethanol
-
Plate reader capable of measuring absorbance at 570-600 nm
Step-by-Step Methodology:
-
Inoculum Preparation: Grow an overnight culture of your desired bacterium. Dilute the culture in fresh medium to a standardized OD₆₀₀ (e.g., 0.05).
-
Plate Setup: Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well plate. Include wells with medium only to serve as a blank/negative control.
-
Biofilm Formation:
-
For Inhibition Assay: Add your desired concentrations of BDSF (and a vehicle control) to the wells at this stage.
-
For Dispersal Assay: Proceed to step 4.
-
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for your bacterium (e.g., 37°C) for 24-48 hours.
-
Treatment (Dispersal Assay Only): After the initial incubation, carefully remove the medium containing planktonic cells by aspiration or by inverting the plate and shaking gently. Wash each well once with 150 µL of PBS. Add 100 µL of fresh medium containing the desired concentrations of BDSF (and a vehicle control). Incubate for an additional 4-24 hours.
-
Washing: Discard the medium from all wells. Gently wash the plate by submerging it in a container of water or by carefully pipetting 150 µL of PBS into each well. Repeat the wash step twice to remove all non-adherent cells.
-
Staining: Remove all liquid by inverting the plate and tapping it firmly on a paper towel. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[17]
-
Final Wash: Discard the crystal violet solution. Wash the plate thoroughly as in step 6 until the control wells are colorless.
-
Solubilization: Invert the plate and tap firmly to remove all water. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes, placing the plate on a shaker if necessary to ensure the dye is fully dissolved.
-
Quantification: Transfer 125 µL of the solubilized dye from each well to a new, clean flat-bottom 96-well plate. Measure the absorbance at OD₅₇₀. The absorbance is directly proportional to the biofilm biomass.
Protocol 2: Visualization of Biofilm Dispersal using Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the qualitative and quantitative assessment of biofilm structure in three dimensions, providing valuable spatial information that biomass assays lack.[19][20][21]
Materials:
-
Flow cells or glass-bottom dishes/plates suitable for microscopy
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Viability Kit - SYTO 9 for live cells, propidium iodide for dead cells)[22]
-
Confocal microscope with appropriate lasers and filters
General Workflow:
-
Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslip in a flow cell) for 24-48 hours.
-
Treatment: Introduce medium containing the optimal concentration of BDSF (determined from CV assays) and a vehicle control. Allow the treatment to proceed for the desired time.
-
Staining: Gently rinse the biofilm with buffer (e.g., PBS). Add the fluorescent staining solution according to the manufacturer's protocol (e.g., LIVE/DEAD kit) and incubate in the dark for 15-30 minutes.
-
Imaging: Mount the sample on the confocal microscope. Acquire Z-stack images through the entire thickness of the biofilm. Use a low magnification to get an overview and a higher magnification to visualize structural details.
-
Image Analysis: Use imaging software (e.g., ImageJ, Imaris) to reconstruct 3D images of the biofilm. Analyze structural parameters such as total biovolume, average/maximum thickness, and surface coverage. Compare the BDSF-treated samples to the controls. A successful dispersal event will be characterized by a significant reduction in biovolume and thickness.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unsaturated fatty acid, cis-2-decenoic acid, in combination with disinfectants or antibiotics removes pre-established biofilms formed by food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Novel Effect of cis-2-Decenoic Acid on Biofilm Producing Pseudomonas aeruginosa [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BDSF Is a Degradation-Prone Quorum-Sensing Signal Detected by the Histidine Kinase RpfC of Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ableweb.org [ableweb.org]
- 18. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 20. The use of microscopy and three-dimensional visualization to evaluate the structure of microbial biofilms cultivated in the Calgary Biofilm Device - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in 2-Dodecenoic Acid Biofilm Assays
Welcome to the technical support center for 2-Dodecenoic Acid (BDSF) biofilm assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BDSF to modulate bacterial biofilms. Here, we address common sources of variability and provide in-depth, field-proven insights to enhance the reproducibility and accuracy of your experiments.
Introduction to this compound (BDSF) as a Biofilm Modulator
This compound, also known as Burkholderia Diffusible Signal Factor (BDSF), is a fatty acid signaling molecule involved in quorum sensing, a form of bacterial cell-to-cell communication.[1] Originally identified in Burkholderia cenocepacia, BDSF and similar diffusible signal factors (DSFs) are known to induce the dispersal of biofilms, transitioning sessile bacteria back to a more susceptible, planktonic state.[2][3][4] This property makes BDSF a valuable tool in biofilm research and a potential adjunct to antimicrobial therapies.[3] However, like many biological assays, experiments involving BDSF can be prone to variability. This guide will help you troubleshoot common issues and achieve more consistent results.
Mechanism of Action: The BDSF Signaling Pathway
BDSF functions by interacting with sensor kinases in the bacterial cell membrane, which in turn modulates the intracellular levels of the secondary messenger cyclic di-GMP (c-di-GMP).[5] Lowered c-di-GMP levels trigger a cascade of events leading to the enzymatic degradation of the biofilm matrix and the release of individual bacterial cells.[5][6]
Caption: BDSF signaling pathway leading to biofilm dispersal.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your this compound biofilm assays in a question-and-answer format.
BDSF Preparation and Handling
Question 1: I'm seeing inconsistent results between experiments. Could my BDSF stock solution be the problem?
Answer: Yes, the preparation and storage of your BDSF stock solution are critical sources of variability. This compound is a fatty acid with limited aqueous solubility and is prone to degradation if not handled correctly.
-
Solvent Choice: BDSF is poorly soluble in water. It should be dissolved in a suitable organic solvent such as ethanol or DMSO to create a high-concentration stock solution. Always use high-purity, anhydrous solvents to prevent hydrolysis.
-
Storage: Store the stock solution at -20°C or lower in small aliquots to minimize freeze-thaw cycles. Oxygen can degrade the double bond in the fatty acid, so consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Working Dilutions: Prepare fresh working dilutions in your culture medium for each experiment from a thawed aliquot of the stock solution. Do not store diluted solutions for extended periods. When adding the BDSF solution to your aqueous culture medium, vortex or mix thoroughly to ensure it is well-dispersed. The final concentration of the organic solvent in your assay should be kept low (typically <1%) and consistent across all wells, including your vehicle controls.
Question 2: What is the difference between cis- and trans-2-dodecenoic acid, and does it matter which one I use?
Answer: The stereochemistry of the double bond is crucial for biological activity. The cis-isomer is the biologically active form that induces biofilm dispersal.[7] The trans-isomer is significantly less active.[7] Commercial preparations can contain a mixture of isomers, or the cis-isomer can convert to the trans-isomer over time with improper storage.
-
Verification: Ensure you are purchasing the cis-isomer from a reputable supplier.
-
Isomerization: Avoid prolonged exposure to light and high temperatures, which can promote isomerization.
Experimental Design and Execution
Question 3: My crystal violet (CV) assay results have high variability between replicate wells. How can I improve this?
Answer: The crystal violet assay is notoriously variable but can be optimized for better consistency.[8]
-
Inoculum Standardization: Begin with a standardized inoculum. Start from a fresh overnight culture, dilute it to a specific optical density (e.g., OD600 of 0.05), and ensure the culture is well-mixed before aliquoting into your microtiter plate.
-
Washing Steps: This is a major source of biofilm loss and variability.
-
Be gentle. When aspirating the planktonic cells and during subsequent washes, do not touch the bottom or sides of the wells with the pipette tip.
-
Instead of pipetting, you can gently immerse the plate in a tray of distilled water to wash.
-
Ensure the washing is consistent across all wells and plates.
-
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, leading to increased biofilm formation and variability.[9][10]
-
Fixation: Before staining, fix the biofilm to the plate. Methanol fixation is common, but heat fixation can also be effective.[11]
-
Solubilization: After staining and washing, ensure the crystal violet is completely solubilized before reading the absorbance. Add the solubilizing agent (e.g., 30% acetic acid or ethanol) and incubate on a shaker for 10-15 minutes.[8]
Question 4: I'm not observing any biofilm dispersal with BDSF. What could be wrong?
Answer: Several factors could contribute to a lack of dispersal activity.
-
BDSF Concentration: The optimal concentration of BDSF is species- and strain-dependent, ranging from nanomolar to micromolar.[12][13] Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain.
-
Bacterial Strain: Not all bacteria are equally responsive to BDSF. Confirm from literature that your chosen strain is known to respond to this signaling molecule.[2]
-
Timing of Addition: BDSF is typically used to disperse pre-formed biofilms. Allow the biofilm to establish (e.g., 24 hours) before adding BDSF.
-
Media Composition: Components in the culture medium can affect BDSF activity. For example, high concentrations of proteins or lipids might sequester the fatty acid, reducing its effective concentration.
Data Interpretation
Question 5: How do I differentiate between biofilm dispersal and bactericidal/bacteriostatic effects of BDSF?
Answer: At higher concentrations, BDSF can exhibit antimicrobial activity.[14] It is important to distinguish this from true biofilm dispersal.
-
Planktonic Growth Control: In parallel with your biofilm assay, perform a planktonic growth assay (e.g., a broth microdilution assay) to determine the minimum inhibitory concentration (MIC) of BDSF for your bacterial strain. Dispersal should ideally be observed at sub-MIC concentrations.
-
Viability Staining: Use viability stains (e.g., LIVE/DEAD staining) in conjunction with microscopy to visualize the biofilm. This will show whether the cells are being removed from the biofilm (dispersal) or being killed within the biofilm.[13][15]
Protocols and Data Tables
Standard Biofilm Dispersal Assay Protocol
This protocol provides a step-by-step guide for a 96-well plate-based biofilm dispersal assay using crystal violet staining.
References
- 1. A sensor kinase recognizing the cell-cell signal BDSF (cis-2-dodecenoic acid) regulates virulence in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaches to Dispersing Medical Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biofilm dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Publications | Biofilm Research Center | Binghamton University [binghamton.edu]
- 7. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of 2-Dodecenoic Acid
This guide is designed for researchers, scientists, and drug development professionals investigating the biological activities of 2-Dodecenoic acid. As a fatty acid signaling molecule with established roles in microbial communication, understanding its potential off-target effects in eukaryotic systems is critical for comprehensive assessment and therapeutic development. This document provides in-depth technical guidance, troubleshooting strategies, and validated experimental protocols to navigate the complexities of studying this molecule.
Part 1: Frequently Asked Questions (FAQs) - The Basics of this compound
This section addresses common initial questions regarding this compound, providing a foundational understanding of its primary biological context.
Question 1: What is this compound and what is its primary known function?
This compound is a medium-chain unsaturated fatty acid. The cis-isomer, in particular, is a well-characterized bacterial signaling molecule known as the Burkholderia Diffusible Signal Factor (BDSF).[1][2] Its primary role is in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.[3] In organisms like Burkholderia cenocepacia, BDSF regulates virulence factors, biofilm formation, and motility.[2][3][4]
Question 2: What is the relevance of investigating "off-target" effects for a bacterial signaling molecule?
While this compound's primary role is in microbiology, its chemical nature as a fatty acid suggests it could interact with eukaryotic cellular machinery, which would be considered an "off-target" effect in the context of its anti-biofilm or anti-virulence applications. Fatty acids are known to influence a wide range of processes in mammalian cells, including metabolism, inflammation, and gene expression, often through interactions with nuclear receptors.[5] Therefore, for any therapeutic application, a thorough understanding of its effects on host cells is imperative.
Question 3: Are there different isomers of this compound I should be aware of?
Yes, the geometry of the double bond is critical. The cis-isomer is the biologically active form in bacterial quorum sensing.[2] The trans-isomer may have different or less potent activity. When sourcing or synthesizing this compound, it is crucial to confirm the isomeric purity, as this will significantly impact experimental results.
Part 2: Troubleshooting Guide - Navigating the Challenges of Working with Fatty Acids in Cell Culture
Working with fatty acids like this compound in eukaryotic cell culture presents unique challenges. This section provides solutions to common problems.
| Problem | Potential Cause | Troubleshooting Solution |
| Low solubility and precipitation of this compound in culture media. | Fatty acids are inherently hydrophobic and have poor solubility in aqueous solutions. | BSA Conjugation: Complexing the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) is the standard method to increase solubility and facilitate cellular uptake.[6][7] A detailed protocol is provided in Part 3. Solvent Choice: Dissolve the fatty acid in a minimal amount of ethanol or DMSO before conjugation with BSA. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%). |
| Inconsistent or non-reproducible experimental results. | BSA Variability: Different lots of BSA can have varying levels of endogenous lipids and other contaminants, affecting the effective concentration of the fatty acid.[7] Fatty Acid Oxidation: Unsaturated fatty acids can oxidize over time, leading to a loss of activity or the formation of cytotoxic byproducts. | Consistent BSA Source: Use the same lot of high-purity, fatty acid-free BSA for all related experiments. Proper Storage: Store stock solutions of this compound under an inert gas (e.g., argon or nitrogen) at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and oxidation. |
| High background cytotoxicity in control groups. | Solvent Toxicity: The solvent used to dissolve the fatty acid (e.g., ethanol, DMSO) can be toxic to cells at higher concentrations. BSA-only Effects: BSA itself can have biological effects on cells, including influencing proliferation and gene expression. | Solvent Control: Always include a vehicle control group that receives the same concentration of the solvent and BSA as the experimental groups. BSA Control: A "BSA-only" control group is essential to differentiate the effects of the fatty acid from those of the carrier protein. |
| Difficulty in determining the effective concentration of this compound. | The binding of the fatty acid to BSA creates an equilibrium, and the "free" or unbound fraction is what is biologically active. This can be difficult to measure directly. | Molar Ratio: Carefully control the molar ratio of fatty acid to BSA during preparation. Ratios between 2:1 and 6:1 are commonly used. Report this ratio in your methods. Dose-Response Curves: Perform comprehensive dose-response experiments to determine the optimal working concentration range for your specific cell type and assay. |
Part 3: Experimental Protocols for Off-Target Effect Investigation
This section provides step-by-step protocols for key experiments to assess the potential off-target effects of this compound.
Protocol 1: Preparation of this compound-BSA Complex
This protocol is essential for solubilizing this compound for use in cell culture.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes
-
Water bath
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in PBS by gentle inversion. Do not vortex, as this can denature the protein. Filter-sterilize the solution through a 0.22 µm filter.
-
Prepare a 100 mM stock solution of this compound: Dissolve the fatty acid in ethanol.
-
Complexation:
-
Warm the 10% BSA solution to 37°C in a water bath.
-
Slowly add the 100 mM this compound stock solution dropwise to the warm BSA solution while gently swirling. This should be done to achieve the desired molar ratio (e.g., for a 4:1 ratio with a final BSA concentration of 5%, you would add a specific volume of the fatty acid stock).
-
Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complete complexation.
-
-
Sterilization and Storage: Filter-sterilize the final complexed solution. Store at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Mammalian cell line of interest (e.g., hepatocytes, macrophages)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-BSA complex (from Protocol 1)
-
BSA-only solution (control)
-
Vehicle control (medium with ethanol and BSA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing serial dilutions of the this compound-BSA complex.
-
Include control wells with BSA-only and vehicle solutions.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 3: Nuclear Receptor Activation Assay (PPARα Reporter Assay)
This assay investigates whether this compound can activate the nuclear receptor PPARα, a common target for fatty acids.
Materials:
-
Host cell line (e.g., HEK293T, HepG2)
-
PPARα expression vector
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector
-
Transfection reagent
-
This compound-BSA complex
-
Known PPARα agonist (positive control, e.g., GW7647)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the PPARα expression vector and the PPRE-luciferase reporter vector. A control vector (e.g., β-galactosidase) can be included to normalize for transfection efficiency.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of the this compound-BSA complex, the positive control agonist, and vehicle/BSA controls.
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay system protocol.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the control vector activity. Calculate the fold induction of reporter activity relative to the vehicle control.
Part 4: Visualizing Pathways and Workflows
Potential Off-Target Signaling Pathways for this compound
Caption: Potential off-target signaling pathways of this compound in eukaryotic cells.
Experimental Workflow for Off-Target Profiling
Caption: A logical workflow for investigating the potential off-target effects of this compound.
References
- 1. A novel DSF-like signal from Burkholderia cenocepacia interferes with Candida albicans morphological transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraspecies Signaling Involving the Diffusible Signal Factor BDSF (cis-2-Dodecenoic Acid) Influences Virulence in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraspecies signaling involving the diffusible signal factor BDSF (cis-2-dodecenoic acid) influences virulence in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and functions of highly unsaturated fatty acids: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. bio.ijs.si [bio.ijs.si]
Technical Support Center: Enhancing the Bioavailability of 2-Dodecenoic Acid Formulations
Welcome to the technical support center for 2-Dodecenoic Acid (2-DDA) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing the bioavailability of this promising fatty acid. As a medium-chain fatty acid, 2-DDA presents unique formulation challenges primarily due to its lipophilic nature and poor aqueous solubility, which can limit its therapeutic efficacy.[1][2]
This resource provides in-depth, experience-driven guidance in a question-and-answer format, addressing specific issues you may encounter during your experimental work. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation of this compound.
Question 1: What are the primary challenges in formulating this compound for oral delivery?
The primary challenge with 2-DDA is its poor water solubility, a characteristic of many lipophilic drugs.[1][2] This leads to dissolution rate-limited absorption in the gastrointestinal (GI) tract.[3] For a therapeutic agent to be effective when taken orally, it must first dissolve in the GI fluids before it can be absorbed into the bloodstream. The lipophilic nature of 2-DDA hinders this initial step, resulting in low and variable oral bioavailability. Additionally, like other fatty acids, 2-DDA can be susceptible to enzymatic degradation in the GI tract.[1]
Question 2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Lipid-based drug delivery systems (LBDDS) are the most effective and widely explored strategies for improving the oral bioavailability of poorly water-soluble compounds like 2-DDA.[2][4][5] These systems work by presenting the drug in a solubilized form, facilitating its absorption. Key LBDDS technologies for 2-DDA include:
-
Nanoemulsions: These are colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically in the range of 20-500 nm.[6] They offer a large surface area for drug absorption.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): SLNs are nanoparticles made from solid lipids, while NLCs are a second generation that incorporates liquid lipids, creating a less ordered lipid matrix.[7][8] This imperfect structure in NLCs can lead to higher drug loading and reduced drug expulsion during storage.[8]
-
Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers.[7] While they can encapsulate both hydrophilic and hydrophobic compounds, their loading capacity for fatty acids within the bilayer can be limited.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the GI fluids.[9][10]
Question 3: How do I select the appropriate lipid excipients for my 2-DDA formulation?
The choice of lipid excipients is critical and depends on several factors, including the desired formulation type and the physicochemical properties of 2-DDA. For SEDDS, the oil phase is crucial for solubilizing the lipophilic drug.[9] Medium-chain triglycerides (MCTs) are often preferred due to their better solubility and resistance to oxidation.[3] For SLNs and NLCs, the selection of solid lipids (e.g., tristearin, stearic acid) and liquid lipids (for NLCs, e.g., oleic acid) will influence drug loading, release profile, and stability.[7][8] The choice of surfactants and co-surfactants is also vital for the stability and emulsification performance of the formulation.[3]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the formulation and characterization of 2-DDA delivery systems.
Scenario 1: Low Drug Loading in Solid Lipid Nanoparticles (SLNs)
Problem: You are preparing 2-DDA loaded SLNs using a hot homogenization technique, but the encapsulation efficiency is consistently below 50%.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Poor solubility of 2-DDA in the solid lipid matrix. | The crystalline structure of the solid lipid can limit the amount of drug that can be incorporated.[11] | 1. Screen different solid lipids: Test lipids with varying fatty acid chain lengths and structures (e.g., tristearin, glyceryl behenate, cetyl palmitate). 2-DDA may have higher solubility in a lipid with a more compatible chemical structure.[8] 2. Transition to Nanostructured Lipid Carriers (NLCs): Incorporate a liquid lipid (e.g., oleic acid, medium-chain triglycerides) into the solid lipid matrix. This creates a less ordered, imperfect crystal structure, which can accommodate more drug molecules and reduce drug expulsion.[7][8] |
| Drug partitioning into the external aqueous phase during homogenization. | If the homogenization temperature is too high or the surfactant concentration is not optimal, the drug may favor the aqueous phase. | 1. Optimize homogenization temperature: The temperature should be just above the melting point of the lipid to minimize drug partitioning into the aqueous phase. 2. Adjust surfactant concentration: The surfactant concentration should be sufficient to stabilize the newly formed nanoparticles but not so high as to create a large micellar phase that can solubilize the drug externally. |
| Drug expulsion during lipid recrystallization. | As the nanoemulsion cools and the lipid solidifies, the drug can be expelled from the forming crystal lattice.[8] | 1. Employ cold homogenization: In this method, the drug is dissolved in the melted lipid, which is then rapidly cooled (e.g., using liquid nitrogen) to solidify. The solid lipid-drug mixture is then ground and dispersed in a cold surfactant solution before homogenization. This can trap the drug in an amorphous state within the lipid.[12] 2. Use a mixture of lipids: A blend of different solid lipids can create a less perfect crystal lattice, reducing drug expulsion.[8] |
Scenario 2: Instability of 2-DDA Loaded Nanoemulsions (Creaming or Phase Separation)
Problem: Your 2-DDA nanoemulsion appears stable initially but shows signs of creaming or phase separation after a week of storage at room temperature.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Insufficient surfactant concentration or inappropriate HLB value. | The surfactant is crucial for reducing interfacial tension and providing a protective barrier around the oil droplets. An incorrect amount or type of surfactant will lead to droplet coalescence. | 1. Optimize surfactant concentration: Systematically vary the surfactant concentration to find the minimum amount required for long-term stability. 2. Use a surfactant blend: Combine a hydrophilic surfactant (high HLB) with a lipophilic surfactant (low HLB) to achieve the required HLB for the oil phase. For an oil-in-water nanoemulsion of a fatty acid, an HLB value around 11.0 might be a good starting point.[6] 3. Select appropriate surfactants: Non-ionic surfactants like Tween 80 and Span 80 are commonly used and generally well-tolerated.[6] |
| Ostwald Ripening. | This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the continuous phase. | 1. Use a less water-soluble oil phase: If possible, include a small amount of a highly water-insoluble component (e.g., a long-chain triglyceride) in the oil phase along with the 2-DDA. This can significantly reduce Ostwald ripening. 2. Optimize droplet size: Smaller, more uniform droplet sizes, often achieved through high-pressure homogenization, can reduce the driving force for Ostwald ripening.[6] |
| Changes in temperature during storage. | Temperature fluctuations can affect surfactant solubility and the kinetic energy of the droplets, promoting instability.[13] | 1. Conduct stability studies at different temperatures: Evaluate the formulation's stability at refrigerated (4°C), room (25°C), and accelerated (40°C) temperatures.[14] 2. Incorporate a rheology modifier: Adding a substance like xanthan gum can increase the viscosity of the continuous phase, slowing down droplet movement and improving stability.[14] |
Scenario 3: Poor or Inconsistent Self-Emulsification of a SEDDS Formulation
Problem: Your 2-DDA SEDDS formulation forms a coarse or unstable emulsion upon dilution in aqueous media, or the emulsification performance varies between batches.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inadequate surfactant/co-surfactant concentration or ratio. | The ability of a SEDDS to self-emulsify depends on the system's ability to form a fine dispersion with minimal energy input. This is governed by the concentration and ratio of the surfactant and co-surfactant. | 1. Construct a pseudo-ternary phase diagram: This is a critical step to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion region.[15] 2. Screen different surfactants and co-surfactants: Test various combinations to find those that provide the best emulsification performance for your specific oil phase.[16] |
| Drug precipitation upon dilution. | The drug may be soluble in the SEDDS pre-concentrate but precipitate out when the system emulsifies in the aqueous environment of the GI tract. | 1. Assess drug solubility in the final emulsion: After emulsification, centrifuge the sample and analyze the supernatant for drug concentration to check for precipitation. 2. Increase the amount of co-solvent or surfactant: A co-solvent can help maintain drug solubility in the dispersed droplets. 3. Select an oil phase with higher drug solubility. |
| Influence of dilution medium pH and ionic strength. | The pH and ionic composition of the GI fluids can impact the stability and droplet size of the resulting emulsion.[3] | 1. Test emulsification in simulated gastric and intestinal fluids: Do not rely solely on water for dilution. Use simulated fluids (e.g., SGF, SIF) to assess performance under more physiologically relevant conditions.[16] |
Part 3: Experimental Protocols & Methodologies
This section provides step-by-step protocols for the preparation and characterization of a 2-DDA nanoemulsion, a common and effective formulation strategy.
Protocol 1: Preparation of a 2-DDA Nanoemulsion via High-Pressure Homogenization
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound (2-DDA)
-
Medium-chain triglycerides (MCT) oil
-
Tween 80 (Polysorbate 80)
-
Span 80 (Sorbitan monooleate)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Methodology:
-
Preparation of the Oil Phase:
-
Accurately weigh the desired amounts of 2-DDA and MCT oil.
-
Gently heat the mixture to approximately 40°C while stirring to ensure the 2-DDA is fully dissolved in the MCT oil.
-
Weigh and add the lipophilic surfactant (Span 80) to the oil phase and mix until homogeneous.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the hydrophilic surfactant (Tween 80) and dissolve it in the required volume of purified water.
-
Gently heat the aqueous phase to the same temperature as the oil phase (40°C).
-
-
Formation of the Pre-emulsion:
-
While stirring the aqueous phase with a high-shear mixer at a moderate speed (e.g., 5000 rpm), slowly add the oil phase.
-
Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of approximately 1500 bar for 5-10 cycles.[6] The optimal pressure and number of cycles should be determined experimentally.
-
Collect the resulting nanoemulsion in a clean, sterile container and cool it to room temperature.
-
Protocol 2: Characterization of the 2-DDA Nanoemulsion
Objective: To assess the critical quality attributes of the prepared nanoemulsion.
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.[17]
-
Measure the droplet size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values.
-
-
Acceptance Criteria: A mean droplet size below 200 nm and a PDI below 0.3 are generally considered acceptable for good stability.[17]
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the sample as for DLS analysis.
-
Measure the zeta potential using the same instrument.
-
-
Interpretation: A zeta potential of ±30 mV or greater indicates good electrostatic stability, reducing the likelihood of droplet aggregation. The negative charge often observed can be attributed to the presence of free fatty acids.[9][17]
3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Technique: Ultracentrifugation followed by quantification (e.g., HPLC).
-
Procedure:
-
Place a known amount of the nanoemulsion in an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 20,000 rpm) for a sufficient time to separate the encapsulated drug (in the oily phase) from the unencapsulated drug (in the aqueous phase).
-
Carefully separate the supernatant (aqueous phase containing unencapsulated drug) from the pellet/creamed layer (oil phase with encapsulated drug).
-
Quantify the amount of unencapsulated 2-DDA in the supernatant.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Unencapsulated Drug) / Total Weight of Nanoparticles] x 100
-
-
4. Stability Assessment:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at 3500 rpm for 30 minutes and observe for any phase separation.[18]
-
Heating-Cooling Cycles: Store the sample at 4°C for 48 hours, then at 45°C for 48 hours. Repeat for at least three cycles and observe for any signs of instability.[18]
-
Freeze-Thaw Cycles: Freeze the sample at -20°C for 48 hours, then thaw at room temperature. Repeat for at least three cycles.[18]
-
-
Long-Term Stability: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor droplet size, PDI, and drug content over several months.[6]
Protocol 3: In Vitro Bioavailability Assessment using a Caco-2 Cell Model
Objective: To evaluate the potential of the 2-DDA formulation to enhance intestinal permeability. The Caco-2 cell line is a well-established in vitro model that, upon differentiation, forms a monolayer of polarized cells resembling the enterocytes of the small intestine.[19]
Methodology: A simplified workflow is presented. For detailed cell culture and transport study protocols, refer to established literature.
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells under standard conditions.
-
Seed the cells onto permeable Transwell® inserts.
-
Allow the cells to grow and differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the experiment, measure the TEER of the cell monolayers to confirm their integrity. A high TEER value indicates a well-formed, tight monolayer.
-
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the 2-DDA formulation (and a control of free 2-DDA) to the apical (upper) chamber of the Transwell® inserts.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis:
-
Quantify the concentration of 2-DDA in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the formulated and free 2-DDA. An increase in the Papp value for the formulated 2-DDA indicates enhanced permeability.
-
Part 4: Visualization & Diagrams
Workflow for Enhancing 2-DDA Bioavailability
The following diagram illustrates the logical workflow from initial formulation screening to in vitro assessment.
Caption: A logical workflow for the development and evaluation of 2-DDA formulations.
Mechanism of Bioavailability Enhancement by SEDDS
This diagram illustrates how Self-Emulsifying Drug Delivery Systems (SEDDS) improve the absorption of 2-DDA in the gastrointestinal tract.
Caption: Mechanism of SEDDS enhancing 2-DDA absorption in the GI tract.
References
- 1. mdpi.com [mdpi.com]
- 2. cibtech.org [cibtech.org]
- 3. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides | MDPI [mdpi.com]
- 8. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 11. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing formation of fatty acid ester nanoemulsion systems for non-steroidal anti-inflammatory drug delivery - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 15. Development and Characterization of Solid Self-emulsifying Drug Delivery System of Cilnidipine [jstage.jst.go.jp]
- 16. Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jetir.org [jetir.org]
- 18. ijrpr.com [ijrpr.com]
- 19. Guide for Selecting Experimental Models to Study Dietary Fat Absorption | MDPI [mdpi.com]
Technical Support Center: Stereospecific Synthesis of 2-Dodecenoic Acid Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereospecific synthesis of 2-dodecenoic acid isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to address the common and nuanced challenges encountered during the synthesis of these valuable unsaturated fatty acids, ensuring you can achieve high stereoselectivity and yield in your experiments.
Introduction: The Importance of Stereochemical Purity
(E)- and (Z)-2-dodecenoic acids are important signaling molecules and synthetic intermediates. Achieving high stereochemical purity is critical, as the geometry of the double bond dictates the molecule's biological activity and physical properties. The primary challenges in their synthesis lie in controlling the E/Z selectivity of the double bond formation and preventing isomerization during subsequent reaction steps and purification. This guide focuses on the most reliable olefination strategies: the Horner-Wadsworth-Emmons (HWE) reaction for E-selectivity and the Still-Gennari modification for Z-selectivity.
Section 1: Troubleshooting the Synthesis of (E)-2-Dodecenoic Acid
The synthesis of the (E)-isomer typically relies on the thermodynamically controlled Horner-Wadsworth-Emmons (HWE) reaction. This reaction uses a stabilized phosphonate ylide, which reacts with an aldehyde (decanal) to preferentially form the more stable E-alkene.[1]
Frequently Asked Questions (FAQs)
Q1: My HWE reaction is producing a mixture of E and Z isomers with low selectivity. What are the primary causes?
A1: Low E-selectivity in a standard HWE reaction is often a sign that the reaction is not under full thermodynamic control. Several factors can contribute to this:
-
Base and Cation Choice: The nature of the cation associated with your base is crucial. Lithium and sodium bases (e.g., n-BuLi, NaH, NaHMDS) generally promote higher E-selectivity than potassium bases (e.g., KHMDS, KOtBu). Lithium and sodium cations effectively chelate the intermediate oxaphosphetane, allowing for equilibration to the more stable trans-intermediate, which leads to the E-alkene.[2] Potassium cations chelate less effectively, leading to faster, less selective elimination.
-
Reaction Temperature: Running the reaction at elevated temperatures can sometimes decrease selectivity by providing enough energy to overcome the barrier for the elimination of the less stable cis-oxaphosphetane intermediate. However, for most stabilized ylides, room temperature or gentle heating is sufficient to ensure thermodynamic equilibrium is reached.
-
Steric Hindrance: The structure of the phosphonate reagent itself plays a role. Simple reagents like triethyl phosphonoacetate are standard for high E-selectivity.[3] Bulky phosphonate groups can sometimes interfere with the formation of the most stable intermediate.
-
Solvent: Aprotic non-polar solvents like THF or DME are standard. Highly polar solvents can sometimes influence the stability of the intermediates, affecting selectivity.
Q2: The yield of my HWE reaction is consistently low. How can I improve it?
A2: Low yields can often be traced back to incomplete deprotonation of the phosphonate, side reactions of the aldehyde, or issues with the workup.[4]
-
Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., NaH, n-BuLi). The pKa of triethyl phosphonoacetate is ~13, so weaker bases like carbonates may not achieve complete deprotonation, leading to unreacted starting material.
-
Aldehyde Quality: Decanal is prone to oxidation to decanoic acid and self-condensation (aldol reaction). Use freshly distilled or high-purity decanal for best results.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor by TLC. If the reaction stalls, a slight increase in temperature (e.g., from 0 °C to room temperature) may be necessary.
-
Workup Procedure: The phosphate byproduct is generally water-soluble and easily removed.[4] However, ensure the aqueous quench is done at a low temperature to avoid any potential hydrolysis or isomerization. A standard workup involves quenching with saturated ammonium chloride, followed by extraction with a non-polar solvent like ether or ethyl acetate.
Section 2: Troubleshooting the Synthesis of (Z)-2-Dodecenoic Acid
For high Z-selectivity, the kinetic control offered by the Still-Gennari modification of the HWE reaction is the method of choice. This protocol uses phosphonates with electron-withdrawing groups and specific reaction conditions to favor the formation of the Z-alkene.[1]
Frequently Asked questions (FAQs)
Q1: I am using the Still-Gennari protocol but my Z:E ratio is poor.
A1: Achieving high Z-selectivity is dependent on maintaining kinetic control. The key is to form the cis-oxaphosphetane intermediate and have it eliminate to the Z-alkene much faster than it can equilibrate to the more stable trans-intermediate.
-
Phosphonate Reagent: The use of a phosphonate with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate, is essential. These groups increase the acidity of the alpha-protons and, more importantly, accelerate the rate of elimination from the oxaphosphetane intermediate, locking in the kinetic Z-selectivity.[1]
-
Base and Additive: The classic Still-Gennari conditions employ a strong, non-chelating potassium base like KHMDS in the presence of a crown ether (18-crown-6).[5][6] The crown ether sequesters the K+ cation, creating a "naked" and highly reactive anion. This minimizes equilibration of the intermediate and favors the kinetic pathway. Using NaH or Li-bases will severely erode Z-selectivity.
-
Temperature Control: This reaction must be run at low temperatures (typically -78 °C).[7] Allowing the reaction to warm up will provide enough energy for the intermediate to equilibrate to the thermodynamic E-pathway, destroying your Z-selectivity.
-
Solvent: Anhydrous THF is the standard solvent. Ensure it is freshly distilled and completely dry, as water will quench the ylide.
Q2: My Still-Gennari reaction is sluggish or fails to go to completion.
A2: Sluggishness in this reaction usually points to issues with reagent quality or reaction setup.
-
Reagent Purity: All reagents must be anhydrous. KHMDS is particularly sensitive to moisture. Use fresh, high-quality reagents.
-
Order of Addition: The standard procedure involves pre-complexing the KHMDS with 18-crown-6 in THF at low temperature before adding the phosphonate reagent to form the ylide. The aldehyde is then added last.
-
Concentration: Very dilute conditions can sometimes slow the reaction down. Ensure you are within the typical concentration range for these reactions (around 0.1-0.5 M).
Section 3: General Troubleshooting: Purification & Analysis
Q1: How can I accurately determine the E/Z ratio of my product ester?
A1: ¹H NMR spectroscopy is the most reliable and straightforward method. The vinylic protons of the E and Z isomers have distinct chemical shifts and, crucially, different coupling constants (³J).[8]
-
Coupling Constants: The coupling constant between the two vinylic protons (³J_HH) is diagnostic of the geometry.
-
(E)-isomer: Typically shows a large coupling constant of ~15-16 Hz .
-
(Z)-isomer: Shows a smaller coupling constant of ~11-12 Hz .
-
-
Chemical Shifts: The proton alpha to the carbonyl is typically further downfield in the E-isomer compared to the Z-isomer.
-
Procedure: To determine the ratio, integrate the well-resolved signals corresponding to a unique proton in each isomer (e.g., the alpha-vinylic proton) and compare the integration values.[9] For high accuracy, ensure the spectrum has a good signal-to-noise ratio and that the relaxation delay (d1) is sufficiently long for quantitative analysis.[8]
Q2: I have a mixture of E/Z isomers. What is the best way to separate them?
A2: Separating geometric isomers of fatty acids can be challenging due to their similar polarities.
-
Flash Column Chromatography: Standard silica gel chromatography can sometimes provide separation, but often the isomers co-elute.
-
Argentation Chromatography: A more effective method is to use silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact with the π-electrons of the double bond, and this interaction is stronger for the more sterically accessible E-isomer, leading to its stronger retention on the column. The Z-isomer, being more sterically hindered, elutes first.
-
HPLC: High-performance liquid chromatography (HPLC), particularly on a reverse-phase column (like C18), can often resolve the isomers effectively, especially for analytical purposes.[10] Developing a preparative HPLC method can allow for the separation of larger quantities.
Q3: I've successfully synthesized the Z-acid, but it seems to isomerize to the E-isomer upon storage or during subsequent steps. How can I prevent this?
A3: The Z-isomer is the thermodynamically less stable form and can isomerize to the more stable E-isomer, particularly in the presence of acid, base, or radical initiators (like light or trace metals).
-
Mild Hydrolysis: When converting the ester to the final carboxylic acid, use mild saponification conditions (e.g., LiOH in THF/H₂O at 0 °C to room temperature). Avoid strong bases and high temperatures.
-
Acid-Free Workup: During workup, avoid strong acidic conditions. Use buffered or mildly acidic solutions for neutralization if necessary.
-
Storage: Store the purified Z-isomer under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., -20 °C) to minimize isomerization.
Section 4: Key Experimental Protocols & Data
Table 1: Comparison of HWE Conditions for E vs. Z Selectivity
| Parameter | (E)-Selective HWE | (Z)-Selective Still-Gennari |
| Phosphonate Reagent | Triethyl phosphonoacetate | Bis(2,2,2-trifluoroethyl) phosphonoacetate |
| Base | NaH, LiOH, or n-BuLi[11] | KHMDS[5] |
| Additive | None required | 18-crown-6 |
| Solvent | Anhydrous THF or DME | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | -78 °C |
| Control Type | Thermodynamic | Kinetic |
| Expected Selectivity | >95% E | >95% Z |
Protocol 1: Synthesis of Ethyl (E)-2-dodecenoate via HWE
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under an argon atmosphere at 0 °C, add triethyl phosphonoacetate (1.05 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases and the solution is clear.
-
Cool the resulting ylide solution back to 0 °C and add freshly distilled decanal (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl (E)-2-dodecenoate.
Protocol 2: Synthesis of Ethyl (Z)-2-dodecenoate via Still-Gennari Olefination
-
To a solution of 18-crown-6 (1.5 eq) in anhydrous THF under an argon atmosphere, cool the flask to -78 °C.
-
Add potassium bis(trimethylsilyl)amide (KHMDS, 1.4 eq, as a solution in toluene or solid) and stir for 15 minutes.
-
Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.3 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate the ylide.
-
Add freshly distilled decanal (1.0 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of decanal.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl (Z)-2-dodecenoate.
Protocol 3: Mild Saponification to this compound
-
Dissolve the purified ester (E or Z isomer, 1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C and add solid lithium hydroxide (LiOH, 2-3 eq).
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring by TLC until the starting ester is consumed (typically 4-12 hours).
-
Cool the mixture back to 0 °C and carefully acidify to pH ~3-4 with cold 1 M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the desired this compound isomer.
Visual Guides: Workflows and Mechanisms
Caption: Workflow for the E-selective synthesis of this compound.
Caption: HWE vs. Still-Gennari: Thermodynamic vs. Kinetic Control.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [helda.helsinki.fi]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Minimizing Cytotoxicity of 2-Dodecenoic Acid
Last Updated: January 6, 2026
Introduction: Understanding 2-Dodecenoic Acid (2-DDA) and Its Challenges
Welcome to the technical support guide for researchers working with cis-2-Dodecenoic acid (2-DDA). 2-DDA is a medium-chain unsaturated fatty acid and a bacterial signaling molecule known for its role in regulating biofilm formation.[1] Its therapeutic potential is an area of active investigation, but like many fatty acids, it presents a significant in vitro challenge: cytotoxicity.
This guide is designed to provide you, the researcher, with practical, field-proven insights and troubleshooting strategies to minimize off-target cytotoxicity and ensure the reliability and reproducibility of your experimental results. We will delve into the causality behind common issues and provide robust protocols to overcome them.
Why Are Fatty Acids Like 2-DDA Tricky in Cell Culture?
Fatty acids are amphipathic molecules, meaning they have both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. This dual nature makes them poorly soluble in aqueous cell culture media.[2] Improper preparation can lead to a host of problems:
-
Precipitation: The fatty acid can fall out of solution, leading to inaccurate and inconsistent concentrations.
-
Micelle Formation: At high concentrations, fatty acids can form micelles, which may have different biological activities and availability than individual molecules.
-
Vehicle Toxicity: The solvents used to dissolve the fatty acid, such as ethanol or DMSO, can be toxic to cells themselves if not used at appropriate final concentrations.[3][4]
-
Lipotoxicity: High concentrations of free fatty acids can be inherently damaging to cells, inducing stress pathways and leading to programmed cell death (apoptosis).[5][6]
This guide will address each of these challenges in a structured, question-and-answer format.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is organized to address problems you might encounter at different stages of your experiment.
Category A: Experimental Design & Compound Preparation
Question 1: My cells are dying at much lower 2-DDA concentrations than expected. What's going wrong?
This is a common and multifaceted problem. The most likely culprits are the vehicle (solvent) used to dissolve the 2-DDA or the method of its delivery into the culture medium.
Immediate Troubleshooting Steps:
-
Check Your Vehicle Control: The first and most critical step is to run a parallel experiment with just the vehicle (e.g., DMSO or ethanol) at the highest concentration used in your 2-DDA dilutions. If you see significant cell death in the vehicle-only well, you have identified the primary source of toxicity.
-
Evaluate Solvent Concentration: Many protocols recommend final ethanol concentrations should not exceed 0.05% in the culture medium.[3] For DMSO, concentrations should be kept as low as possible, ideally below 0.1% and certainly not exceeding 0.5%.[3][4][7] Different cell lines have varying sensitivities, so it's crucial to determine the threshold for your specific model.[8][9]
-
Assess 2-DDA Solubility: Visually inspect your prepared 2-DDA media under a microscope. Do you see precipitates or an oil-like film? Poor solubility leads to high localized concentrations of the fatty acid, which can be extremely toxic to cells that come into contact with it.
Deep Dive: The Critical Role of the Carrier Protein
Free fatty acids are not physiologically abundant in the bloodstream; they are transported bound to albumin.[5] Mimicking this in cell culture is paramount for achieving reliable results and mitigating non-specific toxicity. Using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) is the gold standard.[3][5][10]
Why BSA is Essential:
-
Enhances Solubility: BSA binds to 2-DDA, keeping it soluble and bioavailable in the aqueous medium.[10]
-
Prevents Micelle Formation: By sequestering the fatty acid, BSA prevents the formation of cytotoxic micelles.
-
Models Physiological Conditions: Using a BSA-fatty acid complex more closely resembles the in vivo state, leading to more relevant data.
Actionable Protocol: See Section 3: Core Experimental Protocols for a detailed, step-by-step guide on how to properly conjugate 2-DDA to BSA.
Question 2: How do I properly prepare my 2-DDA stock solution and working solutions?
Proper preparation is the foundation of a successful experiment. Rushing this step is a frequent source of error.
Workflow for Preparing 2-DDA/BSA Complexes:
See Protocol 1 for the full methodology.
Category B: Assay Selection & Execution
Question 3: I'm seeing inconsistent results between experiments. What are the potential causes?
Inconsistency often points to subtle variations in protocol execution.
Troubleshooting Checklist for Inconsistent Results:
| Symptom | Potential Cause | Recommended Solution |
| High variance between replicate wells | Uneven cell seeding; 2-DDA precipitation after addition to plate; Edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. After adding 2-DDA, gently swirl the plate to mix. Avoid using the outermost wells of the plate, as they are prone to evaporation. |
| Experiment works one week, fails the next | Inconsistent 2-DDA/BSA complex preparation; Cell passage number and health. | Prepare a large batch of the 2-DDA/BSA complex and aliquot for storage to use across multiple experiments. Use cells within a consistent, low passage number range. Always perform a quick check for cell morphology and confluency before starting an experiment. |
| Results differ from published literature | Different cell line sub-clone; Different serum concentrations; Molar ratio of 2-DDA to BSA. | Confirm the source and passage of your cell line. Serum contains albumin and other proteins that can bind 2-DDA, altering its free concentration.[11] Standardize the serum percentage or, ideally, use serum-free media for the treatment period. Always report the molar ratio of 2-DDA:BSA in your methods. |
Question 4: Which cytotoxicity assay is best for fatty acid studies?
The choice of assay is critical, as some common methods can be compromised by the experimental conditions.
Comparison of Common Cytotoxicity Assays:
| Assay Type | Principle | Pros for Fatty Acid Studies | Cons & Pitfalls |
| MTT/XTT (Metabolic Assay) | Measures mitochondrial reductase activity in viable cells. | Widely available, simple plate-reader format. | High Risk of Artifacts: BSA can interfere with the conversion of MTT to formazan, giving false viability readings.[5] Changes in cell metabolism induced by the fatty acid can also confound results. |
| LDH Release (Membrane Integrity) | Measures Lactate Dehydrogenase (LDH) released from cells with damaged membranes. | Directly measures cell lysis (necrosis). Good for kinetic studies.[12][13] | Less sensitive for detecting early-stage apoptosis where the membrane is still intact. |
| Annexin V / PI Staining (Apoptosis) | Annexin V binds to phosphatidylserine (PS) on apoptotic cells; Propidium Iodide (PI) enters necrotic cells. | Gold Standard: Distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Provides detailed mechanistic insight.[12] | Requires a flow cytometer or fluorescence microscope; more time-consuming. |
| Caspase Activity Assays | Measures the activity of specific caspases (e.g., Caspase-3, -8, -9) that are key executioners of apoptosis. | Provides direct evidence of apoptosis and can help delineate the specific pathway (extrinsic vs. intrinsic).[14][15] | Requires specific kits and a plate reader or flow cytometer. |
Recommendation: For robust and reliable data, a multi-assay approach is best. Start with a membrane integrity assay like LDH release . To confirm the mechanism of cell death, use Annexin V/PI staining by flow cytometry. Avoid relying solely on MTT assays when BSA is present in your media.[5]
Section 2: Understanding the Mechanism of 2-DDA Cytotoxicity
Minimizing cytotoxicity is easier when you understand how it occurs. While specific data on 2-DDA is emerging, we can extrapolate from studies on similar fatty acids. The primary mechanism of fatty acid-induced cell death is typically apoptosis , often triggered by cellular stress.[6][14]
Potential Apoptotic Pathways Induced by Fatty Acid Overload:
-
Mitochondrial Stress (Intrinsic Pathway): High levels of fatty acids can disrupt mitochondrial membrane potential, leading to the release of cytochrome c.[15][16] This activates a cascade of caspases (like Caspase-9 and -3) that execute the apoptotic program.
-
Reactive Oxygen Species (ROS) Production: The metabolism of excess fatty acids can overwhelm the mitochondria, leading to the production of damaging ROS.[14][16][17] ROS can trigger apoptosis by damaging cellular components and activating stress-related signaling pathways like JNK and p38 MAPKs.[18]
-
Endoplasmic Reticulum (ER) Stress: The ER is crucial for lipid metabolism. An influx of fatty acids can cause ER stress, triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.[6][19]
Section 3: Core Experimental Protocols
Protocol 1: Preparation of this compound-BSA Conjugate
This protocol is designed to create a 5 mM stock solution of 2-DDA complexed with BSA at a 5:1 molar ratio, a common starting point for many cell lines.
Materials:
-
cis-2-Dodecenoic acid (FW: 198.30 g/mol )
-
Fatty Acid-Free BSA (FW: ~66,500 g/mol )
-
100% Ethanol (ACS grade or higher)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), Ca++/Mg++ free
-
Sterile conical tubes and 0.22 µm syringe filter
Procedure:
-
Prepare BSA Solution (1 mM):
-
Accurately weigh ~66.5 mg of fatty acid-free BSA.
-
Dissolve it in 9 mL of sterile DPBS in a 50 mL conical tube.
-
Gently swirl to dissolve. Do not vortex vigorously as this can denature the protein.
-
Once dissolved, add DPBS to a final volume of 10 mL. This yields a ~1 mM BSA solution.
-
Warm the solution to 37°C in a water bath for 15-20 minutes. This increases the binding efficiency.[3]
-
-
Prepare 2-DDA Stock (100 mM):
-
In a separate sterile tube, weigh 19.83 mg of 2-DDA.
-
Add 1 mL of 100% ethanol to dissolve the fatty acid. Vortex until the solution is clear. This is your 100 mM stock.
-
-
Conjugate 2-DDA to BSA:
-
To achieve a 5:1 molar ratio in the final 5 mM 2-DDA stock, you will add 500 µL of the 100 mM 2-DDA stock to the 10 mL of 1 mM BSA solution.
-
Crucial Step: While gently vortexing or swirling the warm BSA solution, add the 500 µL of 2-DDA stock drop-by-drop very slowly. Adding it too quickly will cause the fatty acid to precipitate.
-
The final concentration will be approximately 5 mM 2-DDA and 1 mM BSA. The final ethanol concentration will be a tolerable ~0.5%.
-
-
Incubate and Sterilize:
-
Cap the tube, seal with paraffin film, and incubate in a 37°C shaking water bath for at least 1 hour to ensure complete complexing.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
-
Prepare Controls and Store:
-
Vehicle Control: Prepare a BSA-only control by adding 500 µL of 100% ethanol to 10 mL of the 1 mM BSA solution and incubating/filtering in the same manner. This is essential to control for any effects of the BSA and the small amount of ethanol.
-
Storage: Aliquot the 2-DDA/BSA stock and the BSA vehicle control into sterile microcentrifuge tubes and store at -20°C for long-term use.
-
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Saturated Fatty Acid-Induced Cytotoxicity in Liver Cells Does Not Involve Phosphatase and Tensin Homologue Deleted on Chromosome 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 8. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethanol/methanol/dmso for cell culture - Tissue and Cell Culture [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 13. Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation | PLOS One [journals.plos.org]
- 15. archivesofmedicalscience.com [archivesofmedicalscience.com]
- 16. Molecular mechanisms of curcumin-induced cytotoxicity: induction of apoptosis through generation of reactive oxygen species, down-regulation of Bcl-XL and IAP, the release of cytochrome c and inhibition of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Docosahexaenoic acid-induced apoptosis is mediated by activation of mitogen-activated protein kinases in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to Validating the In Vivo Anti-Biofilm Activity of 2-Dodecenoic Acid
Biofilm-associated infections represent a formidable challenge in modern medicine, contributing to chronic diseases, medical device failure, and increased antibiotic resistance. These structured microbial communities, encased in a self-produced polymeric matrix, create a physical barrier that renders conventional antibiotics ineffective. The search for novel anti-biofilm agents has led researchers to explore bacterial communication systems, such as quorum sensing and dispersal signals. One such promising molecule is 2-dodecenoic acid (2-DDA), a fatty acid signaling molecule with structural similarities to the well-characterized biofilm dispersal signal, cis-2-decenoic acid (cis-DA).[1][2][3]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the anti-biofilm efficacy of 2-DDA in relevant preclinical in vivo models. We will move beyond simple protocols to explain the causal logic behind experimental design, ensuring that the generated data is robust, reproducible, and translatable.
Part 1: Strategic Selection of an In Vivo Biofilm Model
The choice of an animal model is the most critical decision in preclinical validation. It must replicate key aspects of a human biofilm-associated infection to provide meaningful data. The two most common and clinically relevant models for testing anti-biofilm agents against opportunistic pathogens like Pseudomonas aeruginosa and Staphylococcus aureus are the murine cutaneous wound model and the medical implant-associated biofilm model.
Murine Cutaneous (Wound) Biofilm Model
This model is ideal for studying biofilm infections in the context of chronic wounds, such as diabetic foot ulcers or burn wounds, where biofilms are known to impair healing.[4][5]
-
Rationale & Strengths: It effectively mimics the delayed healing, persistent inflammation, and high bacterial loads characteristic of chronic wound infections.[4][6] The model allows for direct topical application of therapeutic agents like 2-DDA and straightforward monitoring of wound closure and bacterial bioburden.
-
Pathogen Selection: P. aeruginosa is an excellent choice as it is a prolific biofilm former commonly found in chronic wounds and is known to produce its own fatty acid dispersal signals.[1][7]
-
Considerations: Standardization is key. Factors like the age and strain of the mouse (e.g., BALB/c vs. C57BL/6), the size of the wound, and the method of biofilm inoculation can influence outcomes.[5][8]
Medical Implant-Associated Biofilm Model
This model is essential for evaluating therapies aimed at preventing or treating infections on devices like catheters, prosthetic joints, or pacemakers.[9][10][11]
-
Rationale & Strengths: It replicates the core clinical problem of biofilm formation on an abiotic surface within the host.[12] Models using subcutaneous or intraperitoneal implantation of catheter segments are well-established for pathogens like S. aureus and S. epidermidis.[10] They allow for both prophylactic (coating the implant with 2-DDA) and therapeutic (systemic or local administration) testing strategies.
-
Pathogen Selection: Staphylococcus aureus, particularly MRSA strains, is a primary cause of devastating implant infections and is a robust biofilm former.[12]
-
Considerations: These models are more surgically intensive than wound models. Endpoint analysis requires explanting the device to quantify adherent biofilm, which is a terminal procedure.[9][13]
For this guide, we will focus on the murine cutaneous wound model due to its high clinical relevance for topical anti-biofilm agents and its amenability to clear, quantitative endpoints.
Part 2: The In Vivo Validation Workflow: A Step-by-Step Protocol
This section details a robust workflow for assessing the efficacy of 2-DDA in a P. aeruginosa wound biofilm model. The protocol is designed with self-validating controls to ensure scientific integrity.
Caption: Experimental workflow for validating 2-DDA in a murine wound biofilm model.
Detailed Experimental Protocol: Murine Excisional Wound Biofilm Model
-
Animal & Pathogen Preparation:
-
Acclimatize 8-week-old male C57BL/6 mice for one week under standard conditions.[14]
-
Culture P. aeruginosa (e.g., strain PAO1) overnight in Tryptic Soy Broth (TSB). Prepare the inoculum by washing and resuspending the culture in sterile saline to a concentration of 1x10⁸ CFU/mL.
-
Prepare the 2-DDA treatment formulation. A hydrogel-based vehicle is often suitable for topical application, ensuring sustained release.
-
-
Wound Creation and Inoculation:
-
Anesthetize the mice (e.g., using isoflurane). Shave the dorsal surface and disinfect with chlorhexidine and alcohol.
-
Create a full-thickness excisional wound (6 mm diameter) on the dorsum using a sterile biopsy punch.
-
Immediately inoculate the wound bed with 10 µL of the prepared P. aeruginosa suspension (1x10⁶ CFU).[5] This establishes the initial bacterial challenge.
-
Leave the wound uncovered for 24 hours to allow for the establishment of a mature biofilm structure.[4]
-
-
Treatment Administration:
-
Randomly assign mice into treatment groups (n=8-10 per group):
-
Group 1 (Vehicle): Apply vehicle (e.g., hydrogel) only.
-
Group 2 (2-DDA): Apply hydrogel containing 2-DDA at the desired concentration.
-
Group 3 (Antibiotic Control): Apply a topical antibiotic (e.g., Ciprofloxacin cream) as a positive control.
-
Group 4 (Combination): Apply hydrogel containing both 2-DDA and the antibiotic.
-
-
Apply treatments once daily (or as determined by formulation pharmacokinetics) for 3-5 days.
-
-
Endpoint Analysis:
-
Wound Healing Kinetics: Photograph the wounds daily with a ruler for scale. Use image analysis software (e.g., ImageJ) to calculate the wound area and determine the rate of closure.
-
Bacterial Bioburden: At the study endpoint (e.g., Day 5), euthanize the animals. Aseptically excise the entire wound bed, including a 1-2 mm margin.
-
Weigh the tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions on Pseudomonas isolation agar to determine the bacterial load (CFU per gram of tissue).[6]
-
Histology: Fix a subset of wound tissues in 10% formalin for histological analysis. H&E staining can reveal tissue morphology, inflammation, and re-epithelialization, while Gram staining can visualize bacterial aggregates (biofilms) within the tissue.[4]
-
Part 3: Comparative Performance Analysis of this compound
The primary goal is to demonstrate that 2-DDA provides a significant advantage over controls. Data should be presented clearly for objective comparison. While in vivo data for 2-DDA is emerging, we can project expected outcomes based on the known activity of its analogue, cis-DA.[15][16]
Table 1: Illustrative Comparative Efficacy Data at Day 5 Post-Treatment
| Treatment Group | Wound Closure (%) | Bacterial Load (Log₁₀ CFU/g tissue) | Histological Inflammation Score (0-4) |
| Vehicle Control | 25 ± 5% | 8.2 ± 0.5 | 3.5 ± 0.5 |
| This compound | 45 ± 8% | 6.1 ± 0.7 | 2.0 ± 0.4 |
| Ciprofloxacin | 30 ± 6% | 7.5 ± 0.6 | 3.0 ± 0.5 |
| 2-DDA + Ciprofloxacin | 70 ± 10% | 4.3 ± 0.8 | 1.5 ± 0.3 |
Data are presented as Mean ± SD and are hypothetical, based on expected outcomes for biofilm dispersal agents. Statistical significance (e.g., p < 0.05) would need to be determined via appropriate tests (e.g., ANOVA).
Interpreting the Results:
-
The Vehicle Control group shows high bacterial load and poor healing, confirming the persistence of the biofilm infection.[4]
-
The Ciprofloxacin group shows only a marginal effect, highlighting antibiotic tolerance of the established biofilm.
-
The 2-DDA group demonstrates a significant reduction in bacterial load and improved wound closure, suggesting its efficacy as an anti-biofilm agent.
-
The Combination Therapy group shows the most dramatic improvement. This synergistic effect is the hallmark of a successful biofilm dispersal agent.[17][18] By dispersing the biofilm, 2-DDA reverts the bacteria to a planktonic state, making them susceptible to conventional antibiotics.[17]
Part 4: Investigating the Mechanism of Action In Vivo
2-DDA is presumed to function similarly to other fatty acid messengers by inducing the dispersal of bacterial cells from the biofilm matrix.[3][7][19] This mechanism can be visualized and further validated.
Caption: Proposed mechanism of 2-DDA in enhancing antibiotic efficacy.
To confirm this mechanism in vivo, optional molecular analyses can be performed on the excised wound tissue:
-
Quantitative PCR (qPCR): Analyze the expression of key genes involved in biofilm maintenance (e.g., matrix component synthesis genes) and motility (e.g., flagellar genes). Treatment with 2-DDA would be expected to downregulate biofilm-related genes and upregulate motility genes.
-
Proteomics: Analyze the protein profile of bacteria recovered from the wound to identify changes in virulence factor expression.
By integrating macroscopic observations, quantitative microbiology, and molecular insights, researchers can build a powerful, multi-faceted case for the in vivo efficacy of this compound as a novel anti-biofilm therapeutic.
References
- 1. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Fatty Acid Messenger Is Responsible for Inducing Dispersion in Microbial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Biofilm - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. Study of in vivo catheter biofilm infections using pediatric central venous catheter implanted in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Staphylococcus Catheter-Associated Biofilm Infection | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Assessing in vivo and in vitro biofilm development by Streptococcus dysgalactiae subsp. dysgalactiae using a murine model of catheter-associated biofilm and human keratinocyte cell [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Use of In Vivo-Generated Biofilms from Hemodialysis Catheters To Test the Efficacy of a Novel Antimicrobial Catheter Lock for Biofilm Eradication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Come to the Light Side: In Vivo Monitoring of Pseudomonas aeruginosa Biofilm Infections in Chronic Wounds in a Diabetic Hairless Murine Model [jove.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 19. Biofilm Dispersal: Mechanisms, Clinical Implications, and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quorum Sensing Inhibition: Profiling 2-Dodecenoic Acid Against Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant pathogens necessitates a paradigm shift in therapeutic strategies, moving beyond bactericidal action to the disarming of virulence. Quorum sensing (QS), the sophisticated cell-to-cell communication system governing bacterial pathogenicity, presents a prime target. This guide offers an in-depth comparison of cis-2-dodecenoic acid (also known as BDSF), a fatty acid signaling molecule, with other prominent QS inhibitors (QSIs). We will delve into the mechanistic underpinnings, comparative efficacy, and the experimental protocols essential for their evaluation.
The Central Role of Quorum Sensing in Pseudomonas aeruginosa
Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies heavily on a complex, hierarchical QS network to coordinate the expression of virulence factors and the formation of drug-tolerant biofilms.[1][2][3] This network involves at least four interconnected systems: las, rhl, pqs, and iqs.[3][4] The las system sits at the top of this hierarchy, influencing the rhl and pqs systems.[1] This intricate communication grid makes it a compelling target for anti-virulence therapies.
2-Dodecenoic Acid: A Multi-Pronged Quorum Sensing Modulator
Originally identified as a diffusible signal factor in Burkholderia cenocepacia, cis-2-dodecenoic acid has demonstrated significant interspecies activity, notably against P. aeruginosa.[1][5][6] Its mechanism is not one of simple competitive inhibition but a broader interference with the QS cascade.
Mechanism of Action: Exogenous application of cis-2-dodecenoic acid has been shown to downregulate the transcriptional expression of key QS regulator genes, including lasR, rhlR, and pqsR.[1][7] This transcriptional repression leads to a subsequent decrease in the production of their cognate signal molecules: 3-oxo-C12-HSL (las), C4-HSL (rhl), and the Pseudomonas quinolone signal (PQS).[1][7] By disrupting the master regulators, cis-2-dodecenoic acid effectively dampens the entire virulence program. Furthermore, it has been shown to interfere with the Type III Secretion System (T3SS), another critical virulence determinant.[1][7]
Comparative Efficacy of Quorum Sensing Inhibitors
The ultimate measure of a QSI's utility lies in its ability to suppress virulence phenotypes. Below is a comparative summary of cis-2-dodecenoic acid against other natural QSIs, with data compiled from various studies on P. aeruginosa.
| Quorum Sensing Inhibitor | Target Organism | Assay | Concentration | Efficacy | Reference |
| cis-2-Dodecenoic Acid | P. aeruginosa PA14 | Biofilm Formation | 0.5 mM | 44.0% reduction | [1] |
| cis-2-Dodecenoic Acid | P. aeruginosa PA14 | Protease Production | 0.5 mM | ~50% reduction | [1] |
| cis-2-Dodecenoic Acid | P. aeruginosa PA14 | Pyocyanin Production | 0.1 mM | ~55% reduction | [8] |
| Trans-cinnamaldehyde | P. aeruginosa PAO1 | Protease Production | Sub-MIC | 65% reduction | [9][10] |
| Trans-cinnamaldehyde | P. aeruginosa PAO1 | Pyocyanin Production | Sub-MIC | 32% reduction | [9][10] |
| Salicylic Acid | P. aeruginosa PAO1 | Pyocyanin Production | Sub-MIC | ~70% reduction | [11] |
| Flavonoids (Chrysin derivative) | P. aeruginosa | LasR-DNA binding | - | Potent inhibitor | [4] |
| Brominated Furanone | E. coli, B. cereus | Biofilm Formation | - | Significant inhibition | [12] |
Note: Direct comparison should be approached with caution due to variations in experimental conditions, strains, and methodologies across studies.
Key Experimental Protocols for QSI Evaluation
This assay quantifies the ability of a compound to prevent biofilm formation.
Causality: The crystal violet dye stains the attached biomass, including cells and extracellular matrix. The amount of retained dye is proportional to the total biofilm mass.
Methodology:
-
Preparation: Grow an overnight culture of P. aeruginosa in a suitable medium (e.g., LB broth).
-
Inoculation: Dilute the overnight culture to a starting OD600 of ~0.02 in fresh medium. Add this suspension to the wells of a 96-well microtiter plate.
-
Treatment: Add the test compound (e.g., cis-2-dodecenoic acid) at various concentrations to the designated wells. Include a solvent control.
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C.
-
Washing: Discard the planktonic culture and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are clear.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at a wavelength of 550-595 nm using a plate reader.
These assays measure the production of key virulence factors controlled by the QS systems.
Causality: The las system directly controls the production of elastase (LasB), while the rhl and pqs systems regulate the production of the redox-active pigment pyocyanin. Measuring their output provides a direct readout of QS pathway activity.
Methodology for Elastase Assay (Elastin-Congo Red Method):
-
Culture: Grow P. aeruginosa in the presence and absence of the QSI for 18-24 hours.
-
Supernatant Collection: Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
Reaction: Add the supernatant to a reaction buffer containing Elastin-Congo Red (ECR).
-
Incubation: Incubate the mixture at 37°C for several hours with shaking.
-
Precipitation: Stop the reaction and pellet the un-degraded ECR by centrifugation.
-
Quantification: Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of degraded ECR, indicating elastase activity.
Methodology for Pyocyanin Assay:
-
Culture: Grow P. aeruginosa in a suitable medium (e.g., King's A) with and without the QSI for 24-48 hours.
-
Extraction: Extract pyocyanin from the cell-free supernatant using chloroform.
-
Re-extraction: Re-extract the pyocyanin from the chloroform phase into an acidic solution (0.2 M HCl), which turns it pink.
-
Quantification: Measure the absorbance of the pink solution at 520 nm.
Conclusion and Future Outlook
Cis-2-dodecenoic acid stands out as a potent modulator of P. aeruginosa virulence, acting broadly on the transcriptional regulation of the QS network. While natural compounds like trans-cinnamaldehyde and salicylic acid also show significant promise, the multi-targeted action of cis-2-dodecenoic acid makes it a particularly compelling candidate for further preclinical development.[6] The future of anti-virulence therapy will likely involve combination strategies, pairing QSIs with conventional antibiotics to overcome resistance and eradicate persistent infections. The protocols and comparative data presented here provide a foundational framework for researchers to rationally design and evaluate the next generation of anti-pathogenic agents.
References
- 1. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - White Rose Research Online [eprints.whiterose.ac.uk]
- 11. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Adjuvant Potential of 2-Dodecenoic Acid: A Comparative Guide to its Synergistic Effects with Antibiotics
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. One promising avenue lies in the use of adjuvants that can potentiate the efficacy of existing antibiotics. This guide provides an in-depth technical comparison of the synergistic effects of 2-dodecenoic acid and its closely related analogues, such as cis-2-decenoic acid (CDA), with different classes of antibiotics. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals to evaluate these synergistic interactions in their own work.
Introduction to this compound and its Role as a Biofilm Dispersal Agent
This compound belongs to a class of unsaturated fatty acids that have been identified as signaling molecules in bacteria. A closely studied analogue, cis-2-decenoic acid (CDA), is a diffusible signal factor produced by Pseudomonas aeruginosa that is known to induce the dispersal of established biofilms across a range of both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][2] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant protection against antibiotics and the host immune system.[1] The ability of molecules like this compound to break down this defensive barrier is a key aspect of their potential as antibiotic adjuvants.
The core principle behind this synergistic approach is that by dispersing the biofilm, the fatty acid exposes individual, planktonic bacteria to the antibiotic, rendering them more susceptible to its action.[3][4][5] Furthermore, these signaling molecules have been shown to revert antibiotic-tolerant "persister" cells to a metabolically active state, making them vulnerable to antimicrobial agents that target active cellular processes.[2][6][7]
Mechanisms of Synergy: More Than Just Biofilm Dispersal
The synergistic interaction between this compound analogues and antibiotics is multifactorial. While biofilm dispersal is a primary contributor, other mechanisms play a crucial role.
Increased Membrane Permeability: Studies have shown that cis-2-decenoic acid interacts with the bacterial cell membrane, leading to increased permeability.[8][9] This disruption of the membrane integrity allows for enhanced uptake of antibiotics, leading to higher intracellular concentrations and greater efficacy. Evidence for this includes increased uptake of fluorescent probes and leakage of intracellular components like ATP.[8]
Reversion of Persister Cells: Persister cells are a subpopulation of dormant, metabolically inactive cells within a biofilm that exhibit high tolerance to antibiotics. Cis-2-decenoic acid has been demonstrated to "awaken" these cells, increasing their metabolic activity and thereby making them susceptible to antibiotics that target active processes like protein synthesis or DNA replication.[2][6][7]
The proposed mechanisms of action are visualized in the following diagram:
Caption: Proposed mechanisms of synergistic action between this compound and antibiotics.
Comparative Analysis of Synergistic Effects with Different Antibiotic Classes
Experimental data indicates that this compound analogues exhibit synergistic or additive effects with a variety of antibiotic classes against both Gram-positive and Gram-negative bacteria. The degree of synergy can be quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy.
| Antibiotic Class | Representative Antibiotic | Target Organism(s) | Observed Effect | FIC Index | Reference(s) |
| Aminoglycosides | Amikacin | S. aureus, P. aeruginosa | Additive | >0.5 - 1.0 | [8] |
| Tobramycin | P. aeruginosa | Synergistic (decreased MIC) | Not specified | [10][11] | |
| β-Lactams | Ceftazidime | P. aeruginosa | Additive | >0.5 - 1.0 | [8] |
| Ampicillin | E. coli, K. pneumoniae | Synergistic (biofilm eradication) | Not specified | [4] | |
| Fluoroquinolones | Ciprofloxacin | E. coli, K. pneumoniae | Synergistic (biofilm eradication) | Not specified | [4] |
| Tetracyclines | Tetracycline | S. aureus, P. aeruginosa | Additive/Synergistic | ≤1.0 | [8] |
| Glycopeptides | Vancomycin | S. aureus | Additive | >0.5 - 1.0 | [3][8] |
| Lipopeptides | Daptomycin | S. aureus | Additive | >0.5 - 1.0 | [3][8] |
| Oxazolidinones | Linezolid | S. aureus | Synergistic | ≤0.5 | [3] |
Experimental Protocol: The Checkerboard Microdilution Assay
To quantitatively assess the synergistic effects of this compound with antibiotics, the checkerboard microdilution assay is a standard and high-throughput method.[12][13]
Principle
This assay involves testing serial dilutions of two agents (this compound and an antibiotic) both individually and in combination in a 96-well microtiter plate.[13] The growth of the target microorganism is monitored, and the minimum inhibitory concentration (MIC) of each agent alone and in combination is determined. From these values, the FIC index is calculated to determine the nature of the interaction.
Materials
-
96-well microtiter plates
-
This compound stock solution
-
Antibiotic stock solution
-
Target microorganism culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic at a concentration that is a multiple of the highest concentration to be tested.
-
Culture the target microorganism overnight and dilute to a standardized inoculum of approximately 5 x 10^5 CFU/mL.[14]
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
In the first column, add 50 µL of the this compound stock solution to the first well and perform serial dilutions down the column.
-
Similarly, in the first row, add 50 µL of the antibiotic stock solution to the first well and perform serial dilutions across the row.
-
This creates a gradient of both compounds across the plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well.
-
Include a growth control (no antimicrobial agents) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-24 hours.[14]
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index using the following formulas:[14][15]
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Agent A + FIC of Agent B
-
-
-
Interpretation of Results: [14][16]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
The following diagram illustrates the checkerboard assay workflow:
Caption: Workflow for the checkerboard microdilution assay to determine synergy.
Concluding Remarks and Future Directions
The synergistic combination of this compound and its analogues with conventional antibiotics presents a compelling strategy to combat bacterial biofilms and overcome antibiotic resistance. The multifaceted mechanism of action, involving biofilm dispersal, increased membrane permeability, and reversion of persister cells, makes it a versatile adjuvant for various antibiotic classes. The provided experimental framework enables researchers to systematically evaluate these synergistic interactions and identify promising combinations for further preclinical and clinical development. Future research should focus on in vivo studies to validate these in vitro findings and explore the potential for developing novel therapeutic formulations that co-deliver this compound and antibiotics to the site of infection.
References
- 1. Biofilm - Wikipedia [en.wikipedia.org]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combination of cis-2-decenoic acid and antibiotics eradicates pre-established catheter-associated biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated Fatty Acid, cis-2-Decenoic Acid, in Combination with Disinfectants or Antibiotics Removes Pre-Established Biofilms Formed by Food-Related Bacteria | PLOS One [journals.plos.org]
- 6. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid signaling molecule cis-2-decenoic acid increases metabolic activity and reverts persister cells to an antimicrobial-susceptible state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. emerypharma.com [emerypharma.com]
A Comparative Guide to 2-Dodecenoic Acid and Its Synthetic Analogs in Biofilm Disruption and Quorum Sensing Inhibition
In the persistent battle against microbial resistance, the focus of research has pivoted from conventional bactericidal and bacteriostatic agents to strategies that disarm pathogens by disrupting their communication and defense mechanisms. At the forefront of this paradigm shift is the study of fatty acid signaling molecules, with 2-dodecenoic acid emerging as a significant modulator of bacterial behavior. This guide provides an in-depth comparative analysis of this compound and its synthetic analogs, offering researchers, scientists, and drug development professionals a comprehensive understanding of their potential in combating bacterial biofilms and virulence.
The Central Role of this compound in Bacterial Communication
This compound, particularly its cis isomer (cis-2-dodecenoic acid), is a fatty acid messenger molecule that plays a crucial role in intraspecies and interspecies bacterial communication.[1] Originally identified in Burkholderia cenocepacia, it is a member of the diffusible signal factor (DSF) family of quorum sensing (QS) molecules.[1] Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors.[2]
The formation of biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, renders bacteria notoriously resistant to conventional antibiotics and host immune responses.[3][4] this compound has been shown to interfere with QS systems, leading to the inhibition of biofilm formation and the dispersal of established biofilms in a variety of pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[1][5] This interference makes bacteria more susceptible to conventional antibiotic treatments, highlighting the potential of this compound as an adjunctive therapy.[6]
Synthetic Analogs: Engineering Enhanced Bioactivity
The inherent biological activity of this compound has inspired the design and synthesis of structural analogs with the aim of enhancing its therapeutic potential. The rationale behind developing synthetic analogs includes improving stability, increasing potency, and elucidating the structure-activity relationships (SAR) that govern its anti-biofilm and quorum sensing inhibitory effects.
A notable example is the development of cyclopropanated analogs. The double bond in cis-2-alkenoic acids is susceptible to isomerization to the less active trans configuration. To address this, researchers have synthesized analogs where the double bond is replaced with a cyclopropyl ring, effectively locking the molecule in an active conformation.
Case Study: 2-Heptylcyclopropane-1-Carboxylic Acid (2CP)
A compelling study demonstrated the successful synthesis of 2-heptylcyclopropane-1-carboxylic acid (2CP), a cyclopropanated analog of the closely related cis-2-decenoic acid.[1] This analog exhibited similar or, in some cases, improved bioactivity in biofilm dispersal and inhibition against both Staphylococcus aureus and Pseudomonas aeruginosa.[1]
Key Findings:
-
Enhanced Biofilm Dispersal: At a concentration of 125 µg/ml, 2CP dispersed nearly 100% of S. aureus biofilm, compared to only 25% dispersal by cis-2-decenoic acid.[1]
-
Synergistic Effects with Antibiotics: When combined with conventional antibiotics such as tobramycin and levofloxacin, 2CP demonstrated synergistic effects in the eradication of both S. aureus and P. aeruginosa biofilms.[1]
-
Biocompatibility: 2CP showed favorable biocompatibility, with fibroblast viability remaining above 80% at concentrations below 1 mg/ml.[1]
These findings underscore the potential of synthetic modification to enhance the anti-biofilm efficacy of natural fatty acid signaling molecules.
Comparative Performance Data
The following table summarizes the comparative performance of this compound and its analogs based on available experimental data. This data provides a quantitative basis for evaluating their potential as anti-biofilm agents.
| Compound | Target Organism(s) | Key Performance Metric(s) | Concentration | Efficacy | Reference(s) |
| cis-2-Dodecenoic acid | Pseudomonas aeruginosa, Burkholderia cenocepacia, Staphylococcus aureus | Biofilm Inhibition, Reduction in Virulence Factors, Increased Antibiotic Susceptibility | As low as 310 nM | Significant reduction in biofilm formation | [5] |
| 2-Heptylcyclopropane-1-carboxylic acid (2CP) | Staphylococcus aureus, Pseudomonas aeruginosa | Biofilm Dispersal, Biofilm Inhibition, Biofilm Eradication (with antibiotics) | 125 µg/ml | ~100% dispersal of S. aureus biofilm; Synergistic with tobramycin and levofloxacin | [1] |
| cis-2-Decenoic acid | Staphylococcus aureus, Pseudomonas aeruginosa | Biofilm Dispersal | 125 µg/ml | ~25% dispersal of S. aureus biofilm; ~40% dispersal of P. aeruginosa biofilm | [1] |
| trans-2-Decenoic acid | Staphylococcus aureus, Pseudomonas aeruginosa | Biofilm Dispersal | 125 µg/ml | No significant dispersal of S. aureus biofilm; ~40% dispersal of P. aeruginosa biofilm | [1] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments in the study of this compound and its analogs.
Protocol 1: Synthesis of 2-Alkenoic Acid Analogs
The synthesis of 2-alkenoic acid analogs can be achieved through various organic synthesis routes. A general method involves the Wittig reaction or Horner-Wadsworth-Emmons reaction to introduce the double bond, followed by hydrolysis of the resulting ester. For cyclopropanated analogs, a Simmons-Smith reaction on an appropriate allylic alcohol precursor can be employed.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)
-
Sterile broth
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compound in sterile broth in the wells of a 96-well plate.
-
Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol 3: Biofilm Inhibition Assay (Crystal Violet Staining)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Test compound
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or Glacial Acetic Acid (30%)
Procedure:
-
Prepare Cultures: Grow bacterial cultures to the mid-logarithmic phase.
-
Inoculate Plates: Add the bacterial culture and the test compound at various concentrations to the wells of a 96-well plate. Include a control with no compound.
-
Incubate: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Stain: Add crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash: Wash the wells again with PBS to remove excess stain.
-
Solubilize: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantify: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm. A lower absorbance indicates greater inhibition of biofilm formation.
Mechanism of Action: Interference with Quorum Sensing
The primary mechanism by which this compound and its analogs exert their anti-biofilm effects is through the disruption of quorum sensing signaling pathways. In P. aeruginosa, for instance, there are multiple interconnected QS systems, including the las, rhl, and pqs systems. This compound has been shown to down-regulate the expression of key regulatory genes in these systems, such as lasR, rhlR, and pqsR.[7] This leads to a decrease in the production of QS signal molecules and, consequently, a reduction in the expression of virulence factors and biofilm formation.
Conclusion and Future Directions
This compound and its synthetic analogs represent a promising frontier in the development of novel anti-biofilm therapies. Their ability to disrupt bacterial communication without exerting direct selective pressure for resistance makes them attractive candidates for combating chronic and device-associated infections. The comparative data presented in this guide highlight the potential for rational design of analogs with enhanced potency and stability.
Future research should focus on expanding the library of synthetic analogs and conducting comprehensive structure-activity relationship studies to identify the key molecular features required for optimal activity. Furthermore, in vivo studies are crucial to validate the efficacy and safety of these compounds in clinically relevant models. The continued exploration of these fascinating molecules holds the key to developing next-generation strategies to overcome the formidable challenge of bacterial biofilms.
References
- 1. Frontiers | 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms [frontiersin.org]
- 2. Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-2-Alkenoic Acids as Promising Drugs for the Control of Biofilm Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [ask.orkg.org]
- 5. benchchem.com [benchchem.com]
- 6. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing quorum sensing inhibitors of Pseudomonas aeruginosa utilizing FabI: an enzymic drug target from fatty acid synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of 2-Dodecenoic Acid in Attenuating Virulence
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the anti-virulence properties of 2-Dodecenoic acid (BDSF). We will explore its mechanism of action against key opportunistic pathogens, benchmark its performance against other virulence inhibitors, and provide detailed experimental protocols to validate these findings in your own research.
Introduction: A Shift in Anti-Infective Strategy
The escalating crisis of antibiotic resistance necessitates a paradigm shift from bactericidal or bacteriostatic agents to strategies that disarm pathogens without exerting strong selective pressure for resistance. One of the most promising approaches is the inhibition of virulence, particularly through the disruption of bacterial communication systems like quorum sensing (QS).
cis-2-Dodecenoic acid (BDSF), a fatty acid signaling molecule originally identified in Burkholderia cenocepacia, has emerged as a potent modulator of virulence in a broad spectrum of pathogens, including the bacterium Pseudomonas aeruginosa and the fungus Candida albicans. This guide will dissect the mechanisms by which BDSF achieves this and compare its efficacy to other known virulence inhibitors.
Mechanism of Action: How this compound Disrupts Pathogen Communication and Development
Pseudomonas aeruginosa: A Multi-Pronged Attack on Quorum Sensing and Secretion Systems
In the opportunistic pathogen P. aeruginosa, virulence is tightly regulated by a hierarchical quorum-sensing network composed of the las, rhl, and pqs systems. BDSF has been shown to interfere with this intricate communication network at multiple levels.[1][2][3]
Exogenous application of BDSF leads to a significant reduction in the transcription of key QS regulatory genes, including lasR, pqsR, and rhlR.[1][2] This, in turn, diminishes the production of their cognate signaling molecules: 3-oxo-C12-HSL, Pseudomonas quinolone signal (PQS), and C4-HSL, respectively.[1][2] The downstream effect is a marked decrease in the expression of numerous virulence factors, including proteases, elastases, and the toxic pigment pyocyanin. Furthermore, BDSF has been demonstrated to inhibit the Type III Secretion System (T3SS), a critical apparatus for injecting toxins into host cells.[1][2]
Candida albicans: Halting the Morphological Switch to Virulence
The virulence of the opportunistic fungus Candida albicans is intrinsically linked to its ability to transition from a unicellular yeast to a filamentous hyphal form. This morphological switch is crucial for tissue invasion and biofilm formation. BDSF has been shown to be a potent inhibitor of this yeast-to-hypha transition.[4][5]
The mechanism of action in C. albicans involves the modulation of key transcriptional regulators of filamentation. BDSF treatment leads to an upregulation of UBI4 and SFL1, which are known repressors of hyphal growth.[4] This, in turn, promotes the degradation of Sfl2, an activator of filamentous growth, effectively locking the fungus in its less virulent yeast form.[4]
Comparative Efficacy: this compound vs. Alternative Virulence Inhibitors
To provide a clear perspective on the potency of BDSF, the following table summarizes its efficacy in inhibiting key virulence factors in P. aeruginosa and compares it with other well-characterized quorum sensing inhibitors.
| Inhibitor | Target Organism | Virulence Factor | Concentration | % Inhibition | Reference(s) |
| This compound (BDSF) | P. aeruginosa | Biofilm Formation | 0.5 mM | ~44% | [6] |
| Protease Production | 0.5 mM | ~50% | [6] | ||
| Pyocyanin Production | 0.1 mM | ~55% | [6] | ||
| Furanone C-30 | P. aeruginosa | Biofilm Formation | 5 µg/ml | Significant | [7] |
| Elastase Production | 50 µg/ml | ~70% | [8] | ||
| Sotolon (Furanone) | P. aeruginosa | Biofilm Formation | 50 µg/mL | ~60% | [9] |
| Protease Production | 50 µg/mL | ~71% | [9] | ||
| Pyocyanin Production | 50 µg/mL | Significant | [9] | ||
| Flavonoids (e.g., Quercetin) | P. aeruginosa | Biofilm Formation | 400 µM | Significant | [10] |
| Violacein Production (C. violaceum) | 40 µM | >90% | [11] | ||
| cis-2-Decenoic acid | P. aeruginosa | Biofilm Dispersion | - | Induces | [12] |
Experimental Protocols for Validating Anti-Virulence Activity
To facilitate the independent verification and exploration of these findings, we provide detailed, step-by-step protocols for key in vitro assays.
Workflow for Assessing Anti-Virulence Activity
Protocol 1: Pseudomonas aeruginosa Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the ability of a compound to inhibit biofilm formation.
-
Culture Preparation: Grow a culture of P. aeruginosa (e.g., PAO1 or PA14) overnight in a suitable medium such as LB broth at 37°C with shaking.
-
Dilution: Dilute the overnight culture 1:100 in fresh M63 minimal medium supplemented with glucose and casamino acids.
-
Assay Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted culture to each well. Add various concentrations of this compound (and controls) to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Washing: Carefully discard the planktonic cells and gently wash the wells twice with 150 µL of sterile water.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the plate three to four times with water.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 550-590 nm using a plate reader.[1][13][14]
Protocol 2: Pyocyanin Quantification Assay
This assay measures the production of the blue-green virulence factor pyocyanin.
-
Culture Growth: Grow P. aeruginosa in King's A medium in the presence of varying concentrations of this compound for 18-24 hours at 37°C with shaking.
-
Extraction: Transfer 3 mL of the culture supernatant to a new tube and add 1.5 mL of chloroform. Vortex to extract the pyocyanin into the chloroform layer.
-
Acidification: Transfer the blue chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to move the pyocyanin to the acidic aqueous layer, which will turn pink.
-
Quantification: Measure the absorbance of the pink (top) layer at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the OD520 by 17.072.[2]
Protocol 3: Protease Activity Assay
This protocol assesses the secretion of proteases into the culture supernatant.
-
Supernatant Collection: Grow P. aeruginosa with and without this compound. Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
Assay Reaction: In a microplate or microcentrifuge tubes, mix a protease substrate (e.g., azocasein or a dye-labeled protein) with the collected supernatant.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2.5 hours).
-
Precipitation (for azocasein): Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested substrate.
-
Quantification: Centrifuge to pellet the precipitate. Measure the absorbance of the supernatant at a wavelength appropriate for the substrate used (e.g., 366 nm for azocasein, 570 nm for some dye-labeled substrates).[15]
Protocol 4: Candida albicans Hyphal Formation Inhibition Assay
This assay evaluates the effect of a compound on the yeast-to-hypha transition.
-
Yeast Culture: Grow C. albicans (e.g., SC5314) overnight in YPD medium at 30°C.
-
Cell Preparation: Wash the yeast cells with sterile PBS and resuspend them in a hypha-inducing medium (e.g., RPMI-1640 or YPD with 10% fetal bovine serum) to a concentration of 1 x 10^6 cells/mL.
-
Treatment: In a 96-well plate, add the cell suspension and serial dilutions of this compound. Include a vehicle control.
-
Induction: Incubate the plate at 37°C for 2-4 hours to induce hyphal formation.
-
Microscopy and Quantification: Observe the cell morphology using an inverted microscope. Quantify the percentage of cells that have formed germ tubes or true hyphae versus those remaining in the yeast form. Count at least 300 cells per condition for statistical significance.[4][16][17]
Conclusion and Future Directions
The compelling body of evidence strongly supports the role of this compound as a significant inhibitor of virulence in both bacterial and fungal pathogens. Its multi-targeted mechanism of action in P. aeruginosa and its potent inhibition of the key virulence trait of morphogenesis in C. albicans make it a highly attractive candidate for the development of novel anti-virulence therapies. The comparative data presented here positions BDSF favorably against other known virulence inhibitors.
Future research should focus on in vivo efficacy studies to translate these promising in vitro findings into potential clinical applications. Furthermore, medicinal chemistry efforts to synthesize more potent and pharmacokinetically optimized analogs of BDSF could pave the way for a new generation of anti-infectives that circumvent the challenge of traditional antibiotic resistance.
References
- 1. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Tackling Virulence of Pseudomonas aeruginosa by the Natural Furanone Sotolon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. static.igem.org [static.igem.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Inhibition of Yeast-to-Hypha Transition and Virulence of Candida albicans by 2-Alkylaminoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2-Dodecenoic Acid in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of escalating antibiotic resistance, the exploration of novel antimicrobial strategies is paramount. One such avenue of intense investigation is the targeting of bacterial communication systems, or quorum sensing (QS), which orchestrates virulence and biofilm formation in a host of pathogenic bacteria. This guide provides a comprehensive analysis of the in vivo efficacy of 2-dodecenoic acid (DDA), a fatty acid signaling molecule, in preclinical animal models of infection. We will delve into its mechanism of action, compare its performance against established antibiotic regimens, and provide detailed experimental protocols for its evaluation.
The Rise of this compound: A Disrupter of Bacterial Communication
This compound, particularly its cis- isomer, also known as cis-2-decenoic acid (CDA) or Burkholderia diffusible signal factor (BDSF), is a naturally occurring fatty acid that has garnered significant attention for its ability to modulate bacterial behavior.[1][2] Unlike traditional antibiotics that directly kill bacteria, DDA primarily functions as a signaling molecule that interferes with the intricate QS networks governing pathogenesis. This disruption can lead to a reduction in virulence factor production and, most notably, the dispersion of resilient bacterial biofilms.[1][3] Biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics and a leading cause of chronic and recurrent infections.[3]
The primary targets of DDA's action are clinically significant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, both of which are notorious for forming biofilms on medical devices and in chronic wounds.[4][5]
Mechanism of Action: Interference with Quorum Sensing
The efficacy of this compound stems from its ability to interfere with bacterial cell-to-cell communication. In many Gram-negative bacteria, such as Pseudomonas aeruginosa, DDA has been shown to modulate the expression of genes regulated by QS systems.[2] This interference can lead to a downregulation of virulence factors and a reduction in biofilm formation.[2]
In the case of Burkholderia cenocepacia, the BDSF/cis-2-dodecenoic acid signaling pathway is well-characterized. BDSF is synthesized by the RpfF protein and is recognized by the sensor kinase RpfR. This interaction modulates the intracellular levels of the secondary messenger cyclic dimeric GMP (c-di-GMP), which in turn controls a wide array of cellular processes, including biofilm formation and virulence.[6]
Below is a diagram illustrating the proposed mechanism of action of this compound in interfering with bacterial quorum sensing.
Caption: Mechanism of this compound in Quorum Sensing Interference.
Comparative In Vivo Efficacy: this compound vs. Standard Antibiotics
While in vitro studies have consistently demonstrated the promise of this compound, particularly in its synergistic activity with conventional antibiotics, comprehensive in vivo comparative data is still emerging. The following tables summarize the available data on the efficacy of DDA and its comparators in animal models of Pseudomonas aeruginosa and Staphylococcus aureus infections.
Table 1: In Vivo Efficacy Against Pseudomonas aeruginosa Biofilm Infections
| Treatment | Animal Model | Infection Type | Key Findings | Citation(s) |
| This compound (BDSF) | Zebrafish Embryo | Systemic Infection | Reduced virulence of P. aeruginosa. | [2] |
| Tobramycin | Mouse | Thigh Infection | Effective in reducing bacterial load. | [7] |
| Ciprofloxacin | Mouse | Thigh Infection | More potent than tobramycin in reducing bacterial load. | [7] |
| Combination Therapy (in vitro) | - | Biofilm | DDA decreased the MIC of Tobramycin. |
Table 2: In Vivo Efficacy Against Staphylococcus aureus Biofilm Infections
| Treatment | Animal Model | Infection Type | Key Findings | Citation(s) |
| This compound (C2DA) | Murine | Periprosthetic Joint Infection | Efficacy demonstrated (quantitative data not detailed in abstract). | [8] |
| Vancomycin | Rat | Catheter-associated | Systemic administration often combined with catheter lock solutions. | [8] |
| Linezolid | - | - | - | |
| Daptomycin | - | - | - | |
| Combination Therapy (in vitro) | - | Biofilm | C2DA in combination with daptomycin, vancomycin, or linezolid enhanced biofilm inhibition. | [4] |
Experimental Protocols for In Vivo Efficacy Assessment
The following are detailed, step-by-step methodologies for key experiments to evaluate the in vivo efficacy of this compound.
Murine Model of Catheter-Associated Biofilm Infection
This model is crucial for assessing the efficacy of anti-biofilm agents against device-related infections.
Methodology:
-
Animal Model: Utilize adult male Sprague-Dawley rats.[9]
-
Catheter Preparation: Aseptically implant a silicone catheter into the jugular vein, tunneling it subcutaneously to exit at the nape of the neck.
-
Infection Induction:
-
Culture a biofilm-forming strain of Staphylococcus aureus (e.g., a clinical isolate known for causing catheter-related bloodstream infections) overnight in a suitable broth.
-
Dilute the bacterial culture to the desired concentration (e.g., 10^4 CFU/mL).
-
Instill a small volume (e.g., 200 µL) of the bacterial suspension into the catheter lumen to initiate biofilm formation.[8]
-
-
Treatment Regimen:
-
Prepare a solution of this compound at the desired concentration.
-
For the treatment group, instill the DDA solution into the infected catheters (as a "lock" therapy) for a specified duration (e.g., daily for 4 days).[8]
-
For the comparator group, administer a standard antibiotic (e.g., vancomycin) systemically (e.g., subcutaneous injection every 12 hours) and/or as a catheter lock solution.[8]
-
Include a control group receiving a vehicle solution.
-
-
Outcome Measures:
-
At the end of the treatment period, euthanize the animals and aseptically remove the catheters.
-
Quantify the bacterial load within the catheters by sonication to dislodge the biofilm, followed by serial dilution and plating for colony-forming unit (CFU) enumeration.
-
Assess systemic infection by performing quantitative cultures of blood and major organs (e.g., heart, liver, lungs, kidneys).[9]
-
Monitor animal well-being (e.g., weight, clinical signs of infection) throughout the experiment.
-
Zebrafish Embryo Model of Pseudomonas aeruginosa Infection
This high-throughput model is ideal for rapid screening of antimicrobial compounds.
Methodology:
-
Animal Model: Use zebrafish embryos at 2-3 days post-fertilization (dpf).
-
Infection Induction:
-
Culture Pseudomonas aeruginosa to the desired optical density.
-
Microinject a precise volume of the bacterial suspension (e.g., 1-5 nL containing a specific CFU count) into a consistent location, such as the hindbrain ventricle or the circulation.
-
-
Treatment Administration:
-
At a set time post-infection (e.g., 2 hours), administer this compound by microinjection at the same site or by adding it to the embryo medium.
-
Include comparator groups treated with a standard antibiotic (e.g., tobramycin) and a vehicle control.
-
-
Outcome Measures:
-
Monitor embryo survival over a set period (e.g., 24-48 hours).
-
Quantify the bacterial burden in individual or pooled embryos by homogenization and CFU plating.
-
Utilize transgenic zebrafish lines with fluorescently labeled immune cells to visualize the host immune response to infection and treatment.
-
Below is a diagram illustrating the general experimental workflow for assessing the in vivo efficacy of this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
Conclusion and Future Directions
This compound represents a promising departure from conventional antibiotic therapies. Its mode of action, centered on the disruption of bacterial communication and biofilm integrity, offers a potential solution to the challenge of antibiotic resistance. While in vitro studies have robustly demonstrated its synergistic potential with existing antibiotics, the body of in vivo comparative data is still growing.
Future research should focus on conducting head-to-head in vivo comparisons of this compound, both alone and in combination with standard-of-care antibiotics, against a broader range of clinically relevant bacterial strains and in more complex infection models. Elucidating the optimal dosing, delivery mechanisms, and potential for resistance development will be critical for translating this promising molecule from the laboratory to the clinic. The experimental frameworks outlined in this guide provide a solid foundation for these crucial next steps in the development of novel anti-biofilm and anti-virulence therapies.
References
- 1. Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Mouse Model of Chronic Pseudomonas aeruginosa Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Model of Staphylococcus aureus central venous catheter-associated infection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The zebrafish embryo model: unveiling its potential for investigating phage therapy against methicillin-resistant Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Validation of 2-Dodecenoic Acid Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pervasive Language of Fatty Acid Signaling
In the intricate world of intercellular communication, small molecules often serve as a universal language, transcending species boundaries. Among these molecular messengers, fatty acids have emerged as a crucial class of signaling molecules, orchestrating a diverse array of biological processes. One such molecule, cis-2-dodecenoic acid (2-DA), also known as Burkholderia diffusible signal factor (BDSF), has garnered significant attention for its role in regulating virulence and social behaviors in various microorganisms.[1][2] This guide provides a comprehensive comparison of 2-DA signaling across different species, offering supporting experimental data and detailed protocols to facilitate further research and drug development.
Initially identified in the opportunistic human pathogen Burkholderia cenocepacia, 2-DA is a key player in quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density.[2][3] This signaling system is integral to the regulation of virulence-associated phenotypes, including biofilm formation, motility, and the production of virulence factors.[2][4] The conservation of similar fatty acid signaling molecules across different bacterial species, and even in eukaryotes, highlights the evolutionary significance of this communication system and presents opportunities for the development of broad-spectrum anti-virulence therapies.
This guide will delve into the signaling pathways of 2-DA and its analogs in representative species, provide a comparative analysis of their effects, and offer detailed experimental workflows for the cross-species validation of these signaling events.
Section 1: 2-DA Signaling Across Kingdoms: A Comparative Overview
While first characterized in Gram-negative bacteria, the influence of 2-DA and structurally related molecules extends to other bacteria and even to eukaryotic organisms, demonstrating a remarkable degree of cross-kingdom communication.
Bacterial Communication: The Role of 2-DA in Pseudomonas aeruginosa
Pseudomonas aeruginosa, a notorious opportunistic pathogen, also utilizes a fatty acid signaling system. While it produces its own diffusible signal factor, cis-2-decenoic acid, it is also responsive to 2-DA produced by B. cenocepacia.[5][6][7] This interspecies cross-talk has significant implications for polymicrobial infections.
Key Effects of 2-DA on P. aeruginosa :
-
Inhibition of Biofilm Formation: Exogenous 2-DA has been shown to significantly decrease biofilm formation in P. aeruginosa.[6]
-
Modulation of Quorum Sensing: 2-DA can interfere with the native QS systems of P. aeruginosa, leading to a downregulation of virulence factor production.[6][7]
-
Attenuation of Virulence: Treatment with 2-DA has been demonstrated to reduce the virulence of P. aeruginosa in both in vitro cell culture models and in vivo models like zebrafish.[6][7]
Inter-Kingdom Signaling: The Impact of 2-DA on Caenorhabditis elegans
The nematode Caenorhabditis elegans has become a powerful model for studying host-pathogen interactions and the effects of bacterial signaling molecules. The influence of 2-DA on C. elegans provides a valuable system for assessing the in-vivo consequences of this bacterial signal.
Observed Effects of Bacterial Signaling on C. elegans :
-
Pathogen Virulence: The production of signaling molecules by pathogens like P. aeruginosa can directly impact the survival of C. elegans. For instance, hydrogen cyanide, a product of P. aeruginosa, is a primary toxic factor in the killing of the nematode.[8]
-
Behavioral Responses: C. elegans can exhibit behavioral changes in response to bacterial metabolites, which can be used as a readout for the biological activity of signaling molecules.
The study of how 2-DA specifically modulates C. elegans's response to pathogens is an active area of research, with the potential to reveal conserved mechanisms of host response to bacterial signals.
Section 2: Experimental Workflows for Cross-Species Validation
To rigorously validate the cross-species effects of 2-DA signaling, a combination of microbiological, eukaryotic model organism-based, and analytical chemistry techniques is essential.
Quantifying Bacterial Responses to 2-DA
A fundamental step in cross-species validation is to quantify the phenotypic changes induced by 2-DA in different bacterial species.
Experimental Protocol: Bacterial Swarming Motility Assay
This protocol assesses the effect of 2-DA on the swarming motility of P. aeruginosa, a key virulence-associated phenotype.
Materials:
-
P. aeruginosa strain (e.g., PA14)
-
Luria-Bertani (LB) agar plates (0.5% agar)
-
2-Dodecenoic acid (stock solution in ethanol)
-
Ethanol (vehicle control)
-
Sterile toothpicks or inoculation loops
-
Incubator (37°C)
Procedure:
-
Prepare LB agar plates containing different concentrations of 2-DA (e.g., 0, 5, 25 µM). Ensure the final ethanol concentration is the same across all plates, including the vehicle control.
-
Grow an overnight culture of P. aeruginosa in LB broth.
-
Normalize the bacterial culture to a specific optical density (e.g., OD600 of 1.0).
-
Carefully inoculate 2 µL of the normalized culture onto the center of each agar plate.
-
Incubate the plates at 37°C for 16-24 hours.
-
Measure the diameter of the swarming zone for each plate.
-
Compare the swarming diameters of the 2-DA treated plates to the vehicle control.
Data Presentation:
| 2-DA Concentration (µM) | Average Swarming Diameter (mm) ± SD |
| 0 (Vehicle Control) | X ± Y |
| 5 | A ± B |
| 25 | C ± D |
Note: Replace X, Y, A, B, C, and D with experimental data.
Assessing In-Vivo Effects using C. elegans**
The C. elegans model allows for the evaluation of the in-vivo consequences of 2-DA signaling on a whole organism.
Experimental Protocol: C. elegans Pathogen Resistance Assay
This assay determines if 2-DA can protect C. elegans from killing by pathogenic bacteria like P. aeruginosa.
Materials:
-
Wild-type C. elegans (e.g., N2 strain)
-
P. aeruginosa strain (e.g., PA14)
-
E. coli OP50 (standard C. elegans food source)
-
Nematode Growth Medium (NGM) agar plates
-
This compound
-
Fluorodeoxyuridine (FUDR) to prevent progeny growth
-
M9 buffer
Procedure:
-
Prepare NGM plates seeded with E. coli OP50 for maintaining C. elegans.
-
Synchronize a population of C. elegans to the L4 larval stage.
-
Prepare "killing" plates by spreading a lawn of P. aeruginosa PA14 on NGM agar. Incorporate 2-DA at the desired concentration into the agar of the treatment plates and a vehicle control in the control plates.
-
Transfer synchronized L4 worms to the killing plates (approximately 30-50 worms per plate).
-
Incubate the plates at 25°C.
-
Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.
-
Plot survival curves and perform statistical analysis (e.g., Log-rank test).
Data Presentation:
| Treatment | Median Survival (days) | p-value (compared to control) |
| P. aeruginosa (Control) | X | - |
| P. aeruginosa + 2-DA (25 µM) | Y | <0.05 |
Note: Replace X and Y with experimental data.
Analytical Validation: Quantification of 2-DA
Accurate quantification of 2-DA in biological samples is crucial for understanding its production and distribution.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for 2-DA Quantification
This method allows for the sensitive and specific detection of 2-DA in bacterial culture supernatants.
Materials:
-
Bacterial culture supernatant
-
This compound standard
-
Ethyl acetate
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Acidify the bacterial culture supernatant with formic acid.
-
Perform liquid-liquid extraction with ethyl acetate or use SPE for sample cleanup and concentration.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared sample and a series of 2-DA standards onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile and water (both with 0.1% formic acid) as the mobile phase.
-
Detect 2-DA using a mass spectrometer in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of deprotonated 2-DA.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the 2-DA standards against their known concentrations.
-
Determine the concentration of 2-DA in the samples by interpolating their peak areas on the standard curve.
-
Section 3: Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the 2-DA signaling pathway and the experimental workflows.
Diagram 1: Simplified 2-DA Signaling Pathway in Bacteria
Caption: Simplified 2-DA signaling cascade in bacteria.
Diagram 2: Experimental Workflow for Cross-Species Validation
Caption: Workflow for validating 2-DA signaling across species.
Conclusion: A Unified View of Fatty Acid Signaling
The study of this compound and its signaling network provides a compelling example of a conserved communication system that operates both within and between species. By employing a multi-faceted experimental approach that combines microbiology, in-vivo modeling, and analytical chemistry, researchers can unravel the complexities of this signaling language. The validation of cross-species activity not only deepens our fundamental understanding of microbial interactions but also paves the way for the development of novel therapeutic strategies that target these conserved communication pathways to combat infectious diseases.
References
- 1. Intraspecies signaling involving the diffusible signal factor BDSF (cis-2-dodecenoic acid) influences virulence in Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural and Functional Characterization of Diffusible Signal Factor Family Quorum-Sensing Signals Produced by Members of the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cis‐2‐decenoic acid modulates Pseudomonas aeruginosa virulence through a noncanonical transcriptional regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cis-2-dodecenoic acid signal modulates virulence of Pseudomonas aeruginosa through interference with quorum sensing systems and T3SS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa PAO1 Kills Caenorhabditis elegans by Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of Activity: A Comparative Guide to the Structure-Activity Relationship of 2-Dodecenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Fatty Acid
2-Dodecenoic acid, a 12-carbon unsaturated fatty acid, has emerged from the complex world of microbial signaling as a molecule of significant therapeutic interest. Initially identified as a key component of the diffusible signal factor (DSF) family, its cis-isomer acts as a quorum sensing (QS) modulator, capable of disrupting bacterial communication and, consequently, their virulence and biofilm formation.[1][2] This intrinsic biological activity makes the this compound scaffold a compelling starting point for the development of novel anti-infective and potentially anticancer agents.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives. Moving beyond the parent molecule, we will dissect how specific structural modifications—from stereochemistry and chain substitutions to functionalization of the carboxylic acid head—impact biological efficacy. By synthesizing experimental data and established medicinal chemistry principles, this document serves as a comparative framework to guide future research and development in this promising chemical space.
Pillar 1: Stereochemistry of the C2=C3 Double Bond
The geometry of the double bond at the C2 position is a critical determinant of biological activity, particularly in the context of biofilm inhibition. A direct comparative study on the opportunistic fungal pathogen Candida albicans provides a clear illustration of this principle.
Comparative Analysis: cis vs. trans Isomers
Both cis-2-dodecenoic acid (also known as BDSF) and its synthetic isomer, trans-2-dodecenoic acid, have demonstrated the ability to inhibit the formation of C. albicans biofilms.[3][4] Their primary mechanism involves interfering with the morphological switch from yeast to hyphal growth, a critical step in biofilm development.[4] This is evidenced by a significant reduction in germ-tube formation and the downregulation of hyphae-specific genes HWP1 and ALS3.[3][4]
While both isomers are active, quantitative data reveals nuances in their efficacy.
| Compound | Concentration | Target Organism | Biological Endpoint | Efficacy (% Reduction) | Reference |
| cis-2-Dodecenoic Acid | 30 µM | C. albicans | Germ-Tube Formation | ~70% | [3][4] |
| 300 µM | C. albicans | Biofilm Formation | ~90% | [3][4] | |
| trans-2-Dodecenoic Acid | 30 µM | C. albicans | Germ-Tube Formation | ~70% | [3][4] |
| 300 µM | C. albicans | Biofilm Formation | ~60% | [3][4] | |
| cis-11-methyl-2-dodecenoic acid | >300 µM | C. albicans | Biofilm Formation | Less effective than cis/trans isomers | [3][4] |
| Farnesol | >300 µM | C. albicans | Biofilm Formation | Less effective than cis/trans isomers | [3][4] |
Key Insights from the Data:
-
Comparable Potency at Low Concentrations: At 30 µM, both the cis and trans isomers exhibit nearly identical potency in preventing the crucial yeast-to-hyphae transition, reducing germ-tube formation by approximately 70% without affecting overall yeast growth.[3][4]
-
Cis Isomer Superiority in Biofilm Prevention: At higher concentrations (300 µM), the naturally occurring cis isomer is significantly more effective at preventing biofilm formation, achieving a ~90% reduction compared to ~60% for the trans isomer.[3][4] This suggests that while both molecules can interfere with the signaling for hyphal morphogenesis, the specific stereochemistry of the cis form may allow for more efficient interaction with its biological target(s) to prevent the subsequent stages of biofilm maturation.
-
Limited Efficacy on Mature Biofilms: It is crucial to note that neither isomer was effective at disrupting pre-formed biofilms, highlighting their role as preventative rather than eradicative agents.[4]
Caption: Comparative efficacy of cis and trans isomers on biofilm formation.
Pillar 2: Modification of the Carboxylic Acid Headgroup
The polar carboxylic acid group is a primary site for chemical modification to modulate the pharmacokinetic and pharmacodynamic properties of this compound. Converting the acid to esters or amides can significantly impact its lipophilicity, cell permeability, and interaction with biological targets. While direct comparative studies on a full series of this compound esters and amides are not extensively documented, we can infer logical SAR trends from related fatty acid derivatives and fundamental medicinal chemistry principles.
Esterification: Enhancing Lipophilicity
Esterification of the carboxylic acid with various alkyl alcohols is a common strategy to increase lipophilicity. This can enhance the compound's ability to cross bacterial cell membranes.
-
Expected Trend: Increasing the length of the alkyl ester chain (e.g., from methyl to ethyl to butyl) is expected to incrementally increase antimicrobial or anticancer activity up to a certain point. This is due to improved membrane penetration. However, an excessively long chain may lead to a decrease in activity due to poor aqueous solubility or steric hindrance at the target site.
-
Supporting Evidence: While not specific to this compound, studies on other fatty acid derivatives often show this parabolic relationship between alkyl chain length and biological activity. For instance, studies on dodecanoic acid (the saturated analog) derivatives have shown that esterification is a key step in creating novel antimicrobial agents.[5]
Amidation: Introducing Hydrogen Bonding Capabilities
Converting the carboxylic acid to an amide introduces a nitrogen atom, which can act as a hydrogen bond donor and/or acceptor. This provides an opportunity for more specific interactions with biological targets like enzymes or receptors.
-
Primary vs. Secondary vs. Tertiary Amides:
-
Primary amides (-CONH₂): Introduce both hydrogen bond donor and acceptor capabilities.
-
Secondary amides (-CONHR): Retain one hydrogen bond donor site, and the 'R' group can be modified to explore specific binding pockets.
-
Tertiary amides (-CONR₂): Act only as hydrogen bond acceptors and introduce more steric bulk.
-
-
Expected Trend: The activity of amide derivatives will be highly dependent on the specific biological target. If a hydrogen bond donor is crucial for target engagement, primary and secondary amides would be expected to show higher potency than tertiary amides. A study on amide derivatives of other long-chain fatty acids found that the inhibitory action was highly dependent on the specific fatty acid, the amine group, and the target cell type, indicating that no single rule applies to all cases.[6]
Caption: Functionalization of the carboxylic acid headgroup.
Pillar 3: Substitution on the Alkyl Chain
Modifying the 10-carbon tail of this compound offers another avenue to alter its biological activity. Key strategies include hydroxylation and the introduction of methyl groups.
Hydroxylation: A Gateway to Anticancer Activity
The introduction of a hydroxyl group can dramatically change the molecule's properties, often increasing polarity and creating new opportunities for hydrogen bonding. A prominent example is 10-Hydroxy-2-decenoic acid (10-HDA), a major component of royal jelly.
-
10-Hydroxy-2-decenoic Acid (10-HDA): This derivative has demonstrated significant antiproliferative and cytotoxic effects against human breast cancer cells (MCF-7).[7] Studies have shown it can induce G0/G1 cell cycle arrest and apoptosis.[7]
-
2-Hydroxy Derivatives: While not a dodecenoic acid, the synthetic fatty acid 2-hydroxyoleic acid has shown potent, non-toxic anticancer activity by repressing the expression of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[8] This suggests that hydroxylation at the C2 position is a promising strategy for developing anticancer agents.
The position of the hydroxyl group is critical. Hydroxylation at the terminus (e.g., 10-HDA) may allow the carboxylic acid head to bind its primary target while the hydroxyl tail engages in a secondary, stabilizing interaction. Hydroxylation near the head (e.g., C2) could fundamentally alter its primary binding mode and mechanism of action.
Methylation: Fine-Tuning Quorum Sensing Interference
Branching the alkyl chain with methyl groups can influence how the molecule fits into receptor binding pockets.
-
cis-11-methyl-2-dodecenoic acid: This is another naturally occurring DSF. In a direct comparison, it was found to be less effective at inhibiting C. albicans biofilm formation than the unbranched cis-2-dodecenoic acid.[4] However, in its primary role as a bacterial signaling molecule, the cis isomer is vastly more potent than its trans counterpart. The minimum concentration required for the cis isomer to induce a DSF biosensor was approximately 0.5 µM, which was 200-fold lower than that of the trans isomer.[9][10] This underscores the high degree of structural specificity in DSF signaling systems.
Experimental Protocols
To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are essential.
Protocol 1: Biofilm Inhibition and Quantification (Crystal Violet Assay)
This protocol is a standard method for assessing the ability of a compound to inhibit the formation of bacterial or fungal biofilms.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, P. aeruginosa, C. albicans) overnight in an appropriate growth medium (e.g., TSB, LB, YPD). Dilute the culture to a standardized concentration (e.g., 1 x 10⁷ CFU/mL).
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol). Perform serial dilutions in the growth medium to achieve the desired test concentrations.
-
Incubation: In a 96-well microtiter plate, add 100 µL of the microbial inoculum and 100 µL of the compound dilution to each well. Include appropriate controls (medium only, inoculum with solvent, positive control inhibitor).
-
Biofilm Growth: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).
-
Washing: Carefully discard the planktonic (free-floating) cells by gently aspirating the medium. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Final Wash and Solubilization: Discard the crystal violet solution and wash the wells again with PBS until the wash water is clear. Allow the plate to air dry completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the solubilized dye at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.
Protocol 2: Synthesis of 2-Decenoyl Chloride (Precursor for Amides/Esters)
This protocol describes the synthesis of the acyl chloride, a reactive intermediate for creating various derivatives.[11]
-
Setup: In a three-neck round-bottom flask connected to a condenser system, add thionyl chloride (150 mmol).
-
Addition of Acid: While gently shaking the flask, slowly add 2-decenoic acid (100 mmol).
-
Reaction: Seal the system and allow the reaction to proceed for five hours. The reaction converts the carboxylic acid to the more reactive acyl chloride.
-
Workup: The resulting 2-decenoyl chloride can be used directly or purified for subsequent reactions to form esters (by reacting with an alcohol) or amides (by reacting with an amine).[11]
Conclusion and Future Directions
The structure-activity relationship of this compound is a rich field with clear guiding principles. The stereochemistry of the C2=C3 double bond is paramount, with the cis isomer demonstrating superior activity in inhibiting biofilm formation. Modifications to the carboxylic acid headgroup and the alkyl tail provide distinct strategies to modulate activity: esterification primarily influences lipophilicity and cell penetration, amidation introduces specific hydrogen bonding interactions, and chain substitutions like hydroxylation can unlock entirely new biological activities, such as anticancer effects.
While direct comparative data for a full matrix of derivatives is still emerging, the available evidence strongly supports the this compound scaffold as a versatile platform for drug discovery. Future research should focus on the systematic synthesis and evaluation of ester and amide series to generate quantitative SAR data. Elucidating the precise molecular targets for the parent compound and its key derivatives will be crucial for optimizing their design and advancing these promising molecules from the bench to potential clinical applications.
References
- 1. This compound, 4412-16-2 [thegoodscentscompany.com]
- 2. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylamido analogs of endocannabinoids selectively inhibit cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. trans-Δ2-11-methyl-Dodecenoic Acid | 677354-24-4 [chemicalbook.com]
- 11. Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 2-Dodecenoic Acid on Polymicrobial Communities: A Comparative Guide
In the intricate and dynamic world of microbial consortia, the chemical dialogues between species dictate the structure, function, and pathogenic potential of the community. Understanding and modulating these conversations is a cornerstone of modern drug development and microbial ecology research. This guide provides an in-depth technical assessment of 2-dodecenoic acid (DDA), a fatty acid signaling molecule, and its impact on polymicrobial communities, with a particular focus on the clinically relevant interaction between the bacterium Pseudomonas aeruginosa and the fungus Candida albicans. We will objectively compare DDA's performance with other alternatives, supported by experimental data, and provide detailed protocols to empower researchers in this field.
The Challenge of Polymicrobial Communities and the Rise of Signaling Molecules
Polymicrobial infections, particularly those involving biofilms, present a formidable challenge to healthcare.[1][2] These communities, composed of multiple bacterial and fungal species, exhibit emergent properties such as enhanced virulence and increased resistance to antimicrobial agents.[1] At the heart of these complex interactions are signaling molecules that orchestrate collective behaviors, a process known as quorum sensing (QS).[2] Disrupting these communication networks offers a promising therapeutic strategy that moves beyond conventional antimicrobial approaches.
This compound (DDA), also known as Burkholderia diffusible signal factor (BDSF) when in its cis-2-dodecenoic acid form, is a key player in this chemical interplay.[3][4][5] Initially identified in Burkholderia cenocepacia, it has been shown to have broad inter-kingdom signaling effects, influencing both bacteria and fungi.[3][4][5][6]
This compound: A Multifaceted Modulator of Microbial Behavior
DDA's primary mechanism of action involves the regulation of biofilm formation and dispersal. In Burkholderia cenocepacia, BDSF is sensed by the receptor RpfR, which in turn modulates the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key second messenger that controls the transition between motile and sessile lifestyles in bacteria.[3][5] This signaling cascade ultimately impacts virulence, motility, and biofilm formation.[3][4]
The influence of DDA extends beyond its producing organism. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, DDA interferes with its native QS systems and the Type III Secretion System, a critical virulence factor.[7] This cross-species communication highlights the potential of DDA to modulate the behavior of diverse microbial communities.
Furthermore, DDA exhibits inter-kingdom activity, notably on the opportunistic fungal pathogen Candida albicans. It has been shown to inhibit the morphological transition of C. albicans from yeast to hyphal form, a key step in its pathogenesis and biofilm formation.[6] This inhibitory effect on a crucial virulence trait underscores DDA's potential as a broad-spectrum anti-biofilm agent.
Performance Comparison: this compound vs. Alternative Molecules
To objectively assess the performance of DDA, we compare it with other well-characterized signaling molecules and anti-biofilm agents, particularly in the context of their impact on Candida albicans, a common interactor in polymicrobial communities.
Farnesol: The Fungal Quorum-Sensing Counterpart
Farnesol is a sesquiterpenoid alcohol and a well-established quorum-sensing molecule produced by C. albicans. It plays a crucial role in inhibiting filamentation and biofilm formation in a density-dependent manner. Given its analogous function to DDA in modulating fungal morphology, it serves as a primary comparator.
| Molecule | Target Organism(s) | Mechanism of Action | Reported Efficacy (Biofilm Inhibition) |
| This compound (DDA) | Burkholderia cenocepacia, Pseudomonas aeruginosa, Candida albicans, various Gram-positive and Gram-negative bacteria | Modulates c-di-GMP signaling; interferes with bacterial QS and T3SS; inhibits fungal morphogenesis.[3][5][6][7] | 300 µM DDA reduced C. albicans biofilm formation by ~90%.[8] More effective than farnesol at equivalent concentrations.[8] |
| Farnesol | Candida albicans, some bacteria | Inhibits yeast-to-hypha transition in C. albicans.[9][10] | 300 µM farnesol completely inhibited C. albicans biofilm formation.[9][10] |
| Other Fatty Acids (e.g., Heptanoic, Octanoic, Nonanoic acids) | Candida albicans | Mimic farnesol, inhibit hyphal growth and biofilm formation. | Effectively inhibited C. albicans biofilm formation at low concentrations (2 µg/ml). |
| Structural Analogs (e.g., 2-heptylcyclopropane-1-carboxylic acid) | Staphylococcus aureus, Pseudomonas aeruginosa | Analog of DDA, designed to be locked in an active state. | Showed similar or improved efficacy in biofilm dispersal and inhibition compared to DDA. |
Experimental Insight: The choice between DDA and farnesol depends on the specific research question. While both effectively inhibit C. albicans biofilm formation, DDA's broader spectrum of activity against key bacterial pathogens like P. aeruginosa makes it a more versatile tool for studying and manipulating complex polymicrobial communities. The structural analogs of DDA represent a promising avenue for developing more potent and stable anti-biofilm agents.
Experimental Protocols for Assessing Polymicrobial Interactions
To facilitate reproducible research, we provide detailed, step-by-step methodologies for key experiments to assess the impact of DDA on polymicrobial communities.
Static Polymicrobial Biofilm Inhibition Assay (Crystal Violet Method)
This method provides a quantitative assessment of biofilm biomass in a high-throughput format.
Causality Behind Experimental Choices: The crystal violet assay is a robust and cost-effective method for initial screening of anti-biofilm agents. It stains the total biomass, including cells and the extracellular matrix, providing a comprehensive measure of biofilm formation.
Protocol:
-
Microbial Culture Preparation: Grow P. aeruginosa and C. albicans overnight in appropriate liquid media (e.g., Tryptic Soy Broth for bacteria, Yeast Peptone Dextrose for fungi) at 37°C.
-
Inoculum Preparation: Adjust the cell density of each microbial suspension to a standardized concentration (e.g., 1 x 10^6 cells/mL) in a suitable co-culture medium (e.g., RPMI-1640).
-
Treatment and Incubation: In a 96-well flat-bottom microtiter plate, add 100 µL of the mixed microbial suspension to each well. Add 100 µL of the desired concentration of DDA (or alternative compound) to the test wells and a vehicle control to the control wells. Incubate the plate at 37°C for 24-48 hours under static conditions.[3][8]
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[4]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4][8]
-
Destaining: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at 570 nm using a microplate reader.
Dynamic Polymicrobial Biofilm Analysis (Flow Cell Microscopy)
This technique allows for the real-time visualization of biofilm architecture and dynamics under controlled flow conditions, mimicking physiological environments.
Causality Behind Experimental Choices: Flow cell systems provide a more clinically relevant model than static assays by introducing shear stress, which influences biofilm structure and development. Confocal laser scanning microscopy (CLSM) enables the three-dimensional visualization of the different species within the biofilm.
Protocol:
-
System Assembly and Sterilization: Assemble the flow cell system, including the media reservoir, bubble trap, peristaltic pump, flow cell, and waste container. Sterilize the entire system by autoclaving or flowing a sterilizing agent (e.g., 70% ethanol) through the tubing.
-
Inoculation: Inject a mixed suspension of fluorescently labeled P. aeruginosa (e.g., expressing GFP) and C. albicans (e.g., expressing mCherry) into the flow cell. Allow the cells to adhere to the surface for 1-2 hours under no-flow conditions.
-
Flow Initiation and Treatment: Start the flow of the co-culture medium through the system at a defined rate. Introduce the desired concentration of DDA into the medium to assess its effect on biofilm development.
-
Microscopy: At desired time points, visualize the biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Image Analysis: Use image analysis software (e.g., ImageJ with BiofilmQ plugin) to quantify parameters such as biofilm thickness, biomass, and the spatial distribution of each species.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: DDA signaling pathways in different microbial species.
Caption: Experimental workflows for assessing DDA's impact.
Future Directions: Unraveling the Polymicrobial Dialogue
The study of DDA and other signaling molecules in polymicrobial contexts is a rapidly evolving field. While we have highlighted its potent anti-biofilm activities, several key questions remain:
-
Synergistic and Antagonistic Interactions: How does DDA interact with other signaling molecules present in a complex microbial community? Understanding these synergistic or antagonistic effects is crucial for predicting its efficacy in diverse environments.
-
In Vivo Relevance: Translating the in vitro findings to in vivo infection models is a critical next step. Assessing the efficacy and pharmacokinetics of DDA in animal models of polymicrobial infection will be essential for its potential therapeutic development.
-
Mechanisms of Resistance: As with any antimicrobial agent, the potential for resistance to DDA-based therapies must be investigated. Understanding the mechanisms by which microbes might evade its effects will inform the development of more robust and long-lasting treatments.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the impact of this compound on polymicrobial communities. By combining robust experimental protocols with a deep understanding of the underlying biological principles, we can continue to unravel the complexities of microbial communication and develop innovative strategies to combat polymicrobial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional response of Candida albicans to Pseudomonas aeruginosa in a polymicrobial biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Transcriptome analysis of quorum sensing and gene interactions of Candida albicans and Pseudomonas aeruginosa in mixed biofilms with regard to the antifungal resistance | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditional antagonism in co-cultures of Pseudomonas aeruginosa and Candida albicans: An intersection of ethanol and phosphate signaling distilled from dual-seq transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking of Candida albicans biofilm formation by cis-2-dodecenoic acid and trans-2-dodecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biofilm formation by Candida albicans and Streptococcus mutans in the presence of farnesol: a quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
A Researcher's Guide to Validating the Transcriptomic Effects of 2-Dodecenoic Acid via RNA-Seq
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effect of 2-Dodecenoic acid on gene expression using RNA sequencing (RNA-seq). We will delve into the experimental design, a detailed step-by-step protocol, data analysis, and interpretation, underpinned by a commitment to scientific integrity and causality.
Introduction: The "Why" Behind the "How"
This compound (2-DDA) is a medium-chain fatty acid that has garnered interest for its biological activities, including its role as a signaling molecule in bacterial quorum sensing and its potential to modulate host-pathogen interactions.[1][2] Understanding its impact on eukaryotic gene expression is a critical step in elucidating its mechanism of action and therapeutic potential. RNA-seq offers a powerful, unbiased approach to capture the global transcriptomic changes induced by 2-DDA, providing a snapshot of the cellular response at the molecular level.
This guide will not only outline the necessary steps but also explain the rationale behind key decisions, ensuring a robust and reproducible experimental design. We will also explore the comparison of 2-DDA's effects with a vehicle control, a fundamental aspect of attributing observed changes directly to the compound of interest.
I. Experimental Design: Laying the Foundation for Meaningful Data
A well-thought-out experimental design is paramount to the success of any RNA-seq study. The choices made at this stage will directly impact the quality and interpretability of the data.
Cell Line Selection: The choice of cell line should be driven by the biological question. For instance, if investigating the immunomodulatory effects of 2-DDA, a macrophage cell line like RAW 264.7 or primary human monocyte-derived macrophages would be appropriate. If exploring effects on metabolism, a hepatocyte cell line like HepG2 could be considered.[3] It is crucial to use a well-characterized cell line and ensure its health and viability throughout the experiment.
Treatment Conditions:
-
Concentration: A dose-response study should be performed to determine the optimal, non-toxic concentration of 2-DDA. This can be assessed using a cell viability assay (e.g., MTT or LDH assay).
-
Time Points: The selection of time points is critical to capture both early and late gene expression changes. A time-course experiment (e.g., 6, 12, and 24 hours) can provide a dynamic view of the transcriptomic response.
-
Controls: A vehicle control (e.g., DMSO or ethanol, depending on the solvent for 2-DDA) is essential to distinguish the effects of the compound from those of the solvent.
Replication: Biological replicates are non-negotiable for robust statistical analysis. A minimum of three biological replicates per condition is recommended to account for biological variability and increase the statistical power to detect differentially expressed genes.[4]
II. The RNA-Seq Workflow: From Cells to Sequences
The following protocol outlines the key steps in an RNA-seq experiment, from cell treatment to data generation.
Step-by-Step Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed the chosen cell line at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat the cells with the predetermined concentration of this compound and the vehicle control for the selected time points.
-
Harvest the cells at each time point, ensuring rapid and consistent processing to minimize changes in gene expression.
-
-
RNA Extraction and Quality Control:
-
Isolate total RNA from the cell pellets using a reputable RNA extraction kit (e.g., TRIzol or column-based kits).
-
Assess the quantity and quality of the extracted RNA. An RNA Integrity Number (RIN) of > 8, as determined by a Bioanalyzer or similar instrument, is recommended to ensure the use of high-quality, intact RNA.
-
-
Library Preparation:
-
mRNA Enrichment/rRNA Depletion: For eukaryotic samples, enrich for messenger RNA (mRNA) using oligo(dT) beads to capture polyadenylated transcripts. Alternatively, ribosomal RNA (rRNA) can be depleted, which is particularly useful for analyzing non-polyadenylated transcripts.
-
Fragmentation and cDNA Synthesis: The enriched RNA is fragmented, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences for priming the sequencing reaction and for indexing (barcoding) to allow for multiplexing of samples in a single sequencing run. The library is then amplified via PCR.
-
-
Sequencing:
-
The prepared libraries are quantified and pooled.
-
Sequencing is typically performed on a high-throughput platform like Illumina. The choice of sequencing depth (number of reads per sample) and read length (e.g., single-end 50 bp or paired-end 100 bp) will depend on the specific research goals. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.
-
Experimental Workflow Diagram
Caption: A comprehensive workflow for validating the effects of this compound on gene expression via RNA-seq, from cell culture to functional analysis.
III. Data Analysis: Translating Sequences into Biological Insights
The raw sequencing data must undergo a rigorous bioinformatics pipeline to identify differentially expressed genes and interpret their biological significance.[5][6]
Bioinformatics Pipeline:
-
Quality Control of Raw Reads: Raw sequencing reads in FASTQ format are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed to ensure the accuracy of downstream analysis.
-
Alignment to a Reference Genome: The cleaned reads are aligned to a reference genome (e.g., human or mouse) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a count matrix. This matrix represents the expression level of each gene across all samples.
-
Differential Gene Expression (DGE) Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly upregulated or downregulated in the 2-DDA treated samples compared to the vehicle control.[4][7] These tools normalize the count data to account for differences in library size and perform statistical tests to determine the significance of expression changes.[8]
-
Functional Enrichment Analysis: To understand the biological implications of the differentially expressed genes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed.[9][10][11] This helps to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways that are affected by 2-DDA treatment.[12]
Data Analysis Workflow Diagram
Caption: The bioinformatics pipeline for RNA-seq data analysis, from raw reads to biological interpretation.
IV. Data Presentation and Interpretation: A Comparative Approach
The results of the differential gene expression analysis should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Top Differentially Expressed Genes in Response to this compound Treatment
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value (FDR) | Biological Function |
| GENE_A | 2.5 | 1.2e-6 | 3.5e-5 | Inflammation |
| GENE_B | -1.8 | 3.4e-5 | 5.1e-4 | Cell Cycle |
| GENE_C | 3.1 | 5.6e-8 | 9.2e-7 | Lipid Metabolism |
| GENE_D | -2.2 | 8.9e-6 | 1.3e-4 | Apoptosis |
| ... | ... | ... | ... | ... |
Interpretation of Results:
The table above provides a snapshot of the most significantly altered genes. A positive log2(Fold Change) indicates upregulation, while a negative value indicates downregulation. The adjusted p-value (False Discovery Rate) is a critical metric that corrects for multiple testing and helps to minimize false positives.
The functional enrichment analysis will provide a broader view of the cellular processes affected by 2-DDA. For instance, an enrichment of genes involved in "inflammatory response" and "lipid metabolism" pathways would suggest that 2-DDA plays a role in modulating these processes.
Hypothetical Signaling Pathway Modulated by this compound
Caption: A hypothetical signaling pathway illustrating how this compound might induce changes in gene expression.
V. Validation of RNA-Seq Results: Ensuring Confidence
While RNA-seq is a powerful technology, it is good practice to validate the expression of key differentially expressed genes using an independent method.[13][14] Quantitative real-time PCR (qPCR) is the most common method for this purpose.[15][16] This orthogonal validation provides an extra layer of confidence in the RNA-seq findings.[17]
Step-by-Step qPCR Validation Protocol:
-
Primer Design: Design and validate primers for a selection of upregulated and downregulated genes identified from the RNA-seq data, as well as for one or more stable housekeeping genes for normalization.
-
cDNA Synthesis: Reverse transcribe a portion of the same RNA samples used for RNA-seq into cDNA.
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based assay.
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method, normalizing to the housekeeping gene(s).
-
Comparison: Compare the fold changes obtained from qPCR with those from the RNA-seq data to confirm the direction and magnitude of the expression changes.
Conclusion
This guide provides a robust framework for validating the effects of this compound on gene expression using RNA-seq. By following a well-designed experiment, a rigorous data analysis pipeline, and validating key findings, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of the biological activities of this intriguing fatty acid. The insights gained from such studies have the potential to inform the development of new therapeutic strategies for a variety of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 4412-16-2 [thegoodscentscompany.com]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. DESeq - differential gene expression analysis - Common Workflow Language Viewer [view.commonwl.org]
- 5. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 6. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 9. Gene Ontology and KEGG Pathway Enrichment Analysis | IWC [iwc.galaxyproject.org]
- 10. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]
- 11. Gene Ontology and KEGG Pathway Enrichment Analysis of a Drug Target-Based Classification System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rna-seqblog.com [rna-seqblog.com]
- 14. zhiganglu.com [zhiganglu.com]
- 15. anygenes.com [anygenes.com]
- 16. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Dodecenoic Acid
For professionals engaged in the intricate work of drug development and scientific research, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a safe and ethical laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Dodecenoic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and authoritative regulatory standards.
Hazard Assessment & Chemical Profile of this compound
Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound, a fatty acid, presents specific hazards that dictate its handling and disposal protocols.
According to safety data sheets, trans-2-Dodecenoic acid is classified as a skin and eye irritant.[1] The Global Harmonized System (GHS) further identifies it as causing skin irritation and serious eye damage, and it may also cause respiratory irritation.[2] Some sources also indicate that it can be harmful to aquatic life with long-lasting effects.[2][3] This profile necessitates careful handling to prevent contact and release into the environment.
| Property | Information | Source |
| Chemical Name | This compound | PubChem[2] |
| CAS Number | 32466-54-9 (trans isomer) | TCI Chemicals[1] |
| Molecular Formula | C12H22O2 | PubChem[2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | PubChem[2] |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant, Environmental Hazard | PubChem[2][3] |
This table summarizes key safety information for this compound.
Personal Protective Equipment (PPE) & Engineering Controls
The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risk of skin and eye irritation, the following PPE is mandatory when handling this compound waste:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with splashes.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[4]
All handling and preparation for disposal should occur within a certified chemical fume hood to control for potential respiratory irritation from dust or vapors.[5][6]
Waste Segregation & Collection: A Self-Validating Protocol
Proper segregation is a critical, self-validating step in waste management. It prevents dangerous reactions and ensures that the waste stream is correctly identified for final disposal.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Select a container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[7][8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] The label should also include the primary hazard warnings (e.g., "Irritant," "Corrosive").[2]
-
Segregate at the Source:
-
Solid Waste: Collect pure or residual solid this compound, along with any grossly contaminated items like weigh boats or spatulas, directly into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as gloves, wipes, and bench paper that are contaminated with this compound must also be placed in this container.[5]
-
Solutions: Aqueous or solvent solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for liquids. Do not mix with other waste streams.[7]
-
-
Incompatibility Prevention: Never mix this compound waste with bases, oxidizing agents, or reducing agents, as this can lead to vigorous or violent reactions.[7] Store the waste container away from incompatible chemicals.[7]
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal pathway depends on the nature and quantity of the waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][10]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Step-by-Step Disposal Protocol:
-
Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area must be at or near the point of generation and under the control of laboratory personnel.[11]
-
Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EHS) office provides specific procedures for waste pickup. Familiarize yourself with these protocols.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab for extended periods.[11]
-
Professional Disposal: The EHS office will ensure the waste is transported to a licensed hazardous waste disposal facility, where it will be managed in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][8][12]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Personal Protection: Don appropriate PPE, including respiratory protection if dealing with a solid powder, before approaching the spill.[13]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Seek Medical Attention:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. Seek medical attention if you feel unwell.[1]
-
Decontamination
All non-disposable lab equipment that has come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect this rinseate as hazardous liquid waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water and allow to air dry completely.
By adhering to this comprehensive guide, researchers and drug development professionals can manage and dispose of this compound waste with the highest standards of safety and environmental stewardship, reinforcing the integrity and trustworthiness of their laboratory operations.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. medlabmag.com [medlabmag.com]
- 10. carlroth.com [carlroth.com]
- 11. epa.gov [epa.gov]
- 12. needle.tube [needle.tube]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Safely Handling 2-Dodecenoic Acid
Navigating the complexities of laboratory research requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, in-depth technical instruction for the safe handling of 2-Dodecenoic acid. As your partner in research, we move beyond simply supplying materials to ensuring you have the critical information needed to operate safely and effectively. This document is structured to provide a causal, experience-driven framework for risk mitigation, reflecting protocols validated in the field.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound and its derivatives present a spectrum of hazards that necessitate a robust personal protective equipment (PPE) strategy. A thorough understanding of these risks is the foundation of safe laboratory practice. The primary dangers identified across various safety data sheets (SDS) include significant risks to skin and eyes, potential respiratory irritation, and environmental hazards.[1][2][3]
A key principle of chemical safety is to prepare for the highest credible risk. While different isomers or forms may have slightly varied classifications, the potential for serious eye damage and skin corrosion dictates a conservative and comprehensive approach to PPE.[1][4]
Table 1: Summary of GHS Hazard Classifications for Dodecenoic Acid Variants
| Hazard Statement | GHS Code | Hazard Class | Representative Source(s) |
| Causes serious eye damage | H318 | Serious eye damage/eye irritation | PubChem (this compound)[1], PubChem (cis-2-Dodecenoic acid)[3] |
| Causes severe skin burns and eye damage | H314 | Skin corrosion/irritation | CPAChem (2H-Perfluoro-2-Dodecenoic Acid)[4] |
| Causes skin irritation | H315 | Skin corrosion/irritation | TCI Chemicals (trans-2-Dodecenoic Acid)[2], Angene Chemical[5] |
| May cause respiratory irritation | H335 | Specific target organ toxicity | PubChem (this compound)[1], Angene Chemical[5] |
| Harmful if swallowed | H302 | Acute toxicity, oral | Angene Chemical[5] |
| Harmful/Toxic to aquatic life with long-lasting effects | H411/H412 | Hazardous to the aquatic environment | PubChem (this compound)[1], PubChem (cis-2-Dodecenoic acid)[3] |
This data synthesizes the imperative for a multi-faceted PPE protocol. The risk of H318 (Causes serious eye damage) and H314 (Causes severe skin burns) is the primary driver for the stringent eye, face, and skin protection protocols outlined below.
Core Personal Protective Equipment (PPE) Protocol
Adherence to the correct PPE protocol is non-negotiable. The following recommendations are based on a synthesis of supplier safety data sheets and established laboratory safety principles.
Eye and Face Protection
Due to the significant risk of serious eye damage, standard safety glasses are insufficient.
-
Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes, conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[6]
-
Secondary Protection: A full-face shield must be worn over the safety goggles.[5] This is critical to protect against splashes that can occur during transfer, mixing, or a spill, safeguarding not only the eyes but the entire face.
Skin Protection
The potential for skin irritation and severe chemical burns necessitates robust barrier protection.[4][7]
-
Gloves: Handle the material with compatible, chemical-resistant gloves that have been inspected for integrity before use.[5] Nitrile or butyl rubber gloves are generally recommended for handling acids.[7][8] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[5]
-
Protective Clothing: A flame-resistant lab coat that is fully buttoned is mandatory.[9] For operations with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or a complete chemical suit should be worn over the lab coat.[5][7]
Respiratory Protection
Engineering controls are the primary method for mitigating respiratory exposure.
-
Primary Control: All handling of this compound that may generate dust or aerosols must be conducted within a certified chemical fume hood to ensure adequate ventilation.[5][10][11]
-
Secondary Control: If engineering controls are not sufficient or during emergency situations, respiratory protection is required. For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or potential vapor exposure, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended.[5] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.[7]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures that safety protocols are integrated into the workflow.
-
Preparation: Designate a specific work area inside a chemical fume hood. Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[9] Assemble all necessary equipment and reagents before introducing the this compound.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, then face shield, and finally, gloves.
-
Weighing and Transfer: If the material is a solid, handle it carefully to avoid creating dust.[5] Use a spatula to transfer the chemical. If it is a liquid, use a pipette or a graduated cylinder for transfer. All transfers should be performed over a tray or secondary containment to catch any potential drips or spills.
-
In-Reaction Use: Once the chemical is added to your reaction vessel, ensure the system is secure. If heating, monitor the reaction closely from behind the fume hood sash.
-
Post-Handling: After use, securely close the primary container.[12]
-
Decontamination: Wipe down the work surface within the fume hood. Clean any contaminated equipment according to your laboratory's standard operating procedures.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing all PPE.[2]
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an emergency.
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water. If skin irritation or burns occur, seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Response Protocol
The following workflow outlines the necessary steps for responding to a spill.
Caption: Workflow for this compound Spill Response.
Storage and Disposal Plan
Proper storage and disposal are crucial for maintaining a safe laboratory environment and ensuring environmental protection.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]
-
Keep containers away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly marked. No specific occupational exposure limits (PELs or RELs) for this compound have been established by OSHA or NIOSH, making adherence to good industrial hygiene and containment practices even more critical.[5][13][14]
Disposal
-
All waste material, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[15]
-
Do not allow the product to enter drains or waterways.[5][12]
-
Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][5]
By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and your research. Always consult the specific Safety Data Sheet for the material you are using and adhere to your institution's safety policies.
References
- 1. This compound | C12H22O2 | CID 96204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cis-2-Dodecenoic acid | C12H22O2 | CID 5312376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpachem.com [cpachem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. ppe.com [ppe.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. targetmol.com [targetmol.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
